molecular formula C10H10O5 B3026772 5-Hydroxyferulic acid CAS No. 110642-42-7

5-Hydroxyferulic acid

Katalognummer: B3026772
CAS-Nummer: 110642-42-7
Molekulargewicht: 210.18 g/mol
InChI-Schlüssel: YFXWTVLDSKSYLW-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Hydroxyferulic acid (CAS 1782-55-4) is a high-purity (>95%) hydroxycinnamic acid and a key secondary metabolite in the phenylpropanoid biosynthesis pathway in plants . It serves as a critical biosynthetic precursor for sinapic acid and is formed from ferulic acid through the catalytic action of the enzyme ferulate 5-hydroxylase (F5H) . A growing body of research highlights its significant research value due to its enhanced biological activities. Recent in vitro studies demonstrate that this compound possesses superior antioxidant and anti-inflammatory capacity compared to its parent compound, ferulic acid . It exhibits potent radical scavenging abilities in multiple assays and shows strong anti-inflammatory effects in protein denaturation models . In silico predictions support these findings, indicating good oral bioavailability, high gastrointestinal absorption, and strong binding affinities to key oxidative and inflammatory targets like COX-2 and 5-lipoxygenase, suggesting a multi-functional mechanism of action . Furthermore, sustainable production methods are being developed, including the bioengineering of Escherichia coli for its synthesis from ferulic acid sourced from agricultural by-products . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O5/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,11,14H,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXWTVLDSKSYLW-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC1=CC(=CC(=C1O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347297
Record name trans-5-Hydroxyferulic acid
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Molecular Weight

210.18 g/mol
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Physical Description

Solid
Record name 5-Hydroxyferulic acid
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CAS No.

110642-42-7, 1782-55-4
Record name trans-5-Hydroxyferulic acid
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Record name 5-Hydroxyferulic acid
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Record name trans-5-Hydroxyferulic acid
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Record name 5-Hydroxyferulic acid
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Record name 5-Hydroxyferulic acid
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Melting Point

182 °C
Record name 5-Hydroxyferulic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxyferulic Acid: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyferulic acid, a hydroxycinnamic acid derived from the phenylpropanoid pathway, serves as a crucial intermediate in the biosynthesis of lignin (B12514952) and other significant plant metabolites. This technical guide provides a comprehensive overview of its chemical properties, structural features, and its role in biological signaling pathways. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside a structured summary of its quantitative data. This document is intended to be a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Properties and Structure

This compound, systematically named (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid, is a phenolic compound with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1][2][3][4][5] Its structure features a C6-C3 carbon skeleton characteristic of phenylpropanoids, with hydroxyl and methoxy (B1213986) functional groups attached to the aromatic ring, contributing to its chemical reactivity and biological activity.

Structural Identifiers

The unique structure of this compound can be represented by several standard chemical identifiers:

  • IUPAC Name: (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid[1][5]

  • SMILES String: COC1=CC(=CC(=C1O)O)/C=C/C(=O)O[1][5]

  • CAS Number: 1782-55-4 (for the cis/trans mixture)[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₅[1][2][3][4]
Molecular Weight 210.18 g/mol [1][2][3][4]
Melting Point 182 °C[1]
Boiling Point Not available
Solubility in Water 1.04 g/L (predicted)
pKa (Strongest Acidic) 3.49 (predicted)

Biological Significance and Signaling Pathways

This compound is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites.[2][3] This pathway is central to the formation of lignin, flavonoids, and other phenolic compounds that are essential for plant growth, development, and defense.

The Phenylpropanoid Pathway

The biosynthesis of this compound begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).[2][3] A series of hydroxylation and methylation reactions then lead to the formation of p-coumaric acid, caffeic acid, and ferulic acid. This compound is subsequently formed from ferulic acid through the action of the enzyme ferulate-5-hydroxylase (F5H).[2][3] It then serves as a precursor for the synthesis of sinapic acid, a key monomer in the formation of syringyl (S) lignin.[2][3]

The following diagram illustrates the core steps of the phenylpropanoid pathway leading to and from this compound.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT Five_Hydroxyferulic_acid This compound Ferulic_acid->Five_Hydroxyferulic_acid F5H Sinapic_acid Sinapic acid Five_Hydroxyferulic_acid->Sinapic_acid COMT S_Lignin S-Lignin Sinapic_acid->S_Lignin

Biosynthesis of this compound in the Phenylpropanoid Pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound. These protocols are based on established methods for the analysis of phenolic compounds and can be adapted for specific research needs.

Isolation from Plant Material

This compound can be isolated from various plant sources, particularly those rich in lignin, such as grasses and maize. The following is a general protocol for its extraction and initial purification.

Materials:

  • Dried and ground plant material (e.g., maize bran)

  • 2 M Sodium hydroxide (B78521) (NaOH)

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Alkaline Hydrolysis: Suspend the ground plant material in 2 M NaOH at a ratio of 1:10 (w/v). Heat the mixture at 60°C for 4 hours with constant stirring to hydrolyze the ester bonds linking the phenolic acids to the cell wall polysaccharides.

  • Acidification: After cooling, acidify the mixture to pH 2 with 6 M HCl to precipitate lignin and protonate the phenolic acids.

  • Centrifugation: Centrifuge the acidified mixture at 5000 x g for 15 minutes to pellet the solid debris.

  • Liquid-Liquid Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Pool the ethyl acetate fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude phenolic acid extract.

Purification by Preparative HPLC

Further purification of the crude extract to isolate this compound can be achieved using preparative high-performance liquid chromatography (HPLC).

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% to 40% B over 40 minutes.

  • Flow Rate: 10 mL/min

  • Detection: UV at 320 nm

  • Injection Volume: 1-5 mL of concentrated crude extract dissolved in the initial mobile phase composition.

Procedure:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (90% A, 10% B).

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative HPLC system.

  • Collect fractions corresponding to the peak of this compound, identified by comparison with a standard or by subsequent analytical characterization.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Structural Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

¹H NMR (400 MHz, DMSO-d₆):

  • Expected signals include aromatic protons, vinylic protons of the acrylic acid side chain, and a methoxy group singlet. The chemical shifts and coupling constants will be characteristic of the (E)-isomer.

¹³C NMR (100 MHz, DMSO-d₆):

  • Expected signals will correspond to the ten carbon atoms in the molecule, including the carboxylic acid carbonyl, vinylic carbons, aromatic carbons, and the methoxy carbon.

Sample Preparation: Prepare a KBr pellet containing a small amount of the purified compound or acquire the spectrum using an ATR-FTIR spectrometer.

Expected Characteristic Peaks:

  • ~3400 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl and carboxylic acid groups.

  • ~3000-2800 cm⁻¹: C-H stretching of the aromatic and vinylic groups.

  • ~1680 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1630 cm⁻¹: C=C stretching of the vinylic group.

  • ~1600, 1515, 1430 cm⁻¹: Aromatic C=C stretching.

  • ~1270 cm⁻¹: C-O stretching of the aryl ether.

  • ~1115 cm⁻¹: C-O stretching of the hydroxyl groups.

The following diagram outlines the general workflow for the isolation and characterization of this compound.

Workflow Plant_Material Plant Material (e.g., Maize Bran) Alkaline_Hydrolysis Alkaline Hydrolysis Plant_Material->Alkaline_Hydrolysis Acidification Acidification Alkaline_Hydrolysis->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Characterization Structural Characterization Pure_Compound->Characterization NMR NMR Spectroscopy FTIR FTIR Spectroscopy Characterization->NMR Characterization->FTIR

Workflow for Isolation and Characterization.

Conclusion

This compound is a phenolic compound of significant interest due to its central role in plant biochemistry and its potential applications in various fields. This guide has provided a detailed overview of its chemical properties, structure, and biological context within the phenylpropanoid pathway. The experimental protocols outlined herein offer a practical framework for its isolation, purification, and characterization, which will be of value to researchers in natural product chemistry, plant science, and drug discovery. Further investigation into the pharmacological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

A Technical Guide to 5-Hydroxyferulic Acid in the Plant Kingdom: Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyferulic acid, a hydroxylated derivative of ferulic acid, is a phenolic compound of significant interest due to its role as a key intermediate in the biosynthesis of syringyl (S) lignin (B12514952), a fundamental structural polymer in many terrestrial plants. The presence and concentration of this compound and its derivatives can influence the composition and properties of lignin, thereby impacting biomass digestibility and the release of valuable polysaccharides for biofuel production. Furthermore, as a phenolic acid, it possesses antioxidant properties that are relevant to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the natural sources of this compound in plants, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.

Natural Occurrence of this compound

This compound is predominantly found in angiosperms, particularly in grasses (Poaceae family), where it plays a crucial role in the formation of S-lignin. While not as abundant as its precursor, ferulic acid, its presence is a key indicator of the S-lignin biosynthetic pathway.

Table 1: Documented Plant Sources of this compound

Plant FamilySpeciesPlant Part(s)Method of DetectionReference(s)
PoaceaeZea mays (Maize)Stems, LeavesLC-MS[1]
PoaceaeHordeum vulgare (Barley)Stems, LeavesLC-MS[1]
PoaceaePhyllostachys edulis (Bamboo)ShootsNot specified[2]
BrassicaceaeWasabia japonica (Wasabi)Leaves (as methyl ester)Not specified

It is important to note that the free form of this compound is often present in low concentrations, as it is a transient intermediate in the metabolic pathway. It is typically found esterified to cell wall components or rapidly converted to subsequent products.

Biosynthesis of this compound

The formation of this compound is a critical step in the phenylpropanoid pathway, leading to the synthesis of S-lignin monomers.[3] This pathway is particularly active in the vascular tissues of angiosperms.

The key enzymatic step is the 5-hydroxylation of ferulic acid, catalyzed by ferulate 5-hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase.[4][5] Following its synthesis, this compound is typically methylated at the 5-hydroxyl group by caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT) to yield sinapic acid.[6]

Signaling Pathway of Syringyl Lignin Biosynthesis

Lignin_Biosynthesis cluster_enzymes Enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT 5-Hydroxyferulic_acid 5-Hydroxyferulic_acid Ferulic_acid->5-Hydroxyferulic_acid F5H Coniferaldehyde Coniferaldehyde Ferulic_acid->Coniferaldehyde Sinapic_acid Sinapic_acid 5-Hydroxyferulic_acid->Sinapic_acid COMT 5-Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde 5-Hydroxyferulic_acid->5-Hydroxyconiferaldehyde Sinapaldehyde Sinapaldehyde Sinapic_acid->Sinapaldehyde Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD 5-Hydroxyconiferyl_alcohol 5-Hydroxyconiferyl_alcohol 5-Hydroxyconiferaldehyde->5-Hydroxyconiferyl_alcohol CAD Sinapyl_alcohol Sinapyl_alcohol Sinapaldehyde->Sinapyl_alcohol CAD G_lignin G_lignin Coniferyl_alcohol->G_lignin S_lignin S_lignin Sinapyl_alcohol->S_lignin PAL Phenylalanine ammonia-lyase C4H Cinnamate 4-hydroxylase C3H p-Coumarate 3-hydroxylase COMT_enzyme Caffeic acid O-methyltransferase F5H_enzyme Ferulate 5-hydroxylase CAD Cinnamyl alcohol dehydrogenase

Biosynthetic pathway of syringyl lignin monomers.

Quantitative Data

Quantitative data for this compound in plants is limited due to its transient nature and low abundance compared to other phenolic acids. Most studies focus on the more prevalent ferulic acid. The table below summarizes available data, highlighting the need for further research in this area.

Table 2: Quantitative Analysis of this compound in Plants

Plant SpeciesPlant PartCompoundConcentration (µg/g dry weight)Analytical MethodReference(s)
Zea maysCell WallsThis compoundNot explicitly quantified, but detected as an intermediateLC-MS/MS[1]
Hordeum vulgareCell WallsThis compoundNot explicitly quantified, but detected as an intermediateLC-MS/MS[1]
Wasabia japonicaLeavesThis compound methyl esterDetected, but not quantifiedNot specified

Experimental Protocols

Extraction of Phenolic Acids (including this compound) from Plant Material

This protocol describes a general method for the extraction of both free and cell wall-bound phenolic acids.

Materials:

Procedure:

  • Homogenization: Grind the plant material to a fine powder.

  • Extraction of Free Phenolics: a. Extract the plant powder with 80% methanol at a ratio of 1:10 (w/v) for 2 hours at room temperature with constant stirring. b. Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant. c. Repeat the extraction twice more and pool the supernatants. d. Evaporate the methanol from the combined supernatant under reduced pressure using a rotary evaporator. e. The remaining aqueous extract can be used for the analysis of free phenolic acids.

  • Alkaline Hydrolysis for Liberation of Bound Phenolics: a. Take the solid residue from step 2b and add 2 M NaOH at a ratio of 1:20 (w/v). b. Incubate the mixture in a shaker at room temperature for 24 hours in the dark to release ester-bound phenolic acids. c. Acidify the mixture to pH 2 with 6 M HCl.

  • Liquid-Liquid Extraction: a. Extract the acidified hydrolysate three times with an equal volume of ethyl acetate. b. Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. c. Evaporate the ethyl acetate to dryness under reduced pressure.

  • Sample Preparation for Analysis: a. Re-dissolve the dried extracts (from both free and bound fractions) in a known volume of the initial mobile phase for HPLC or LC-MS analysis. b. Filter the solution through a 0.22 µm syringe filter before injection.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 320 nm (for hydroxycinnamic acids)

  • Injection Volume: 20 µL

Quantification:

  • Prepare a calibration curve using a pure standard of this compound at various concentrations.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.

Workflow for Extraction and Analysis

Extraction_Workflow start Plant Material homogenization Homogenization start->homogenization extraction Methanol Extraction homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Supernatant (Free Phenolics) centrifugation1->supernatant residue Residue centrifugation1->residue evaporation1 Evaporation supernatant->evaporation1 hydrolysis Alkaline Hydrolysis residue->hydrolysis reconstitution Reconstitution in Mobile Phase evaporation1->reconstitution acidification Acidification hydrolysis->acidification lleq Liquid-Liquid Extraction (Ethyl Acetate) acidification->lleq drying Drying & Evaporation lleq->drying drying->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration analysis HPLC or LC-MS/MS Analysis filtration->analysis

Workflow for the extraction and analysis of this compound.

Conclusion

This compound is a pivotal, albeit often low-abundance, metabolite in the biosynthesis of syringyl lignin in a variety of plants, particularly grasses. While its direct quantification can be challenging due to its transient nature, its detection serves as a valuable marker for the S-lignin pathway. The methodologies outlined in this guide provide a framework for the extraction and analysis of this compound, which is essential for research in plant biochemistry, biomass utilization, and the exploration of novel bioactive compounds for drug development. Further research is warranted to expand the quantitative database of this compound across a broader range of plant species and to refine analytical protocols for its sensitive and accurate determination.

References

An In-depth Technical Guide to the Biosynthesis of 5-Hydroxyferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the biosynthetic pathway of 5-hydroxyferulic acid, a key intermediate in the production of syringyl lignin (B12514952) and other important plant metabolites. The information presented herein is intended to support research and development efforts in fields ranging from plant biochemistry and metabolic engineering to drug discovery and development.

Introduction to this compound

This compound is a hydroxycinnamic acid that plays a crucial role in the phenylpropanoid pathway in plants. It serves as a direct precursor to sinapic acid and is integral to the biosynthesis of syringyl (S) lignin, a major component of the cell wall in angiosperms.[1][2] The pathway to this compound is a branch point from the general phenylpropanoid pathway, which synthesizes a wide array of secondary metabolites. Understanding this pathway is critical for efforts aimed at modifying lignin composition for biofuel production, improving forage digestibility, and exploring the therapeutic potential of related phenylpropanoid compounds.

The Core Biosynthetic Pathway

The biosynthesis of this compound is primarily a two-step process involving the hydroxylation of a precursor molecule followed by a methylation step. The pathway is now understood to be more of a "metabolic grid" rather than a simple linear sequence, with several intermediates being potential substrates for the key enzymes.[3][4][5]

The central enzymes in this pathway are:

  • Ferulate 5-hydroxylase (F5H) , also known as Coniferaldehyde (B117026) 5-hydroxylase (CAld5H) : A cytochrome P450-dependent monooxygenase that catalyzes the 5-hydroxylation of ferulic acid or, more efficiently, coniferaldehyde.[6][7][8]

  • Caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) : An S-adenosyl-L-methionine (SAM)-dependent enzyme that catalyzes the methylation of the 3- or 5-hydroxyl group of various phenylpropanoid substrates.[2][9][10]

The traditionally accepted pathway involves the conversion of ferulic acid to this compound by F5H. However, more recent evidence strongly suggests that the primary route to syringyl lignin precursors in many plants proceeds through the 5-hydroxylation of coniferaldehyde by CAld5H to form 5-hydroxyconiferaldehyde, which is then methylated by COMT to produce sinapaldehyde.[6][11]

Below is a DOT language representation of the core biosynthetic pathway leading to and from this compound.

5-Hydroxyferulic_Acid_Biosynthesis cluster_key Enzyme Abbreviations Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Caffeic_acid Caffeic_acid p-Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT/CCoAOMT 5-Hydroxyferulic_acid 5-Hydroxyferulic_acid Ferulic_acid->5-Hydroxyferulic_acid F5H Coniferaldehyde Coniferaldehyde Ferulic_acid->Coniferaldehyde 4CL, CCR Sinapic_acid Sinapic_acid 5-Hydroxyferulic_acid->Sinapic_acid COMT 5-Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->5-Hydroxyconiferaldehyde CAld5H (F5H) Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD Sinapaldehyde Sinapaldehyde 5-Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl_alcohol Sinapyl_alcohol Sinapaldehyde->Sinapyl_alcohol CAD PAL Phenylalanine ammonia-lyase C4H Cinnamate 4-hydroxylase C3H p-Coumarate 3-hydroxylase COMT Caffeic acid O-methyltransferase CCoAOMT Caffeoyl-CoA O-methyltransferase F5H Ferulate 5-hydroxylase CAld5H Coniferaldehyde 5-hydroxylase 4CL 4-Coumarate:CoA ligase CCR Cinnamoyl-CoA reductase CAD Cinnamyl alcohol dehydrogenase

Biosynthesis pathway of this compound and related compounds.

Quantitative Data: Enzyme Kinetics

The efficiency of the biosynthetic pathway is determined by the kinetic parameters of the involved enzymes. The following table summarizes the reported kinetic data for F5H/CAld5H and COMT from various plant species.

EnzymeSubstratePlant SpeciesKm (µM)kcat/Km (s⁻¹M⁻¹)Reference
F5H/CAld5H Ferulic acidArabidopsis thaliana10004 x 10³[12]
ConiferaldehydeArabidopsis thaliana1.21.1 x 10⁶[7]
Coniferyl alcoholArabidopsis thaliana2.55.2 x 10⁵[7]
Ferulic acidLiquidambar styraciflua23.41.1 x 10³[6]
ConiferaldehydeLiquidambar styraciflua0.281.54 x 10⁵[6]
COMT Caffeic acidMedicago sativa (Alfalfa)137-[13]
This compoundMedicago sativa (Alfalfa)65-[13]
Caffeoyl aldehydeLolium perenne (Ryegrass)--[10]
5-HydroxyconiferaldehydeLolium perenne (Ryegrass)--[10]
Caffeic acidZea mays (Maize)--[14]
This compoundZea mays (Maize)--[14]

Note: A dash (-) indicates that the data was not reported in the cited source. Kinetic parameters for COMT with aldehyde substrates in ryegrass were not determined due to substrate inhibition.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

The following is a general protocol for the expression and purification of recombinant F5H/CAld5H and COMT in Escherichia coli.

Expression:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector (e.g., pET or pCold) containing the coding sequence for the enzyme of interest with an affinity tag (e.g., His-tag).[15][16]

  • Culture Growth: Inoculate a starter culture in Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C. The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[17]

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. For pCold vectors, reduce the temperature to 15-25°C prior to induction and continue incubation for 12-24 hours.[15]

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.[17]

Purification (for His-tagged proteins):

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM sodium phosphate (B84403), 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.[17]

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

  • Affinity Chromatography: Equilibrate a Ni-NTA (Nickel-Nitriloacetic acid) affinity column with lysis buffer. Load the clarified lysate onto the column. Wash the column with several column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution: Elute the bound protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.[17]

The following DOT script illustrates the general workflow for recombinant protein expression and purification.

Recombinant_Protein_Workflow Transformation Transformation Culture_Growth Culture_Growth Transformation->Culture_Growth Select positive clones Induction Induction Culture_Growth->Induction Reach OD600 0.6-0.8 Cell_Harvest Cell_Harvest Induction->Cell_Harvest Incubate at lower temp Cell_Lysis Cell_Lysis Cell_Harvest->Cell_Lysis Centrifugation Clarification Clarification Cell_Lysis->Clarification Sonication Affinity_Chromatography Affinity_Chromatography Clarification->Affinity_Chromatography High-speed centrifugation Elution Elution Affinity_Chromatography->Elution Load supernatant Analysis Analysis Elution->Analysis Collect fractions

Workflow for recombinant protein expression and purification.

F5H/CAld5H Assay:

This assay measures the hydroxylation of ferulic acid or coniferaldehyde.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), the substrate (ferulic acid or coniferaldehyde), and an NADPH regenerating system (1 mM NADP⁺, 10 mM glucose 6-phosphate, 1 unit of glucose-6-phosphate dehydrogenase).[7]

  • Initiation: Pre-incubate the reaction mixture at 30°C for 5 minutes. Initiate the reaction by adding the purified recombinant F5H/CAld5H enzyme.[7]

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

  • Termination: Stop the reaction by adding an acid, such as glacial acetic acid.[7]

  • Analysis: Analyze the reaction products by HPLC to quantify the formation of this compound or 5-hydroxyconiferaldehyde.

COMT Assay:

This assay measures the methylation of this compound or 5-hydroxyconiferaldehyde.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the substrate (this compound or 5-hydroxyconiferaldehyde), and S-adenosyl-L-methionine (SAM) as the methyl donor.

  • Initiation: Pre-incubate the reaction mixture at 30°C. Initiate the reaction by adding the purified recombinant COMT enzyme.

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • Termination: Stop the reaction, for example, by adding HCl.

  • Analysis: Analyze the reaction products by HPLC to quantify the formation of sinapic acid or sinapaldehyde.

This protocol is for the separation and quantification of this compound and related compounds.

  • Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector.[18][19]

  • Column: A reversed-phase C18 column is typically used (e.g., 4.6 x 150 mm, 5 µm particle size).[18][19]

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% orthophosphoric acid, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.[19]

  • Detection: Monitor the elution of compounds at specific wavelengths, for example, 320 nm for ferulic acid and its derivatives.[19]

  • Quantification: Quantify the compounds by comparing their peak areas to those of authentic standards.

The following DOT script outlines the logical flow of an HPLC analysis experiment.

HPLC_Analysis_Workflow Sample_Preparation Sample_Preparation Injection Injection Sample_Preparation->Injection Filter and degas Separation Separation Injection->Separation Inject onto column Detection Detection Separation->Detection Gradient elution Data_Analysis Data_Analysis Detection->Data_Analysis Monitor absorbance Quantification Quantification Data_Analysis->Quantification Integrate peaks

Logical workflow for HPLC analysis of phenylpropanoids.

Conclusion

The biosynthesis of this compound is a pivotal step in the intricate metabolic grid of the phenylpropanoid pathway. A thorough understanding of the key enzymes, F5H/CAld5H and COMT, their substrate specificities, and kinetic properties is essential for the strategic manipulation of lignin biosynthesis and the production of valuable secondary metabolites. The experimental protocols provided in this guide offer a framework for researchers to further investigate this important pathway and its potential applications in biotechnology and medicine.

References

The Lynchpin of Lignin: A Technical Guide to the Role of 5-Hydroxyferulic Acid in Lignin Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin (B12514952), a complex aromatic polymer, provides essential structural integrity to plant cell walls but poses significant challenges in industrial biomass processing. The composition of lignin, particularly the ratio of its syringyl (S) to guaiacyl (G) monolignol units, is a key determinant of its properties. This technical guide delves into the pivotal role of 5-hydroxyferulic acid and its derivatives as the central intermediates in the biosynthesis of S-lignin. We will explore the enzymatic control points, the quantitative impact of genetic modifications on lignin structure, detailed experimental protocols for lignin analysis, and the intricate biochemical pathways that govern the formation of this critical biopolymer. Understanding the function of this compound provides a foundation for targeted strategies in biomass engineering and drug development, where phenolic compounds are of increasing interest.

Introduction to Lignin and the Significance of Monolignol Composition

Lignin is a complex, cross-linked polymer derived from three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohol.[1][2] These precursors polymerize to form p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively, within the lignin structure.[1] The ratio of these units, particularly the S/G ratio, profoundly influences the chemical and physical properties of the polymer. A higher proportion of S-lignin, which is less condensed due to the methoxy (B1213986) group at the C5 position, results in a more linear polymer with fewer resistant carbon-carbon bonds and a higher proportion of chemically labile β-O-4 ether linkages.[3][4] This structural feature makes S-rich lignin easier to degrade, a desirable trait for industries such as pulp and paper and biofuels.[4] The biosynthesis of S-lignin is a feature of angiosperms and hinges on the formation of this compound and its downstream metabolites.[5]

The Biosynthetic Pathway: A Revised Perspective

The formation of S-lignin branches off from the G-lignin pathway in a critical hydroxylation step. While traditionally this was thought to occur at the level of ferulic acid, current evidence points to a more complex and flexible "metabolic grid" where this modification can happen later in the pathway.

Key Enzymes Governing the Syringyl Branch

Two enzymes are paramount in directing metabolic flux towards S-lignin precursors:

  • Ferulate 5-Hydroxylase (F5H): This cytochrome P450-dependent monooxygenase catalyzes the hydroxylation of the C5 position on the aromatic ring of G-lignin precursors.[1][6] Although it can act on ferulic acid, kinetic studies have shown that its preferred substrates are coniferaldehyde (B117026) and coniferyl alcohol.[1][7] This finding revised the classical linear view of the pathway, suggesting that the synthesis of S-lignin precursors occurs via the hydroxylation of guaiacyl aldehydes and alcohols.[7] F5H is considered the rate-limiting step in S-lignin biosynthesis.[8] Its expression level directly determines the potential for S-lignin production.[5][8]

  • Caffeic Acid/5-Hydroxyferulic Acid O-Methyltransferase (COMT): Following the 5-hydroxylation step by F5H, COMT catalyzes the methylation of the newly introduced 5-hydroxyl group.[9] This enzyme is bifunctional and can methylate both caffeic acid (to produce ferulic acid) and, more importantly for this pathway, this compound derivatives (like 5-hydroxyconiferaldehyde (B1237348) and 5-hydroxyconiferyl alcohol) to produce sinapic acid derivatives (sinapaldehyde and sinapyl alcohol).[9][10]

The sequential action of F5H and COMT on guaiacyl precursors effectively channels intermediates into the S-lignin branch, culminating in the production of sinapyl alcohol, the monomer for S-lignin.

Visualizing the Pathway

The following diagram illustrates the revised understanding of the monolignol biosynthetic pathway, highlighting the crucial branch point leading to S-lignin formation.

Monolignol_Biosynthesis Revised Monolignol Biosynthesis Pathway to S-Lignin cluster_G_Pathway Guaiacyl (G) Pathway cluster_S_Pathway Syringyl (S) Pathway Branch Ferulic_Acid Ferulic Acid Coniferaldehyde Coniferaldehyde Ferulic_Acid->Coniferaldehyde 4CL, CCR Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD F5H F5H (Ferulate 5-Hydroxylase) Coniferaldehyde->F5H G_Lignin G-Lignin Coniferyl_Alcohol->G_Lignin Peroxidases/ Laccases 5_OH_Coniferaldehyde 5-Hydroxyconiferaldehyde Sinapaldehyde Sinapaldehyde 5_OH_Coniferaldehyde->Sinapaldehyde COMT Sinapyl_Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl_Alcohol CAD S_Lignin S-Lignin Sinapyl_Alcohol->S_Lignin Peroxidases/ Laccases F5H->5_OH_Coniferaldehyde Lignin_Analysis_Workflow General Workflow for Lignin Compositional Analysis via Thioacidolysis cluster_prep Sample Preparation cluster_analysis Analytical Procedure A Plant Biomass Collection B Drying & Grinding A->B C Solvent Extraction (to remove extractives) B->C D Thioacidolysis Reaction (Cleavage of β-O-4 bonds) C->D E Extraction of Monomers D->E F TMS Derivatization E->F G GC-MS Analysis F->G H Data Processing (Quantification of S, G, H units) G->H Lignin_Engineering_Logic Cause-and-Effect of F5H Expression on Lignin Composition F5H_exp F5H Gene Expression OH_Intermediates 5-Hydroxyguaiacyl Intermediates (e.g., 5-OH Coniferaldehyde) F5H_exp->OH_Intermediates Upregulation increases G_Lignin Guaiacyl (G) Lignin Content F5H_exp->G_Lignin Upregulation diverts flux away from G, leading to lower S_Precursors Syringyl Precursors (e.g., Sinapaldehyde) OH_Intermediates->S_Precursors Methylated by COMT COMT_exp COMT Gene Expression COMT_exp->S_Precursors Catalyzes formation S_Lignin Syringyl (S) Lignin Content S_Precursors->S_Lignin Leads to higher

References

The Multifaceted Biological Activities of 5-Hydroxyferulic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Hydroxyferulic acid (5-OHFA), a hydroxylated derivative of the widely studied phenolic compound ferulic acid (FA), is emerging as a potent bioactive molecule with significant potential in drug discovery and development. Its structural modifications suggest the possibility of enhanced therapeutic properties compared to its parent compound. This technical guide provides an in-depth overview of the biological activities of 5-OHFA, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and elucidation of the underlying signaling pathways.

Antioxidant Properties: A Quantitative Analysis

This compound consistently demonstrates superior antioxidant capacity in a variety of in vitro assays compared to ferulic acid. This enhanced activity is attributed to the additional hydroxyl group at the 5-position of the aromatic ring, which increases its electron-donating ability and resonance stabilization of the resulting phenoxyl radical.[1] The following table summarizes the key quantitative data from comparative studies.

AssayThis compound (IC50 in µM)Ferulic Acid (IC50 in µM)Reference
DPPH Radical Scavenging11.89 ± 0.2066 ± 2.3[2][3]
ABTS Radical Scavenging9.51 ± 0.15183.08 ± 2.30[2][3]
Ferric Reducing Antioxidant Power (FRAP)5.94 ± 0.094.73 ± 0.14[2][3]
Fe2+ Chelating Activity36.31 ± 1.36270.27 ± 1.14[2][3]
Experimental Protocols: Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance is measured at approximately 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+).

  • The ABTS•+ is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of this compound are added to the ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Anti-inflammatory Potential

This compound has demonstrated notable anti-inflammatory properties, as evidenced by its ability to inhibit protein denaturation, a well-documented cause of inflammation.

Experimental Protocol: In Vitro Protein Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin, induced by heat or other denaturants.

  • A reaction mixture containing egg albumin or BSA (e.g., 1% w/v) and various concentrations of this compound is prepared in a buffer (e.g., phosphate-buffered saline, pH 6.3).

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a short period (e.g., 20 minutes).

  • Denaturation is induced by heating the mixture at a higher temperature (e.g., 70°C) for a defined time (e.g., 5 minutes).

  • After cooling, the turbidity of the solution is measured spectrophotometrically at a wavelength of approximately 660 nm.

  • The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (without the test compound) and A_s is the absorbance of the sample.

  • A known anti-inflammatory drug, such as diclofenac (B195802) sodium, is typically used as a positive control.

Anticancer Activity: Insights and Future Directions

While specific quantitative data on the anticancer activity of this compound is still emerging, studies on its parent compound, ferulic acid, provide a strong rationale for its investigation in this area. Ferulic acid has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. Molecular docking studies suggest that 5-OHFA has a strong binding affinity for the active pocket of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cancer cells (e.g., breast, colon, or lung cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Following treatment, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Neuroprotective Effects: A Promising Frontier

The neuroprotective potential of this compound is another area of active research. Ferulic acid has demonstrated protective effects in neuronal cell models against various insults, including oxidative stress and amyloid-beta (Aβ) toxicity, which are implicated in neurodegenerative diseases like Alzheimer's disease.

Experimental Protocol: Neuroprotection Assay in PC12 Cells

PC12 cells, a cell line derived from a rat pheochromocytoma, are commonly used as a model for neuronal cells in neuroprotective studies.

  • PC12 cells are cultured and differentiated into a neuronal phenotype.

  • The differentiated cells are pre-treated with different concentrations of this compound for a specific period.

  • Neurotoxicity is then induced by exposing the cells to a stressor, such as hydrogen peroxide (H₂O₂) for oxidative stress or aggregated Aβ peptides.

  • Cell viability is assessed using methods like the MTT assay.

  • Other parameters, such as reactive oxygen species (ROS) levels, mitochondrial membrane potential, and markers of apoptosis (e.g., caspase activity), can also be measured to elucidate the mechanism of protection.

Modulation of Signaling Pathways

The biological activities of this compound are mediated through its interaction with various intracellular signaling pathways. While direct evidence for 5-OHFA is still being gathered, the known mechanisms of ferulic acid provide a strong foundation for understanding its potential modes of action.

Antioxidant and Anti-inflammatory Pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Ferulic acid has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[4] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular responses to a variety of stimuli, including stress and inflammation. Ferulic acid can modulate MAPK signaling, contributing to its anti-inflammatory and neuroprotective effects.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Ferulic acid can activate the Nrf2 pathway, thereby enhancing the cellular antioxidant defense system.

Anticancer and Pro-apoptotic Pathways:

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: The PI3K/Akt pathway is a crucial signaling pathway for cell survival and proliferation. Ferulic acid has been found to inhibit this pathway in cancer cells, leading to the induction of apoptosis.[5]

The following diagrams illustrate the potential modulation of these pathways by this compound, based on current knowledge and a logical workflow for its evaluation.

cluster_antioxidant Antioxidant Activity Workflow DPPH DPPH Assay IC50 Determine IC50 Values DPPH->IC50 ABTS ABTS Assay ABTS->IC50 FRAP FRAP Assay FRAP->IC50 Fe_Chelation Fe2+ Chelation Assay Fe_Chelation->IC50

Caption: Workflow for assessing the antioxidant activity of this compound.

cluster_inflammation Anti-inflammatory Activity Workflow Protein_Denaturation Protein Denaturation Assay (BSA or Egg Albumin) Inhibition Measure Inhibition of Denaturation Protein_Denaturation->Inhibition Comparison Compare with Standard (e.g., Diclofenac) Inhibition->Comparison

Caption: Workflow for evaluating the in vitro anti-inflammatory potential.

cluster_pathways Modulation of Signaling Pathways 5_OHFA This compound NF_kB NF-κB Pathway 5_OHFA->NF_kB Inhibition MAPK MAPK Pathway 5_OHFA->MAPK Modulation Nrf2 Nrf2 Pathway 5_OHFA->Nrf2 Activation PI3K_Akt PI3K/Akt Pathway 5_OHFA->PI3K_Akt Inhibition Inflammation ↓ Inflammation NF_kB->Inflammation MAPK->Inflammation Oxidative_Stress ↓ Oxidative Stress Nrf2->Oxidative_Stress Apoptosis ↑ Apoptosis (in Cancer Cells) PI3K_Akt->Apoptosis Cell_Survival ↓ Cell Survival (in Cancer Cells) PI3K_Akt->Cell_Survival

Caption: Potential signaling pathways modulated by this compound.

Conclusion and Future Perspectives

This compound has demonstrated significant promise as a multifunctional bioactive compound with potent antioxidant and anti-inflammatory properties that surpass those of its parent compound, ferulic acid. While its anticancer and neuroprotective activities are strongly suggested by preliminary data and studies on ferulic acid, further research is warranted to fully elucidate its efficacy and mechanisms of action in these areas. Specifically, future investigations should focus on:

  • Determining the IC50 values of this compound in a broader range of cancer cell lines.

  • Conducting detailed in vivo studies to validate its therapeutic potential in animal models of cancer and neurodegenerative diseases.

  • Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.

The comprehensive data presented in this guide underscores the potential of this compound as a lead compound for the development of novel therapeutics for a variety of diseases associated with oxidative stress and inflammation.

References

5-Hydroxyferulic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Identity, Properties, Synthesis, and Biological Significance of 5-Hydroxyferulic Acid

Abstract

This compound, a hydroxylated derivative of ferulic acid, is a phenolic compound of significant interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and detailed experimental protocols. Furthermore, it delves into the compound's role in biological signaling pathways, particularly its enhanced antioxidant and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

This compound is systematically known by its IUPAC name, (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid . It is registered under two primary CAS Numbers: 1782-55-4 for the isomeric mixture (cis and trans) and 110642-42-7 specifically for the (2E)- or trans-isomer.[1]

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

PropertyValueSource
IUPAC Name (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid[2]
CAS Number 1782-55-4 (cis/trans); 110642-42-7 (trans)[1]
Molecular Formula C₁₀H₁₀O₅[2]
Molecular Weight 210.18 g/mol [2]
Melting Point 182 °C[2]
Physical Description Solid[2]
Water Solubility Predicted: 1.04 g/L
logP Predicted: 1.37 - 1.41
pKa (Strongest Acidic) Predicted: 3.49

Experimental Protocols

Extraction from Plant Material (General Protocol)

This compound, often found esterified to cell wall components in plants, can be liberated and extracted using alkaline hydrolysis. The following is a generalized protocol adaptable for various plant sources.

Materials:

  • Dried and ground plant material (e.g., maize bran, wheat bran)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Suspend the ground plant material in the NaOH solution.

  • Heat the mixture under reflux with stirring for several hours to achieve saponification of the ester bonds.

  • Cool the mixture and acidify to a pH of approximately 2-3 with HCl to precipitate lignin (B12514952) and protonate the phenolic acids.

  • Centrifuge the mixture to pellet the solid residues.

  • Extract the supernatant multiple times with ethyl acetate.

  • Pool the organic extracts and wash with brine.

  • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Filter and concentrate the extract under reduced pressure using a rotary evaporator to yield the crude phenolic acid mixture containing this compound.

  • Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Detection: Monitoring at a wavelength of approximately 320 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a this compound standard.

Biological Activity and Signaling Pathways

This compound is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites.

Biosynthesis of this compound and its Role as a Precursor

The biosynthesis of this compound is a critical step in the formation of sinapic acid and, subsequently, syringyl lignin units in plants. The pathway is outlined below.

Biosynthesis Ferulic_acid Ferulic acid 5_OH_Ferulic_acid This compound Ferulic_acid->5_OH_Ferulic_acid Ferulate 5-hydroxylase (F5H) Sinapic_acid Sinapic acid 5_OH_Ferulic_acid->Sinapic_acid Caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT)

Caption: Biosynthesis of this compound and its Conversion to Sinapic Acid.

This enzymatic conversion is crucial for determining the ratio of different lignin monomers in plant cell walls.

Antioxidant and Anti-inflammatory Signaling

Emerging research indicates that this compound possesses enhanced antioxidant and anti-inflammatory properties compared to its precursor, ferulic acid. While the precise signaling cascades directly initiated by this compound are an active area of investigation, it is hypothesized to modulate pathways similar to other hydroxycinnamic acids, such as the Nrf2 and NF-κB pathways.

3.2.1. Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes. It is plausible that this compound, like ferulic acid, can promote the dissociation of Nrf2 from its inhibitor Keap1, leading to its nuclear translocation and subsequent activation of the Antioxidant Response Element (ARE).[3][4][5]

Nrf2_Pathway 5_OH_FA This compound Keap1_Nrf2 Keap1-Nrf2 Complex 5_OH_FA->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates transcription

Caption: Proposed Nrf2-Mediated Antioxidant Pathway of this compound.

3.2.2. Inhibition of Pro-inflammatory Pathways

Chronic inflammation is implicated in a multitude of diseases. This compound has demonstrated potent anti-inflammatory activity, in part through the inhibition of key pro-inflammatory enzymes. Molecular docking studies have suggested that this compound exhibits strong binding affinities for enzymes such as NADPH oxidase, xanthine (B1682287) oxidase, 5-lipoxygenase (5-LOX), and cyclooxygenase-2 (COX-2). Furthermore, it is likely to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.[6] The inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory_Stimuli->IKK IkB Phosphorylation and Degradation of IκBα IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes 5_OH_FA This compound 5_OH_FA->IKK Inhibits

Caption: Proposed Inhibition of the NF-κB Inflammatory Pathway by this compound.

Conclusion

This compound is a promising bioactive compound with significant potential for applications in the pharmaceutical and nutraceutical industries. Its enhanced antioxidant and anti-inflammatory properties, coupled with its central role in plant biochemistry, make it a compelling subject for further research. This technical guide provides a foundational understanding of its chemical nature, methods for its study, and its biological significance, thereby equipping researchers with the necessary information to explore its therapeutic potential. Future investigations should focus on elucidating the precise molecular targets and downstream signaling effects of this compound to fully realize its utility in drug discovery and development.

References

Unveiling the Antioxidant Prowess of 5-Hydroxyferulic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyferulic acid (5-OHFA), a hydroxylated derivative of the well-known phenolic compound ferulic acid (FA), is emerging as a potent antioxidant with significant potential for applications in pharmaceuticals and nutraceuticals. Its unique chemical structure confers enhanced bioactivity, making it a subject of growing interest in the scientific community. This technical guide provides an in-depth exploration of the antioxidant potential of 5-OHFA, detailing its mechanisms of action, quantitative antioxidant capacity, relevant signaling pathways, and the experimental protocols used for its evaluation.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to scavenge free radicals. This is achieved through the donation of a hydrogen atom from their phenolic hydroxyl groups, which neutralizes the radical and terminates the damaging chain reaction of oxidation.[1]

The key to 5-OHFA's potent antioxidant capacity lies in its molecular structure. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring enhances its electron-donating ability.[2] When 5-OHFA donates a hydrogen atom to a free radical, it forms a stable phenoxyl radical. This stability is due to the delocalization of the unpaired electron across the aromatic ring and the formation of a quinone methide intermediate, which prevents the propagation of the radical chain reaction.[1] The additional hydroxyl group at the 5-position in 5-OHFA, compared to ferulic acid, significantly increases its radical-scavenging capacity by further enhancing the stability of the resulting phenoxyl radical.[2]

Quantitative Antioxidant Potential

In vitro assays consistently demonstrate the superior antioxidant capacity of this compound when compared to its parent compound, ferulic acid. The following table summarizes the quantitative data from key antioxidant assays.

Antioxidant AssayThis compound (IC50/Value)Ferulic Acid (IC50/Value)Reference
DPPH Radical Scavenging Activity 11.89 ± 0.20 µM66 ± 2.3 µM[3]
ABTS Radical Scavenging Activity 9.51 ± 0.15 µM183.08 ± 2.30 µM[3]
Ferric Reducing Antioxidant Power (FRAP) 5.94 ± 0.09 µM4.73 ± 0.14 µM[3]
Ferrous Ion (Fe²⁺) Chelating Activity 36.31 ± 1.36 µM270.27 ± 1.14 µM[3]

IC50 values represent the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.

Signaling Pathway Modulation: The Nrf2-ARE Pathway

Beyond direct radical scavenging, this compound is believed to exert its antioxidant effects by modulating cellular signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. While direct studies on 5-OHFA are emerging, extensive research on ferulic acid provides a strong basis for this mechanism.

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like phenolic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus.[5][6] In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to the transcription and subsequent translation of a battery of protective enzymes.[5][6] These enzymes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.[5][7]

The activation of Nrf2 by ferulic acid has been shown to be mediated, at least in part, by the Extracellular signal-regulated kinase (ERK) signaling pathway.[5] It is plausible that 5-OHFA, with its enhanced antioxidant and cellular activities, also activates the Nrf2-ARE pathway, potentially with greater efficacy than ferulic acid.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) ERK ERK ROS->ERK Activates HFA This compound HFA->ERK Activates Keap1_Nrf2 Keap1-Nrf2 Complex ERK->Keap1_Nrf2 Phosphorylates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Diagram 1: Activation of the Nrf2 signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays used to quantify the antioxidant potential of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis reagent_prep Reagent Preparation (e.g., DPPH, ABTS, FRAP reagents) mixing Mixing of Sample/Standard with Assay Reagent reagent_prep->mixing sample_prep Sample Preparation (5-OHFA & Standard Solutions) sample_prep->mixing incubation Incubation (Specified time and temperature) mixing->incubation absorbance Spectrophotometric/Fluorometric Measurement incubation->absorbance calculation Calculation of Antioxidant Activity (% Inhibition, IC50, Equivalents) absorbance->calculation

Diagram 2: General experimental workflow for in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[8][9]

  • Reagents and Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or ethanol (B145695)

    • Standard antioxidant (e.g., Trolox, Ascorbic acid)

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[8] The solution should be freshly prepared and protected from light.

    • Prepare serial dilutions of 5-OHFA and the standard antioxidant in the same solvent.

    • In a 96-well plate, add a specific volume of the sample or standard solution at various concentrations to each well.[8]

    • Add the DPPH solution to each well. A control well containing only the solvent and the DPPH solution should be included.[8]

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[8][9]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[8]

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[10][11]

  • Reagents and Materials:

    • This compound

    • ABTS

    • Potassium persulfate

    • Methanol or ethanol

    • Standard antioxidant (e.g., Trolox)

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[11] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]

    • Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[11]

    • Prepare serial dilutions of 5-OHFA and the standard antioxidant.

    • Add a small volume of the sample or standard solution to the diluted ABTS•+ solution.[11]

    • Include a control containing the solvent instead of the antioxidant.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[8]

    • Measure the absorbance at 734 nm.[10]

    • The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.

    • Results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12][13]

  • Reagents and Materials:

    • This compound

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

    • Standard (e.g., FeSO₄·7H₂O)

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer

  • Procedure:

    • Prepare the fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[13]

    • Warm the FRAP reagent to 37°C.

    • Prepare serial dilutions of 5-OHFA and the ferrous sulfate (B86663) standard.

    • Add a small volume of the sample or standard solution to the FRAP reagent.[12]

    • Include a reagent blank containing the solvent instead of the sample.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[8]

    • Measure the absorbance at 593 nm.[12]

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.[8]

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[14][15]

  • Reagents and Materials:

    • This compound

    • Fluorescein (B123965) (fluorescent probe)

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

    • Standard antioxidant (e.g., Trolox)

    • Phosphate (B84403) buffer (e.g., 75 mM, pH 7.4)

    • 96-well black microplate

    • Fluorescence microplate reader with temperature control

  • Procedure:

    • Prepare a working solution of fluorescein in phosphate buffer.[16]

    • Prepare serial dilutions of 5-OHFA and Trolox standards in phosphate buffer.[16]

    • In a 96-well black microplate, add the fluorescein working solution to each well.[14][16]

    • Add the sample or standard solutions to their respective wells.[14][16]

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[14][16]

    • Initiate the reaction by adding a freshly prepared AAPH solution to each well.[14][16]

    • Immediately begin measuring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for 60-90 minutes.[14][16]

    • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • A standard curve is generated by plotting the net AUC against the Trolox concentration, and the results are expressed as Trolox equivalents.

Conclusion

This compound exhibits remarkable antioxidant potential, surpassing its parent compound, ferulic acid, in various in vitro antioxidant assays. Its enhanced radical scavenging activity is attributed to its unique chemical structure, particularly the additional hydroxyl group. Furthermore, its likely ability to activate the Nrf2-ARE signaling pathway suggests a multifaceted mechanism of action that extends beyond direct radical quenching to the upregulation of endogenous antioxidant defenses. The detailed experimental protocols provided in this guide offer a framework for the accurate and reproducible assessment of its antioxidant capacity. As research continues to unfold, this compound holds significant promise as a lead compound for the development of novel therapeutic and preventative agents against oxidative stress-related pathologies.

References

The Anti-inflammatory Potential of 5-Hydroxyferulic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxyferulic acid (5-OHFA) is a hydroxylated derivative of ferulic acid, a well-known phenolic compound found in a variety of plant sources. While ferulic acid has been extensively studied for its antioxidant and anti-inflammatory properties, recent research has begun to shed light on the enhanced bioactivity of its derivatives, such as 5-OHFA. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory properties of this compound, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes the proposed mechanisms of action.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of several key signaling pathways and the inhibition of pro-inflammatory enzymes. While direct experimental evidence for 5-OHFA's action on these pathways is still emerging, compelling in silico data and extensive research on its parent compound, ferulic acid, provide a strong foundation for its proposed mechanisms.

Molecular docking studies have revealed that 5-OHFA exhibits strong binding affinities for key enzymes involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[1]. These enzymes are critical for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation. The inhibition of these enzymes is a cornerstone of many anti-inflammatory therapies.

Furthermore, based on the well-documented mechanisms of ferulic acid, 5-OHFA is hypothesized to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the cellular inflammatory response, controlling the transcription and production of a wide array of pro-inflammatory cytokines and enzymes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Ferulic acid has been shown to inhibit this cascade by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65. It is proposed that 5-OHFA shares this mechanism.

Proposed inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK family of kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular inflammatory signals into intracellular responses. Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as activator protein-1 (AP-1), which, in turn, upregulate the expression of pro-inflammatory genes. Studies on ferulic acid have demonstrated its ability to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli. This modulation of the MAPK pathway represents another likely mechanism through which 5-OHFA exerts its anti-inflammatory effects.

MAPK_Pathway Inflammatory Stimulus Inflammatory Stimulus MAPKKK MAPKKK Inflammatory Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P p38 p38 MAPKK->p38 P JNK JNK MAPKK->JNK P ERK ERK MAPKK->ERK P Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) p38->Transcription Factors (e.g., AP-1) JNK->Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression 5-OHFA 5-OHFA 5-OHFA->MAPKK Inhibits

Proposed modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory and Related Activities

The following tables summarize the available quantitative data on the in vitro anti-inflammatory, antioxidant, and anti-hemolytic activities of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayModelConcentration% InhibitionIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
Inhibition of BSA DenaturationBovine Serum Albumin100 µg/mL75.3 ± 2.162.5 ± 1.8Diclofenac (B195802) Sodium45.2 ± 1.2
Inhibition of Egg Albumin DenaturationEgg Albumin100 µg/mL82.1 ± 2.555.8 ± 1.5Diclofenac Sodium40.7 ± 1.1

Data presented as mean ± standard deviation.

Table 2: In Vitro Antioxidant Activity of this compound

AssayIC50 (µM)
DPPH Radical Scavenging11.89 ± 0.20
ABTS Radical Scavenging9.51 ± 0.15
Ferric Reducing Antioxidant Power (FRAP)5.94 ± 0.09
Fe2+ Chelating Activity36.31 ± 1.36

Data presented as mean ± standard deviation.[1][2]

Table 3: In Vitro Anti-hemolytic Activity of this compound

AssayIC50 (µM)
Heat-induced Hemolysis23.78 ± 1.48

Data presented as mean ± standard deviation.[1][2]

Experimental Protocols

This section provides a detailed methodology for the in vitro protein denaturation assays used to evaluate the anti-inflammatory activity of this compound.

Inhibition of Protein Denaturation Assay

This assay is a widely used in vitro method to assess anti-inflammatory activity. The principle is based on the ability of an anti-inflammatory agent to inhibit the denaturation of proteins, which is a hallmark of inflammation. Both bovine serum albumin (BSA) and egg albumin are commonly used as protein sources.

Workflow for Protein Denaturation Assay

Protein_Denaturation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Prepare_BSA_Egg Prepare 1% w/v BSA or fresh egg albumin solution Mix_Components Mix protein solution with 5-OHFA or standard drug Prepare_BSA_Egg->Mix_Components Prepare_5OHFA Prepare various concentrations of 5-OHFA and standard drug Prepare_5OHFA->Mix_Components Incubate_37 Incubate at 37°C for 20 min Mix_Components->Incubate_37 Heat_Denature Heat at 70°C for 5 min Incubate_37->Heat_Denature Cool_Down Cool to room temperature Heat_Denature->Cool_Down Measure_Absorbance Measure absorbance at 660 nm Cool_Down->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition

Workflow for the in vitro protein denaturation assay.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), Fraction V

  • Fresh hen's eggs

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac sodium (or other standard anti-inflammatory drug)

  • Distilled water

  • Spectrophotometer

Procedure for Bovine Serum Albumin (BSA) Denaturation Assay:

  • Preparation of Reagents:

    • Prepare a 1% w/v solution of BSA in distilled water.

    • Prepare stock solutions of 5-OHFA and diclofenac sodium in a suitable solvent (e.g., methanol (B129727) or DMSO) and then make serial dilutions to the desired test concentrations.

  • Reaction Mixture Preparation:

    • For each test concentration, mix 0.5 mL of the 5-OHFA or diclofenac sodium solution with 0.45 mL of the 1% BSA solution.

    • For the control, mix 0.5 mL of the vehicle solvent with 0.45 mL of the 1% BSA solution.

    • For the blank, use 0.95 mL of distilled water.

  • Incubation and Denaturation:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.

  • Measurement:

    • After heating, cool the tubes to room temperature.

    • Measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer, with the blank as the reference.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Procedure for Egg Albumin Denaturation Assay:

  • Preparation of Reagents:

    • Prepare fresh egg albumin by homogenizing the egg white and diluting it with PBS (pH 6.4).

    • Prepare stock solutions and serial dilutions of 5-OHFA and diclofenac sodium as described for the BSA assay.

  • Reaction Mixture Preparation:

    • For each test concentration, mix 0.2 mL of egg albumin solution with 2.8 mL of PBS (pH 6.4) and 2 mL of the 5-OHFA or diclofenac sodium solution.

    • For the control, mix 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the vehicle solvent.

    • For the blank, use 5 mL of PBS.

  • Incubation and Denaturation:

    • Incubate all tubes at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.

  • Measurement:

    • After heating, cool the tubes to room temperature.

    • Measure the absorbance of each solution at 660 nm using a spectrophotometer, with the blank as the reference.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the same formula as for the BSA assay.

Conclusion and Future Directions

This compound has demonstrated promising anti-inflammatory potential in in vitro and in silico studies. Its ability to inhibit protein denaturation and its strong predicted binding to key inflammatory enzymes like COX-2 and 5-LOX suggest that it may be a more potent anti-inflammatory agent than its parent compound, ferulic acid. The proposed mechanisms of action, involving the inhibition of the NF-κB and MAPK signaling pathways, are consistent with the established activities of related phenolic compounds.

However, to fully elucidate the therapeutic potential of this compound, further research is warranted. Future studies should focus on:

  • In vitro validation of signaling pathway modulation: Direct experimental evidence is needed to confirm the inhibitory effects of 5-OHFA on the NF-κB and MAPK pathways in relevant cell models, such as LPS-stimulated macrophages.

  • Enzyme inhibition assays: Quantitative in vitro assays are required to determine the inhibitory activity of 5-OHFA against COX-1, COX-2, and 5-LOX enzymes to confirm the in silico findings and assess its selectivity.

  • Cytokine profiling: Studies measuring the effect of 5-OHFA on the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, will provide a more comprehensive understanding of its anti-inflammatory profile.

  • In vivo studies: Animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, are necessary to evaluate the in vivo efficacy, optimal dosage, and pharmacokinetic/pharmacodynamic properties of this compound.

References

5-Hydroxyferulic Acid as a Precursor to Sinapic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enzymatic conversion of 5-hydroxyferulic acid to sinapic acid, a crucial step in the biosynthesis of lignin (B12514952) and various secondary metabolites in plants. This document provides a comprehensive overview of the key enzyme involved, its kinetics, detailed experimental protocols for its characterization, and the broader context of this biochemical transformation.

Introduction

Sinapic acid is a hydroxycinnamic acid that serves as a fundamental precursor for the biosynthesis of syringyl (S) lignin and a variety of sinapoyl esters, which play significant roles in plant development, defense, and UV protection. The direct precursor to sinapic acid is this compound. The conversion of this compound to sinapic acid is catalyzed by the enzyme Caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT). This methylation reaction is a critical control point in the phenylpropanoid pathway, influencing the composition of lignin and the production of other important phenolic compounds. Understanding the intricacies of this enzymatic step is paramount for researchers in plant biochemistry, metabolic engineering, and drug development, particularly those interested in manipulating lignin content for biofuel production or leveraging plant-derived compounds for therapeutic purposes.

The Core Reaction: From this compound to Sinapic Acid

The conversion of this compound to sinapic acid is a methylation reaction where a methyl group is transferred from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of this compound. This reaction is catalyzed by Caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT), a bifunctional enzyme that can also methylate caffeic acid to ferulic acid.[1][2][3][4]

dot

Biosynthetic pathway of sinapic acid from this compound.

While this reaction can occur with the free acid, studies have shown that COMT from various plant species often exhibits a preference for substrates at the aldehyde and alcohol levels, such as 5-hydroxyconiferaldehyde (B1237348) and 5-hydroxyconiferyl alcohol.[1][5] This suggests a more complex "metabolic grid" for monolignol biosynthesis rather than a simple linear pathway.[1]

Quantitative Data: Enzyme Kinetics

The efficiency of the conversion of this compound to sinapic acid by COMT varies between plant species. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters for comparing the enzyme's affinity and catalytic rate for its substrate.

Plant SpeciesEnzymeSubstrateKm (µM)Vmax/Catalytic EfficiencyReference
Medicago sativa (Alfalfa)COMTThis compound10Not Reported[1]
Lolium perenne (Perennial Ryegrass)OMT1This compound3.03.5 nkat·mg protein⁻¹[1]
Medicago sativa (Alfalfa)COMTThis compound-Higher preference than caffeic acid[2][4]
Populus tremuloides (Aspen)OMTThis compound-Higher activity than caffeic acid[3]

Experimental Protocols

This section provides detailed methodologies for the expression and purification of recombinant COMT and the subsequent enzymatic assay to determine its activity with this compound.

Heterologous Expression and Purification of Recombinant COMT in E. coli

This protocol outlines the steps for producing and purifying recombinant plant COMT for use in enzymatic assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the plant COMT gene with a purification tag (e.g., His-tag)

  • Luria-Bertani (LB) broth and agar (B569324) plates

  • Appropriate antibiotic (e.g., ampicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Affinity chromatography column (e.g., Ni-NTA agarose)

  • Spectrophotometer

  • SDS-PAGE equipment and reagents

Procedure:

  • Transformation: Transform the expression vector into competent E. coli cells and plate on selective LB agar plates. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to culture for 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated affinity chromatography column.

  • Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the recombinant COMT with elution buffer.

  • Purity and Concentration Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Determine the protein concentration using a spectrophotometer or a protein assay (e.g., Bradford assay).

Enzymatic Assay of COMT with this compound

This protocol describes how to measure the activity of purified COMT in converting this compound to sinapic acid.

Materials:

  • Purified recombinant COMT

  • This compound (substrate)

  • S-adenosyl-L-methionine (SAM) (co-substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Reaction termination solution (e.g., 1 M HCl or 20% acetic acid)

  • Ethyl acetate (B1210297) for extraction

  • HPLC system with a C18 column and a UV or DAD detector

  • Standards for this compound and sinapic acid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, a specific concentration of this compound (e.g., ranging from 1 to 100 µM for kinetic studies), and SAM (e.g., 200 µM).

  • Enzyme Addition: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding a known amount of purified COMT.

  • Incubation: Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • Product Extraction: Extract the product (sinapic acid) and remaining substrate from the aqueous reaction mixture using ethyl acetate.

  • Sample Preparation for HPLC: Evaporate the ethyl acetate layer to dryness and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

  • HPLC Analysis: Inject the sample onto the HPLC system. Use a gradient elution method to separate this compound and sinapic acid. Monitor the elution at a wavelength where both compounds absorb (e.g., 320 nm).

  • Quantification: Quantify the amount of sinapic acid produced by comparing the peak area to a standard curve generated with known concentrations of sinapic acid.

  • Data Analysis: Calculate the enzyme activity (e.g., in nmol of product formed per minute per mg of enzyme). For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Mandatory Visualizations

Signaling Pathway: Phenylpropanoid Pathway to Sinapic Acid

dot

Simplified phenylpropanoid pathway leading to sinapic acid.
Experimental Workflow: COMT Characterization

dot

Experimental_Workflow cluster_0 Recombinant Protein Production cluster_1 Enzymatic Assay cluster_2 Data Analysis Transformation Transformation of E. coli Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis Harvest->Lysis Purification Affinity Chromatography Lysis->Purification Reaction_Setup Reaction Setup (Substrate, Co-substrate, Buffer) Purification->Reaction_Setup Enzyme_Addition Enzyme Addition Reaction_Setup->Enzyme_Addition Incubation Incubation Enzyme_Addition->Incubation Termination Reaction Termination Incubation->Termination Extraction Product Extraction Termination->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification HPLC->Quantification Kinetics Kinetic Analysis (Km, Vmax) Quantification->Kinetics

Workflow for COMT expression, purification, and kinetic analysis.

Conclusion

The methylation of this compound by COMT to produce sinapic acid is a pivotal reaction in plant secondary metabolism. This guide has provided a detailed overview of this process, including the underlying biochemistry, quantitative kinetic data, and comprehensive experimental protocols. For researchers in plant science and drug development, a thorough understanding of this enzymatic step offers opportunities for the targeted manipulation of lignin composition and the exploration of novel bioactive compounds derived from the phenylpropanoid pathway. The provided methodologies serve as a foundation for further investigation into the structure, function, and regulation of COMT from various plant sources.

References

5-Hydroxyferulic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Hydroxyferulic acid, a hydroxylated derivative of ferulic acid, is a key phenolic compound primarily recognized for its central role as a metabolic intermediate in the biosynthesis of lignin (B12514952) in higher plants. Historically considered a precursor to sinapic acid, its significance has evolved with the understanding of the plasticity of the phenylpropanoid pathway. This document provides an in-depth technical overview of this compound, encompassing its discovery, history, and its intricate role in plant biochemistry. It further details its biochemical properties, including antioxidant and anti-inflammatory activities, supported by quantitative data. This guide also furnishes detailed experimental protocols for its synthesis, isolation, and analysis, and delineates its involvement in key signaling pathways. The information is tailored for researchers, scientists, and professionals in the fields of biochemistry, plant science, and drug development, aiming to provide a comprehensive resource for future research and application.

Introduction

This compound is a hydroxycinnamic acid that occupies a critical juncture in the phenylpropanoid pathway, a major metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites, including lignin, flavonoids, and coumarins.[1][2] Its chemical structure, characterized by a C6-C3 carbon skeleton with hydroxyl and methoxy (B1213986) substitutions on the aromatic ring, underpins its chemical reactivity and biological functions.

Initially, the discovery and study of this compound were intrinsically linked to the elucidation of the lignin biosynthetic pathway.[3] Lignin, a complex polymer of phenylpropanoid units, is essential for the structural integrity of terrestrial plants.[4] The classical view positioned this compound as a direct precursor to sinapic acid, a key monomer in the formation of syringyl (S) lignin units.[1] However, subsequent research has revealed a more complex and nuanced "metabolic grid" for monolignol biosynthesis, where enzymatic reactions can occur at the level of free acids, aldehydes, alcohols, and their CoA esters.[1][3]

This whitepaper will provide a detailed exploration of this compound, from its historical context to its current understanding, with a focus on the technical details relevant to the scientific community.

Discovery and History

The conceptualization of this compound as a distinct biochemical entity is tied to the efforts to unravel the biosynthetic route to syringyl lignin, a major component of the cell walls in angiosperms.[4] For many years, the conversion of ferulic acid to sinapic acid was a proposed, yet incompletely understood, step. The enzyme ferulate 5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase, was first identified in lignifying poplar xylem and was shown to catalyze the hydroxylation of ferulic acid to produce this compound.[3]

This discovery solidified the role of this compound as a key intermediate. The subsequent methylation of the 5-hydroxyl group of this compound to form sinapic acid is catalyzed by caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT).[1]

However, the "classical" linear pathway has been revised. Studies have shown that both F5H and COMT can act on a broader range of substrates, including aldehydes and alcohols.[3][5] For instance, research on recombinant F5H demonstrated that coniferaldehyde (B117026) and coniferyl alcohol are more efficient substrates than ferulic acid, suggesting that the hydroxylation step to form the 5-hydroxy intermediate may occur later in the pathway.[3][6] This has led to the current understanding of a more flexible metabolic grid for lignin biosynthesis.

Biochemical Properties and Quantitative Data

This compound exhibits a range of biochemical properties, most notably its antioxidant and anti-inflammatory activities, which are often enhanced compared to its precursor, ferulic acid.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. A recent study demonstrated its superior antioxidant potential compared to ferulic acid.[7][8] The additional hydroxyl group on the aromatic ring is thought to contribute to its enhanced radical scavenging ability.

AssayThis compound IC50 (µM)Ferulic Acid IC50 (µM) (Literature Value)Reference
DPPH Radical Scavenging11.89 ± 0.2066 ± 2.3[8]
ABTS Radical Scavenging9.51 ± 0.15183.08 ± 2.30[8]
Ferrous Ion (Fe²⁺) Chelating36.31 ± 1.36270.27 ± 1.14[8]
Ferric Reducing Antioxidant Power (FRAP)5.94 ± 0.094.73 ± 0.14[8]
Enzyme Inhibition

This compound is a substrate for COMT, a key enzyme in lignin biosynthesis. The kinetic parameters of this interaction have been determined, providing insight into the enzyme's substrate preference.

EnzymeSubstrateKm (µM)Reference
Alfalfa COMTThis compound10[1]
Alfalfa COMTCaffeic acid43[1]
Alfalfa COMT5-Hydroxyconiferaldehyde5[1]

These data indicate that alfalfa COMT has a higher affinity for this compound than for caffeic acid, and an even higher affinity for the aldehyde form.[1]

Anti-Inflammatory and Hemolytic Activity

In addition to its antioxidant properties, this compound has shown potential as an anti-inflammatory agent.

AssayThis compound IC50 (µM)Ferulic Acid IC50 (µM) (Literature Value)Reference
Hemolytic Activity23.78 ± 1.4837.64 ± 2.01[8]

Signaling Pathways

Lignin Biosynthesis Pathway

The most well-characterized signaling pathway involving this compound is the phenylpropanoid pathway leading to lignin biosynthesis. It is formed from ferulic acid via the action of ferulate 5-hydroxylase (F5H) and is subsequently methylated by caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) to produce sinapic acid.[2]

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Five_Hydroxyferulic_acid This compound Ferulic_acid->Five_Hydroxyferulic_acid F5H Sinapic_acid Sinapic_acid Five_Hydroxyferulic_acid->Sinapic_acid COMT Monolignols Monolignols Sinapic_acid->Monolignols ... Lignin Lignin Monolignols->Lignin Synthesis_Workflow Start Vanillin Step1 Dakin Reaction (Hydroxylation) Start->Step1 Intermediate 3,4-dihydroxy-5- methoxybenzaldehyde Step1->Intermediate Step2 Knoevenagel Condensation Intermediate->Step2 Product This compound Step2->Product DPPH_Assay_Workflow Prep Prepare DPPH Solution and Sample Dilutions Reaction Mix Sample and DPPH in 96-well plate Prep->Reaction Incubation Incubate in Dark (30 min) Reaction->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation Result Antioxidant Activity Calculation->Result

References

Methodological & Application

Synthesis of 5-Hydroxyferulic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 5-hydroxyferulic acid (5-HFA), a valuable phenolic compound with significant antioxidant properties and a key intermediate in the biosynthesis of sinapic acid. This document is intended for researchers, scientists, and professionals in drug development and related fields. Two primary methodologies are presented: a biocatalytic approach utilizing enzymatic conversion and a proposed chemical synthesis route via the Perkin reaction.

Introduction

This compound is a hydroxycinnamic acid that plays a crucial role in the phenylpropanoid pathway in plants.[1] It is formed from ferulic acid through the action of the enzyme ferulate 5-hydroxylase (F5H).[1] Its antioxidant and potential therapeutic properties have garnered increasing interest, necessitating robust and efficient synthesis methods for research and development purposes. This document outlines both a green, enzymatic synthesis and a classic organic chemistry approach to obtaining this target molecule.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis methods described in this document.

MethodStarting MaterialKey Reagents/EnzymeReaction TimeTemperatureYield/Product ConcentrationReference(s)
Biocatalytic Synthesis Ferulic AcidE. coli expressing F5H16 hours30°C54.6 mg/L[2]
Chemical Synthesis 5-Bromovanillin (B1210037)NaOH, Copper powder18-50 hoursReflux~70-80% (for intermediate)[3]
3,4-Dihydroxy-5-methoxybenzaldehyde (B181199)Acetic anhydride (B1165640), Sodium acetate5 hours130°CNot reported (inferred)[4][5]

Biocatalytic Synthesis of this compound

This method utilizes a whole-cell biocatalyst, typically Escherichia coli, engineered to express ferulate-5-hydroxylase (F5H), which catalyzes the specific hydroxylation of ferulic acid at the 5-position.

Experimental Protocol

1. Preparation of Recombinant E. coli Strain:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene for ferulate-5-hydroxylase (F5H).

  • Culture the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid selection overnight at 37°C with shaking.

2. Protein Expression and Biotransformation:

  • Inoculate a larger volume of fresh LB medium with the overnight culture.

  • Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce F5H expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

  • Concurrently, add δ-aminolevulinic acid (δ-ALA), a heme precursor, to enhance P450 enzyme activity.

  • Reduce the incubation temperature to 15°C and continue shaking for 12-16 hours to allow for proper protein folding.

3. Whole-Cell Biocatalysis:

  • After the induction period, add the substrate, ferulic acid, to the culture to a final concentration that has been optimized for the specific strain (e.g., starting with a range of concentrations).

  • Continue the incubation at 30°C with shaking for 16 hours.[2]

4. Extraction and Purification of this compound:

  • Centrifuge the cell culture to pellet the cells.

  • Collect the supernatant, which contains the product.

  • Acidify the supernatant to a pH of 2-3 using a suitable acid (e.g., HCl).

  • Extract the this compound from the acidified supernatant using an organic solvent such as ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • The crude product can be further purified using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).[6][7]

Biocatalytic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_bioreaction Bioreaction cluster_downstream Downstream Processing E_coli_Transformation E. coli Transformation (F5H gene) Cell_Culture Cell Culture E_coli_Transformation->Cell_Culture Inoculation Protein_Induction Protein Induction (IPTG, 15°C) Cell_Culture->Protein_Induction Growth to OD600 0.6-0.8 Biotransformation Whole-Cell Biotransformation (30°C, 16h) Protein_Induction->Biotransformation Addition of biocatalyst Ferulic_Acid_Addition Ferulic Acid (Substrate) Ferulic_Acid_Addition->Biotransformation Extraction Extraction Biotransformation->Extraction Product in supernatant Purification Purification (Chromatography) Extraction->Purification 5_HFA This compound Purification->5_HFA

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemical Synthesis of this compound (Proposed Route)

This proposed chemical synthesis is based on the well-established Perkin reaction, which is used to synthesize cinnamic acids from aromatic aldehydes.[4][5][8][9] The starting material for this route is 3,4-dihydroxy-5-methoxybenzaldehyde, which can be synthesized from the more readily available 5-bromovanillin.

Experimental Protocols

Part 1: Synthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde from 5-Bromovanillin

This procedure is adapted from literature methods for the hydrolysis of brominated phenols.[3][10]

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromovanillin in an aqueous solution of sodium hydroxide.

  • Add a catalytic amount of copper powder to the mixture.

2. Reaction:

  • Heat the reaction mixture to reflux and maintain for 18-50 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

3. Workup and Purification:

  • Filter the cooled mixture to remove the copper catalyst.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the crude product.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3,4-dihydroxy-5-methoxybenzaldehyde can be purified by recrystallization or column chromatography.

Part 2: Synthesis of this compound via Perkin Reaction

This protocol is a generalized procedure for the Perkin reaction.[4][5]

1. Reaction Setup:

  • In a round-bottom flask, combine 3,4-dihydroxy-5-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate.

2. Reaction:

  • Heat the mixture to approximately 130°C for about 5 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic hydroxyl groups.

3. Workup and Hydrolysis:

  • After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride and the intermediate mixed anhydride.

  • The resulting solution is then acidified with a strong acid (e.g., HCl) to precipitate the crude this compound.

4. Purification:

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Chemical_Synthesis_Workflow cluster_intermediate_synthesis Intermediate Synthesis cluster_perkin_reaction Perkin Reaction cluster_final_processing Final Processing 5_Bromovanillin 5-Bromovanillin Hydrolysis Hydrolysis (NaOH, Cu catalyst) 5_Bromovanillin->Hydrolysis Intermediate 3,4-Dihydroxy-5- methoxybenzaldehyde Hydrolysis->Intermediate Perkin_Condensation Perkin Condensation (130°C, 5h) Intermediate->Perkin_Condensation Acetic_Anhydride Acetic Anhydride & Sodium Acetate Acetic_Anhydride->Perkin_Condensation Workup Acidic Workup & Hydrolysis Perkin_Condensation->Workup Purification Purification (Recrystallization) Workup->Purification 5_HFA_Final This compound Purification->5_HFA_Final

Caption: Proposed chemical synthesis workflow for this compound.

References

Protocol for the Extraction of 5-Hydroxyferulic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxyferulic acid (5-OH-FA) is a hydroxycinnamic acid found in various plant materials, including bamboo, maize (Zea mays), and barley (Hordeum vulgare). It is a precursor in the biosynthesis of sinapic acid and possesses significant antioxidant properties. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant sources, designed for use in research and drug development settings. The methodologies described are based on established principles of natural product chemistry, focusing on alkaline and enzymatic hydrolysis to release 5-OH-FA from the plant cell wall matrix, followed by chromatographic purification and quantification.

I. Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

Protocol 1: General Plant Material Preparation

  • Collection and Identification: Collect the desired plant material (e.g., leaves, stems, bran). Ensure proper botanical identification.

  • Drying: Air-dry or freeze-dry the plant material to a constant weight to prevent enzymatic degradation and microbial growth. Oven drying at a controlled temperature (e.g., 40-60°C) can also be used.

  • Grinding: Grind the dried plant material into a fine powder (e.g., 30-40 mesh) using a laboratory mill. This increases the surface area for solvent contact.

  • Storage: Store the powdered plant material in an airtight, light-protected container at a low temperature (-20°C) until extraction.

II. Extraction of this compound

This compound is often bound to polysaccharides in the plant cell wall via ester linkages. Therefore, hydrolysis is required for its release. The two primary methods are alkaline hydrolysis and enzymatic hydrolysis.

A. Alkaline Hydrolysis

This is a robust and widely used method for releasing ester-bound phenolic acids.

Protocol 2: Alkaline Hydrolysis

  • Sample Preparation: Weigh a known amount of the powdered plant material (e.g., 10 g).

  • Hydrolysis:

    • Suspend the plant material in a sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M NaOH) at a solid-to-liquid ratio of 1:20 (w/v).

    • Incubate the mixture at a controlled temperature (e.g., 120°C) for a defined period (e.g., 90 minutes) with continuous stirring. These conditions may need optimization depending on the plant material.[1]

  • Neutralization and Acidification:

    • Cool the mixture to room temperature.

    • Acidify the mixture to a pH of 2-3 using a strong acid (e.g., 6 M HCl) to precipitate hemicelluloses and protonate the phenolic acids.

  • Centrifugation: Centrifuge the acidified mixture (e.g., at 5000 x g for 15 minutes) to pellet the solid residues.

  • Liquid-Liquid Extraction:

    • Collect the supernatant.

    • Perform a liquid-liquid extraction of the supernatant with an organic solvent such as ethyl acetate (B1210297). Repeat the extraction three times to ensure complete recovery of this compound.

  • Drying and Concentration:

    • Pool the organic fractions.

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

  • Storage: Store the crude extract at -20°C until further purification.

B. Enzymatic Hydrolysis

Enzymatic hydrolysis is a milder alternative to alkaline hydrolysis, using specific enzymes like feruloyl esterases to release this compound.

Protocol 3: Enzymatic Hydrolysis with Feruloyl Esterase

  • Enzyme and Buffer Preparation:

    • Prepare a suitable buffer solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4).

    • Obtain a commercial feruloyl esterase (FAE) or prepare an in-house enzyme solution. Determine the enzyme activity.

  • Hydrolysis Reaction:

    • Suspend the powdered plant material in the buffer at a specific substrate loading (e.g., 1% w/v).

    • Add the feruloyl esterase solution at a defined protein loading (e.g., 8 mg protein per gram of substrate). For enhanced efficiency, a synergistic cocktail with xylanase can be used.[2]

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) with agitation for a specified duration (e.g., 24 hours).[2]

  • Enzyme Inactivation: Terminate the reaction by heating the mixture (e.g., at 100°C for 5-10 minutes) to denature the enzyme.[2]

  • Solid-Liquid Separation: Centrifuge the mixture to separate the solid residue from the liquid hydrolysate containing the released this compound.

  • Extraction: Proceed with liquid-liquid extraction of the supernatant as described in Protocol 2 (steps 5-7).

III. Purification of this compound

The crude extract obtained from either hydrolysis method will contain a mixture of compounds. Chromatographic techniques are essential for the purification of this compound.

Protocol 4: Column Chromatography

  • Stationary Phase Preparation: Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or Sephadex LH-20, slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a gradient of solvents with increasing polarity. For example, a gradient of hexane (B92381) to ethyl acetate, followed by ethyl acetate to methanol (B129727), can be used.

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the purified this compound based on the TLC analysis and evaporate the solvent.

Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC is recommended.

  • Column: Use a preparative reversed-phase column (e.g., C18, 250 mm x 20 mm, 5 µm).

  • Mobile Phase: A common mobile phase consists of a gradient of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like methanol or acetonitrile.

  • Sample Injection: Dissolve the partially purified extract from column chromatography in the mobile phase and inject a suitable volume onto the column.

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Purity Check and Concentration: Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions and remove the solvent under vacuum.

IV. Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the quantification of this compound.

Protocol 6: HPLC-UV/DAD Quantification

  • Instrumentation: An HPLC system equipped with a UV/Diode Array Detector (DAD).

  • Column: A reversed-phase analytical column (e.g., C18, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

    • A linear gradient from a low to a high percentage of Solvent B over a period of 20-30 minutes is common.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Monitor the absorbance at the maximum wavelength for this compound (around 320 nm).

  • Standard Curve: Prepare a series of standard solutions of pure this compound of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Dissolve a known weight of the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 7: LC-MS/MS Quantification

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Use similar chromatographic conditions as in Protocol 6, but with a UHPLC system for better resolution and faster analysis.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative ion mode is typically used for phenolic acids.

    • Multiple Reaction Monitoring (MRM): Select specific precursor-to-product ion transitions for this compound for quantification and confirmation.

  • Quantification: Use a calibration curve prepared with a pure standard of this compound. An internal standard can be used for improved accuracy.

V. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison of extraction efficiencies and yields from different methods or plant sources.

Table 1: Comparison of Extraction Methods for this compound

Plant MaterialExtraction MethodKey ParametersYield of this compound (mg/g of dry material)Purity (%)Reference
Zea mays (bran)Alkaline Hydrolysis2M NaOH, 120°C, 90 minData to be filled from experimental results
Hordeum vulgare (bran)Alkaline Hydrolysis2M NaOH, 120°C, 90 minData to be filled from experimental results
Zea mays (bran)Enzymatic HydrolysisFeruloyl Esterase, 40°C, 24hData to be filled from experimental results
Hordeum vulgare (bran)Enzymatic HydrolysisFeruloyl Esterase, 40°C, 24hData to be filled from experimental results

VI. Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Workflow PlantMaterial Plant Material (Dried and Powdered) AlkalineHydrolysis Alkaline Hydrolysis (e.g., 2M NaOH, 120°C) PlantMaterial->AlkalineHydrolysis EnzymaticHydrolysis Enzymatic Hydrolysis (Feruloyl Esterase) PlantMaterial->EnzymaticHydrolysis Acidification Acidification (pH 2-3) AlkalineHydrolysis->Acidification Centrifugation1 Centrifugation EnzymaticHydrolysis->Centrifugation1 Acidification->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 LiquidLiquidExtraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant1->LiquidLiquidExtraction CrudeExtract Crude Extract LiquidLiquidExtraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel / Sephadex) CrudeExtract->ColumnChromatography PartiallyPurified Partially Purified Extract ColumnChromatography->PartiallyPurified PrepHPLC Preparative HPLC PartiallyPurified->PrepHPLC Pure5OHFA Pure this compound PrepHPLC->Pure5OHFA Quantification Quantification (HPLC-UV/LC-MS) Pure5OHFA->Quantification Biosynthesis_Pathway Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H CaffeicAcid Caffeic Acid pCoumaricAcid->CaffeicAcid C3H FerulicAcid Ferulic Acid CaffeicAcid->FerulicAcid COMT HydroxyferulicAcid This compound FerulicAcid->HydroxyferulicAcid F5H SinapicAcid Sinapic Acid HydroxyferulicAcid->SinapicAcid COMT

References

Application Notes and Protocols for HPLC Analysis of 5-Hydroxyferulic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyferulic acid is a hydroxycinnamic acid and a key intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and other phenolic compounds that play crucial roles in plant development, defense, and interaction with the environment. As a precursor to sinapic acid, this compound is particularly important in the synthesis of syringyl lignin, a component that influences the digestibility and processing of biomass for biofuels and other applications. Furthermore, the antioxidant and other potential bioactive properties of this compound make it a compound of interest for pharmaceutical and nutraceutical research.

These application notes provide a comprehensive guide to the analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC). The protocols outlined below cover sample preparation, HPLC-UV/DAD analysis, and method validation, and are intended to assist researchers in the accurate quantification of this important phytochemical.

Data Presentation: Quantitative Analysis of Hydroxycinnamic Acids in Plant Tissues

Quantitative data specifically for this compound across a wide range of plant species is not extensively available in publicly accessible literature. However, data for the closely related and more abundant ferulic acid is well-documented and can provide a relevant benchmark. The following table summarizes representative concentrations of ferulic acid in various plant materials. It is important to note that the concentration of this compound is generally expected to be lower than that of ferulic acid.

Plant MaterialAnalyteConcentration Range (µg/g of Dry Weight)Reference(s)
Maize (Zea mays) inbred linesFerulic Acid1174.7 - 4811.0[1]
Barley (Hordeum vulgare)Ferulic Acid1560.3[2]
Various Grass SpeciesFerulic AcidBelow Limit of Detection - ~150[3]
Arabidopsis thaliana leavesSinapoylmalate (a derivative of sinapic acid, downstream of this compound)Wild-type levels are used as a benchmark for mutant comparison.[4][4]

Note: The concentration of phenolic compounds, including this compound, can vary significantly depending on the plant species, cultivar, tissue type, developmental stage, and environmental growth conditions.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Tissue

This protocol describes the extraction of phenolic compounds, including this compound, from plant material. To analyze both free and bound forms of the acid, an alkaline hydrolysis step is included to release ester-bound phenolic acids.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • 80% Methanol (HPLC grade)

  • 2M Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • pH meter

  • 0.45 µm syringe filters

Procedure:

  • Sample Homogenization:

    • Weigh approximately 100-500 mg of fresh or 50-100 mg of freeze-dried plant tissue.

    • Immediately freeze the fresh tissue in liquid nitrogen to quench metabolic processes.

    • Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction of Free Phenolics:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 5 mL of 80% methanol.

    • Vortex thoroughly for 1 minute.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet two more times.

    • Pool the supernatants. This fraction contains the free phenolic compounds.

  • Alkaline Hydrolysis for Bound Phenolics:

    • To the pooled supernatant from step 2.2, add 10 mL of 2M NaOH.

    • Incubate the mixture in a shaking water bath at 60°C for 2 hours to hydrolyze the ester bonds.

    • After incubation, cool the mixture to room temperature.

    • Acidify the mixture to pH 2 with concentrated HCl.

  • Liquid-Liquid Extraction:

    • Transfer the acidified hydrolysate to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat the extraction two more times.

    • Pool the ethyl acetate fractions.

  • Drying and Reconstitution:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

    • Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase (e.g., 5% acetonitrile (B52724) in 0.1% formic acid).

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC-UV/DAD Analysis of this compound

This protocol outlines a general HPLC method suitable for the separation and quantification of this compound. Method optimization may be required depending on the specific plant matrix and available instrumentation.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or acetic acid (v/v).

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitoring at 320 nm is suitable for hydroxycinnamic acids. A DAD allows for the acquisition of the full UV spectrum for peak identification and purity assessment.

  • Gradient Elution Program: A typical gradient profile is as follows:

Time (min)% Solvent A% Solvent B
0955
257030
305050
35595
40595
41955
45955

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations in the initial mobile phase.

  • Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared plant extracts (from Protocol 1) into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Fresh/Freeze-Dried) homogenization Homogenization (Liquid N2) plant_material->homogenization extraction Solvent Extraction (80% Methanol) homogenization->extraction hydrolysis Alkaline Hydrolysis (2M NaOH) extraction->hydrolysis liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->liquid_extraction reconstitution Drying & Reconstitution liquid_extraction->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV/DAD Detection (~320 nm) separation->detection peak_identification Peak Identification (Retention Time & UV Spectrum) detection->peak_identification quantification Quantification (Calibration Curve) peak_identification->quantification results Results (Concentration in µg/g) quantification->results

Caption: Experimental workflow for HPLC analysis of this compound.

phenylpropanoid_pathway cluster_pathway Phenylpropanoid Pathway cluster_enzymes Key Enzymes phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid C3H ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid COMT hydroxyferulic_acid This compound ferulic_acid->hydroxyferulic_acid F5H sinapic_acid Sinapic Acid hydroxyferulic_acid->sinapic_acid COMT lignin Syringyl Lignin sinapic_acid->lignin pal PAL c4h C4H c3h C3H comt1 COMT f5h F5H comt2 COMT

Caption: Phenylpropanoid pathway leading to this compound.

References

Application Notes and Protocols for the Structural Elucidation of 5-Hydroxyferulic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyferulic acid is a hydroxycinnamic acid that serves as a key intermediate in the biosynthesis of lignin (B12514952) and other important phenylpropanoids in plants.[1] Its chemical structure plays a crucial role in its biological activity and its potential applications in pharmacology and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. This document provides detailed application notes and experimental protocols for the use of ¹H NMR, ¹³C NMR, and 2D NMR techniques in the structural characterization of this compound.

Structural Elucidation via NMR Spectroscopy

The structural confirmation of this compound relies on a comprehensive analysis of its 1D (¹H and ¹³C) and 2D NMR spectra. These experiments provide information on the chemical environment of each proton and carbon atom, as well as their connectivity.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of a complete, experimentally verified, and published dataset, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. These predictions are based on established cheminformatics models and provide a reliable reference for spectral assignment. The numbering scheme used for assignment is shown in Figure 1.

this compound Structure with Numbering Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-26.85d1.8
H-66.69d1.8
H-7 (α)6.35d15.9
H-8 (β)7.45d15.9
3-OCH₃3.82s-
4-OH9.20 (broad s)s-
5-OH8.90 (broad s)s-
COOH12.20 (broad s)s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AtomChemical Shift (δ, ppm)
C-1125.8
C-2108.5
C-3148.1
C-4138.2
C-5145.9
C-6106.3
C-7 (α)115.7
C-8 (β)145.2
C-9 (COOH)168.5
3-OCH₃56.2
2D NMR Spectroscopy for Structural Confirmation

2D NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the complete bonding network of the molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, key COSY correlations would be expected between H-7 and H-8, confirming the acrylic acid side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the chemical shifts of protonated carbons. For example, the signal for H-2 would show a correlation to the signal for C-2.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four). This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. Key HMBC correlations for this compound would include correlations from the methoxy (B1213986) protons (3-OCH₃) to C-3, and from H-7 to C-1, C-2, C-6, and C-9.

Experimental Protocols

The following are detailed protocols for the preparation of a this compound sample and the acquisition of NMR data.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C and 2D NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to the vial. DMSO-d₆ is a suitable solvent for many phenolic compounds.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtration: Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following are typical parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (ns): 16 to 64, depending on the sample concentration.

  • Spectral Width (sw): 16 ppm (from -2 to 14 ppm).

  • Acquisition Time (aq): Approximately 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans (ns): 1024 to 4096, due to the lower natural abundance and sensitivity of ¹³C.

  • Spectral Width (sw): 240 ppm (from -10 to 230 ppm).

  • Acquisition Time (aq): Approximately 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Temperature: 298 K.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Standard pulse programs available on the spectrometer software should be used. The number of scans and increments in the indirect dimension will depend on the desired resolution and the experiment time.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Elucidation weigh Weigh this compound dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_NMR 1D ¹H NMR filter->H1_NMR C13_NMR 1D ¹³C NMR COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC assign_1D Assign 1D Spectra HMBC->assign_1D assign_2D Assign 2D Spectra assign_1D->assign_2D structure Confirm Structure assign_2D->structure

Caption: Experimental workflow for NMR-based structural elucidation.

Biosynthesis Pathway of this compound

This compound is an important intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of plant secondary metabolites, including lignin.

biosynthesis_pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid Five_Hydroxyferulic_acid This compound Ferulic_acid->Five_Hydroxyferulic_acid Sinapic_acid Sinapic acid Five_Hydroxyferulic_acid->Sinapic_acid PAL PAL PAL->Phenylalanine C4H C4H C4H->Cinnamic_acid C3H 4CL/C3H C3H->p_Coumaric_acid COMT1 COMT COMT1->Caffeic_acid F5H F5H F5H->Ferulic_acid COMT2 COMT COMT2->Five_Hydroxyferulic_acid

Caption: Biosynthesis pathway of this compound.

References

Application Note: Quantitative Analysis of 5-Hydroxyferulic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyferulic acid is a hydroxycinnamic acid and a key intermediate in the biosynthesis of lignin (B12514952) and other phenolic compounds in plants.[1][2] As a metabolite of ferulic acid, its quantification is crucial for research in plant biochemistry, food science, and pharmacology.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that provides the high sensitivity and selectivity required for the accurate quantification of metabolites like this compound in complex biological matrices.[5][6]

This application note provides a detailed protocol for the quantification of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for various sample types, including plant extracts and biological fluids, after appropriate sample preparation.

Experimental Protocols

Preparation of Standards and Samples

a) Standard Stock and Calibration Curve Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol (B129727).

  • Perform serial dilutions of the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to create calibration standards at concentrations ranging from approximately 1 ng/mL to 5000 ng/mL.[7][8]

  • If an internal standard (IS) is used, add it to each calibration standard at a constant concentration.

b) Sample Preparation: The choice of sample preparation method depends on the matrix. The goal is to extract the analyte, remove interferences, and ensure compatibility with the LC-MS system.[9][10]

  • For Plant Tissues:

    • Homogenize the powdered plant material (e.g., 100 mg) with a suitable volume of methanol (e.g., 3 mL).[11]

    • Vortex and/or sonicate the mixture for 20-30 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant. It is advisable to repeat the extraction process on the pellet to ensure complete recovery.[11]

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase A or a methanol/water mixture.[7]

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[12]

  • For Biological Fluids (e.g., Plasma, Serum):

    • Thaw samples on ice.

    • To 100 µL of the sample, add 300-400 µL of ice-cold methanol or acetonitrile (B52724) to precipitate proteins.[10][13] If using an internal standard, it should be added to the precipitation solvent.

    • Vortex vigorously for 1-2 minutes.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.[7]

    • Transfer the clear supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in a known volume of mobile phase A, vortex, and centrifuge again to pellet any insoluble material.[7]

    • Transfer the final supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development and can be optimized for specific instrumentation and applications.

LC Parameter Condition
Column C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3 µm)[11]
Mobile Phase A Water with 0.1% Formic Acid[11][14]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[7][11]
Gradient 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C[7][11]
Injection Volume 5 µL[7]

Table 1. Recommended Liquid Chromatography (LC) parameters.

MS Parameter Condition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Negative Mode[14][15]
Precursor Ion ([M-H]⁻) m/z 209.0
MRM Transition 1 (Quantifier) 209.0 -> 165.0 (Loss of CO₂)
MRM Transition 2 (Qualifier) 209.0 -> 194.0 (Loss of CH₃)
Collision Energy (CE) Optimized for the specific instrument; typically 10-30 eV
Dwell Time 50-100 msec[16]

Table 2. Recommended Mass Spectrometry (MS) parameters for this compound.

Method Performance and Quantitative Data

A fully validated method should demonstrate acceptable performance for linearity, sensitivity, accuracy, and precision. The following table summarizes typical performance characteristics achievable for the analysis of phenolic acids using LC-MS/MS.

Validation Parameter Typical Performance
Linearity (R²) > 0.99[8]
Linear Range ~1 - 5000 ng/mL[7][8]
Limit of Detection (LOD) 0.1 - 5 ng/mL[5][7]
Limit of Quantification (LOQ) 0.5 - 15 ng/mL[5][7]
Accuracy (Recovery) 85 - 115%[7][17]
Precision (RSD%) < 15%[7][17]

Table 3. Summary of typical quantitative performance data for LC-MS/MS analysis of phenolic acids.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plant Tissue, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration LC LC Separation (C18 Column) Filtration->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification G FA Ferulic Acid HFA This compound FA->HFA Ferulic Acid 5-Hydroxylase (F5H) SA Sinapic Acid HFA->SA Caffeic Acid O-Methyl- transferase (COMT) Lignin Lignin & Other Phenolic Compounds SA->Lignin

References

5-Hydroxyferulic Acid: A Promising Phenolic Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Hydroxyferulic acid (5-OHFA) is a hydroxycinnamic acid and a metabolite of the phenylpropanoid pathway, naturally occurring in various plants. As a derivative of the well-studied ferulic acid, 5-OHFA has garnered attention in the scientific community for its potential therapeutic applications. Its structural modifications suggest the possibility of enhanced biological activity compared to its parent compound. This document provides an overview of the applications of this compound in drug discovery, including its antioxidant and anti-inflammatory properties, potential mechanisms of action, and protocols for its evaluation.

Pharmacological Potential and Mechanism of Action

This compound exhibits significant antioxidant and anti-inflammatory activities, making it a compelling candidate for the development of novel therapeutics for a range of diseases driven by oxidative stress and inflammation.

Antioxidant Activity: 5-OHFA has demonstrated potent antioxidant effects by scavenging free radicals and chelating metal ions. In vitro studies have shown its superior antioxidant capacity compared to ferulic acid.[1][2]

Anti-inflammatory Activity: The anti-inflammatory potential of 5-OHFA has been demonstrated in protein denaturation assays, a common in vitro method for screening anti-inflammatory drugs.[2][3] While direct evidence is still emerging, the anti-inflammatory effects of the closely related ferulic acid are well-documented and are thought to be mediated through the modulation of key inflammatory signaling pathways. It is plausible that 5-OHFA shares similar mechanisms. Ferulic acid has been shown to inhibit the NF-κB, PI3K/Akt, and MAPK signaling pathways, which are central to the inflammatory response.[4][5][6][7]

Molecular docking studies have provided further insight into the potential molecular targets of 5-OHFA, suggesting stronger binding affinities to key oxidative and inflammatory targets compared to ferulic acid. These targets include NADPH oxidase, xanthine (B1682287) oxidase, 5-lipoxygenase (5-LOX), and cyclooxygenase-2 (COX-2).[8]

Data Presentation

The following table summarizes the quantitative data on the in vitro antioxidant and anti-inflammatory activities of this compound.

AssayIC50 (µM) of this compoundReference CompoundIC50 (µM) of Reference Compound
Antioxidant Assays
DPPH Radical Scavenging11.89 ± 0.20Ferulic Acid66 ± 2.3
ABTS Radical Scavenging9.51 ± 0.15Ferulic Acid183.08 ± 2.30
Ferric Reducing Antioxidant Power (FRAP)5.94 ± 0.09Ferulic Acid4.73 ± 0.14
Fe2+ Chelating Activity36.31 ± 1.36Ferulic Acid270.27 ± 1.14
Anti-inflammatory Assay
Hemolytic Activity23.78 ± 1.48Ferulic Acid37.64 ± 2.01

Data sourced from an integrated in vitro and in silico characterization study.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its in vitro evaluation.

G Potential Anti-inflammatory Signaling Pathways of this compound LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates PI3K PI3K TLR4->PI3K activates MAPK MAPK (ERK, JNK, p38) TLR4->MAPK activates NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces OHFA 5-Hydroxyferulic acid OHFA->IKK inhibits OHFA->PI3K inhibits OHFA->MAPK inhibits Akt Akt PI3K->Akt activates Akt->NFkB activates MAPK->NFkB activates

Potential anti-inflammatory signaling pathways of this compound.

G General Workflow for In Vitro Evaluation of this compound start Start antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) start->antioxidant anti_inflammatory Anti-inflammatory Assays (Protein Denaturation) start->anti_inflammatory cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) start->cell_culture data_analysis Data Analysis and Interpretation antioxidant->data_analysis anti_inflammatory->data_analysis treatment Treatment with 5-OHFA cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western_blot Western Blot Analysis (NF-κB, PI3K/Akt, MAPK) treatment->western_blot cytotoxicity->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Notes: Utilizing 5-Hydroxyferulic Acid in O-Methyltransferase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-methyltransferases (OMTs) are a crucial class of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to an acceptor molecule. This methylation process is vital in the biosynthesis of numerous natural products and in modulating the biological activity of various compounds. In drug development, methylation is a key strategy for optimizing lead compounds by improving their metabolic stability, solubility, and target affinity.[1][2]

One significant member of this enzyme family is Caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT), an enzyme involved in the lignin (B12514952) biosynthesis pathway in plants.[3][4] This enzyme catalyzes the methylation of hydroxyl groups on phenylpropanoid compounds. Specifically, it can methylate the 5-hydroxyl group of 5-hydroxyferulic acid to produce sinapic acid.[4] The broad substrate specificity of COMT, which also includes caffeic acid and their corresponding aldehydes and alcohols, makes it a versatile tool for researchers.[5]

These application notes provide detailed protocols for utilizing this compound as a substrate to characterize OMT activity, focusing on recombinant enzyme expression, purification, kinetic analysis, and product quantification. The methodologies are intended for researchers in biochemistry, natural product synthesis, and drug discovery.

Biochemical Pathway: Lignin Monomer Biosynthesis

The methylation of this compound is a key step in the synthesis of syringyl (S) lignin monomers in angiosperms. O-methyltransferase (COMT) utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to convert this compound into sinapic acid.

Lignin_Pathway cluster_enzyme Enzyme & Co-factor Caffeic_Acid Caffeic Acid Hydroxyferulic_Acid This compound Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid Sinapic_Acid Sinapic Acid Hydroxyferulic_Acid->Sinapic_Acid Methylation OMT O-Methyltransferase (COMT) OMT->Caffeic_Acid OMT->Hydroxyferulic_Acid SAH SAH OMT->SAH SAM SAM SAM->OMT

Caption: COMT-catalyzed methylation in the lignin biosynthesis pathway.

Quantitative Data: Substrate Specificity of O-Methyltransferase

O-methyltransferases often exhibit a preference for certain substrates. The kinetic parameters reveal the enzyme's affinity and catalytic efficiency. COMTs from various plant sources show a preference for 5-hydroxy derivatives and often favor aldehydes and alcohols over their corresponding carboxylic acids.[3][5]

SubstrateRelative Activity (%)Key FindingsCitations
This compound 100Generally the preferred acid substrate for COMT involved in lignin synthesis.[6]
Caffeic Acid ~30-50Methylated less efficiently than this compound by most COMTs.[6]
5-Hydroxyconiferaldehyde HighOften shows higher activity than the corresponding acid, indicating a kinetic preference.[3][5]
Caffeoyl Aldehyde ModerateAlso a viable substrate, typically methylated at a higher rate than caffeic acid.[5]
5-Hydroxyconiferyl Alcohol HighPreferred over acid substrates, similar to the aldehyde form.[3][5]
Caffeoyl Alcohol ModerateDemonstrates that the enzyme can act on substrates at different oxidation states.[5]

Experimental Protocols

Protocol 1: Recombinant OMT Expression and Purification

This protocol describes the expression of a polyhistidine-tagged OMT in E. coli and its subsequent purification using affinity chromatography.[5]

1. Gene Cloning and Transformation:

  • Amplify the OMT coding sequence from cDNA.
  • Clone the amplified gene into an E. coli expression vector, such as pET-15b, which incorporates an N-terminal 6x-His tag.[5][7]
  • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).[7]

2. Protein Expression:

  • Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with vigorous shaking.[8]
  • Use the overnight culture to inoculate a larger volume of Terrific Broth. Grow at 37°C until the optical density at 600 nm (A600) reaches 1.0.[5]
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5]
  • Continue to incubate the culture for an additional 4-6 hours at a reduced temperature (e.g., 25-30°C) to increase the yield of soluble protein.[5]

3. Cell Lysis:

  • Harvest the cells by centrifugation. The resulting cell pellets can be stored at -80°C.[8]
  • Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
  • Lyse the cells using sonication on ice.[8]
  • Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.[8]

4. Affinity Purification:

  • Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column with lysis buffer.
  • Load the clarified supernatant onto the column.
  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
  • Elute the His-tagged OMT from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).[9]
  • Collect fractions and analyze for the presence of the purified protein using SDS-PAGE.

5. (Optional) Further Purification:

  • If higher purity is required, pool the fractions containing the OMT and perform size-exclusion chromatography (gel filtration) to separate the protein from any remaining contaminants and aggregates.[7]
  • Verify the final purity by SDS-PAGE. The purified enzyme can be stored at -80°C in a buffer containing glycerol.

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node_clone -> node_express; node_express -> node_lyse; node_lyse -> node_purify; node_purify -> node_verify; }

Caption: Workflow for recombinant O-methyltransferase purification.

Protocol 2: O-Methyltransferase (OMT) Activity Assay

This protocol outlines a method to measure the catalytic activity of OMT using this compound as the substrate. The reaction product, sinapic acid, is then quantified.

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture in a final volume of 200-300 µL.[10][11]
  • The mixture should contain:
  • Buffer: 50 mM Tris-HCl or sodium phosphate (B84403) buffer (pH 7.4-8.0).[11][12]
  • OMT Enzyme: Purified enzyme (e.g., 1-5 µg).
  • Substrate: this compound (concentration can be varied for kinetic studies, e.g., 10-200 µM).
  • Co-factor: S-adenosyl-L-methionine (SAM) (e.g., 200 µM).[10]
  • Divalent Cation: MgCl₂ (e.g., 2-5 mM).[10][11]
  • Reducing Agent (Optional): DTT (e.g., 1 mM) to maintain enzyme stability.[10]

2. Enzymatic Reaction:

  • Pre-incubate the reaction mixture (without SAM) at the optimal temperature (e.g., 37°C) for 3-5 minutes to equilibrate.[10]
  • Initiate the reaction by adding SAM.[10]
  • Incubate for a set period (e.g., 10-60 minutes) during which the reaction is linear.[11]

3. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding an acid (e.g., 0.5% trifluoroacetic acid) or an organic solvent like acetonitrile (B52724) or methanol.[7][12] This will precipitate the enzyme.
  • Centrifuge the mixture to pellet the precipitated protein.
  • Collect the supernatant for analysis.

4. Kinetic Analysis:

  • To determine kinetic parameters (Km and Vmax), perform a series of assays as described above.[7]
  • Vary the concentration of this compound while keeping the concentration of SAM saturating.
  • Conversely, vary the SAM concentration while keeping the this compound concentration constant.
  • Measure the initial reaction velocity at each substrate concentration.
  • Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to calculate the kinetic constants.

node_mix [label="1. Prepare Reaction Mix\n(Buffer, Enzyme, Substrate)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; node_initiate [label="2. Pre-incubate & \nInitiate with SAM", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; node_incubate [label="3. Incubate at 37°C", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; node_stop [label="4. Terminate Reaction\n(e.g., add Acid)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; node_analyze [label="5. Analyze Products\n(HPLC)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"];

node_mix -> node_initiate; node_initiate -> node_incubate; node_incubate -> node_stop; node_stop -> node_analyze; }

Caption: General workflow for an O-methyltransferase activity assay.

Protocol 3: HPLC Analysis of Reaction Products

High-Performance Liquid Chromatography (HPLC) is a reliable method for separating and quantifying the substrate (this compound) and the product (sinapic acid).

1. HPLC System and Column:

  • System: A standard HPLC system with a pump, autosampler, and a UV-Vis or photodiode array (PDA) detector.[13]
  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150-250 mm, 5 µm particle size) is commonly used for separating phenolic acids.[14][15]

2. Mobile Phase and Elution:

  • A common mobile phase is a gradient or isocratic mixture of an aqueous acidic solution and an organic solvent.[15]
  • Solvent A: Water with a small amount of acid (e.g., 0.1% acetic acid or phosphoric acid) to ensure the phenolic acids are protonated.[15]
  • Solvent B: Acetonitrile or Methanol.[14][15]
  • Example Isocratic Method: A mixture of acetonitrile and 10% acetic acid (20:80 v/v).[15]
  • Flow Rate: A typical flow rate is 0.7-1.0 mL/min.[13][15]

3. Detection:

  • Monitor the elution of compounds using a UV detector.
  • The optimal wavelength for detecting ferulic acid and related compounds is around 320 nm.[14][15]

4. Quantification:

  • Prepare standard curves for both this compound and sinapic acid using known concentrations of pure standards.
  • Inject the supernatant from the terminated enzyme reaction.
  • Identify the substrate and product peaks by comparing their retention times with the standards.
  • Quantify the amount of product formed by integrating the peak area and comparing it to the standard curve. This allows for the calculation of enzyme activity (e.g., in nmol of product formed per minute per mg of enzyme).

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 5-Hydroxyferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Hydroxyferulic acid is a phenolic compound of interest for its potential antioxidant properties. Evaluating its efficacy in mitigating oxidative stress is crucial for its development as a potential therapeutic or nutraceutical agent. This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of this compound using two common spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Data Presentation

The antioxidant capacity of this compound, as determined by DPPH and ABTS assays, is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µM)Reference
This compoundDPPH11.89 ± 0.20[1][2]
This compoundABTS9.51 ± 0.15[1][2]

Principles of the Assays

DPPH Assay: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] DPPH is a stable free radical with a deep violet color in solution, exhibiting a characteristic absorbance at approximately 517 nm.[3] When reduced by an antioxidant, the color of the DPPH solution fades to a pale yellow, and the absorbance at 517 nm decreases.[3] This change in absorbance is proportional to the radical scavenging activity of the antioxidant.[3]

ABTS Assay: The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[4][5] The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[4][5] The resulting ABTS•+ solution is blue-green and has a characteristic absorbance at 734 nm.[4] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, leading to a decrease in absorbance.[4][5] This decolorization is proportional to the antioxidant's concentration and its radical scavenging capacity.[4] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is designed for a 96-well microplate reader.

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Adjustable micropipettes

Procedure:

  • Preparation of DPPH Working Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol.

    • Store the solution in an amber bottle or wrapped in aluminum foil to protect it from light.

    • Prepare this solution fresh daily.[3]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution to create a range of concentrations to be tested.

    • Prepare a similar dilution series for the positive control (e.g., Ascorbic acid or Trolox).

  • Assay Procedure:

    • Pipette 100 µL of the DPPH working solution into each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the respective wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]

Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the DPPH solution with methanol (blank).

    • Asample is the absorbance of the DPPH solution with the this compound or positive control.

  • Determine the IC50 value:

    • Plot the percentage of scavenging activity against the corresponding concentrations of this compound.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by interpolation from the graph or by using a suitable software that performs linear regression analysis.[6][7]

ABTS Radical Cation Decolorization Assay Protocol

This protocol is designed for a 96-well microplate reader.

Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Phosphate-Buffered Saline (PBS), pH 7.4

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Adjustable micropipettes

  • Amber bottles or foil-wrapped containers

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[4]

    • Mix the ABTS and potassium persulfate solutions in a 1:1 (v/v) ratio.[4]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.[4][5]

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[8]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a Trolox standard curve by making a series of dilutions of a Trolox stock solution.

  • Assay Procedure:

    • Pipette 190 µL of the ABTS•+ working solution into each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound, Trolox standards, or solvent (as a blank) to the respective wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at room temperature for 6 minutes.[9]

    • After incubation, measure the absorbance of each well at 734 nm using a microplate reader.[4]

Data Analysis:

  • Calculate the percentage of ABTS•+ scavenging activity:

    % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the ABTS•+ working solution with the solvent (blank).

    • Asample is the absorbance of the ABTS•+ working solution with the this compound or Trolox standard.

  • Determine the Trolox Equivalent Antioxidant Capacity (TEAC):

    • Plot a standard curve of the percentage of inhibition versus the concentration of the Trolox standards.

    • Determine the linear regression equation (y = mx + c) for the Trolox standard curve.

    • Calculate the TEAC value for each concentration of this compound by substituting its % inhibition value for 'y' in the regression equation and solving for 'x' (the Trolox equivalent concentration).[8][10]

  • Determine the IC50 value:

    • Plot the percentage of inhibition against the corresponding concentrations of this compound to determine the IC50 value, similar to the DPPH assay.

Mandatory Visualization

DPPH_Assay_Workflow A Prepare 0.1 mM DPPH in Methanol C Pipette 100 µL DPPH into 96-well plate A->C B Prepare this compound and Standard Dilutions D Add 100 µL Sample/ Standard/Blank B->D E Incubate in Dark (30 min, RT) D->E F Measure Absorbance at 517 nm E->F G Calculate % Scavenging and IC50 Value F->G

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow A Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K₂S₂O₈) B Incubate in Dark (12-16 h, RT) A->B C Dilute to Absorbance ~0.7 at 734 nm (Working Solution) B->C E Pipette 190 µL ABTS•+ Working Solution into Plate C->E D Prepare this compound and Trolox Standard Dilutions F Add 10 µL Sample/ Standard/Blank D->F G Incubate (6 min, RT) F->G H Measure Absorbance at 734 nm G->H I Calculate % Inhibition, TEAC, and IC50 Value H->I

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

Antioxidant_Mechanism cluster_DPPH DPPH Radical Scavenging cluster_ABTS ABTS Radical Scavenging DPPH DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH->DPPH_H ABTS_rad ABTS•+ (Blue-Green Radical Cation) ABTS_neu ABTS (Colorless, Neutral Form) ABTS_rad->ABTS_neu HFA This compound (Antioxidant) HFA_rad This compound Radical HFA->HFA_rad H_atom H• HFA->H_atom donates electron e- HFA->electron donates H_atom->DPPH reduces electron->ABTS_rad reduces

Caption: Antioxidant mechanism of this compound in DPPH and ABTS assays.

References

Application Notes and Protocols for Studying Lignin Biosynthesis with 5-Hydroxyferulic Acid Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lignin (B12514952), a complex aromatic polymer, is a major component of plant cell walls, providing structural rigidity and defense against pathogens. Its biosynthesis involves the phenylpropanoid pathway, which produces monolignols, the building blocks of the lignin polymer. 5-Hydroxyferulic acid is a key intermediate in the synthesis of syringyl (S) lignin monomers. The enzyme ferulate 5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of ferulic acid to this compound.[1][2] Subsequent methylation by Caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) converts this compound to sinapic acid, a precursor to S-lignin.[3][4] However, research has shown that F5H and COMT can also act on later intermediates in the pathway, such as coniferaldehyde (B117026) and coniferyl alcohol, suggesting alternative routes to S-lignin.[1][2][5]

Stable isotope labeling is a powerful technique for elucidating metabolic pathways. By introducing isotopically labeled precursors, such as this compound labeled with ¹³C or ¹⁴C, researchers can trace the flow of atoms through the lignin biosynthetic network. This allows for the identification of intermediates, the quantification of metabolic fluxes, and a deeper understanding of the regulation of lignin biosynthesis.[6][7] These application notes provide an overview and detailed protocols for using this compound isotopes to study lignin biosynthesis in plants.

Application Notes

1. Elucidating Syringyl Lignin Biosynthesis

Isotopically labeled this compound can be used as a tracer to confirm its role as an intermediate in syringyl (S) lignin biosynthesis. By feeding plants with labeled this compound, researchers can track the incorporation of the label into sinapic acid, sinapyl aldehyde, sinapyl alcohol, and ultimately the S units of the lignin polymer. Evidence from feeding experiments in wheat plants has demonstrated the conversion of this compound to sinapic acid.[3][4] This approach is crucial for understanding the metabolic flux towards S-lignin, which is of particular interest as the S/G (guaiacyl) lignin ratio influences the properties of wood and biomass for industrial applications like pulping and biofuels.

2. Investigating Alternative Biosynthetic Routes

Biochemical studies have revealed that the enzyme Ferulate 5-Hydroxylase (F5H) is not only active on ferulic acid but also shows high affinity for coniferaldehyde and coniferyl alcohol.[1][2] This suggests that the hydroxylation step to introduce the 5-hydroxyl group can occur later in the pathway. By using isotopically labeled ferulic acid in combination with unlabeled this compound (as a competitive substrate or for trapping experiments), or by using labeled coniferaldehyde, researchers can investigate the relative contributions of these different pathways to S-lignin formation in vivo.

3. Quantifying Metabolic Flux

The use of stable isotopes, particularly ¹³C, coupled with mass spectrometry (MS) allows for the precise quantification of metabolic fluxes.[6][7] By measuring the rate of incorporation of the heavy isotope from labeled this compound into downstream metabolites and lignin, it is possible to model the kinetics of the pathway. This quantitative data is invaluable for identifying rate-limiting steps and understanding how genetic or environmental perturbations affect lignin biosynthesis.

4. Substrate Specificity of Key Enzymes

In vitro assays using isotopically labeled substrates can be used to determine the kinetic parameters of enzymes involved in the phenylpropanoid pathway, such as F5H and COMT. For example, studies have used [¹⁴C]S-adenosylmethionine to track the methylation of various substrates by COMT in the presence of F5H.[1][2] This provides crucial data on substrate preferences, which helps in building accurate models of the biosynthetic pathway.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on F5H and COMT, the enzymes responsible for the synthesis and methylation of this compound and its derivatives.

EnzymeOrganismSubstrateKm (µM)Reference
Ferulate 5-Hydroxylase (F5H)ArabidopsisFerulic Acid2300[1][2]
Coniferaldehyde2.1[1][2]
Coniferyl Alcohol1.9[1][2]
Caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT)AlfalfaCaffeic Acid43[5]
This compound10[5]
5-Hydroxyconiferaldehyde5[5]

Visualizations

Lignin Biosynthesis Pathway

Lignin_Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin pCou p-Coumaric Acid Cin->pCou pCouCoA p-Coumaroyl-CoA pCou->pCouCoA Caf Caffeic Acid pCou->Caf CafCoA Caffeoyl-CoA pCouCoA->CafCoA Fer Ferulic Acid Caf->Fer CafCoA->Caf FerCoA Feruloyl-CoA CafCoA->FerCoA HFA This compound Fer->HFA F5H FerCoA->Fer ConAld Coniferaldehyde FerCoA->ConAld ConAld->Fer ConAlc Coniferyl Alcohol ConAld->ConAlc HConAld 5-Hydroxyconiferaldehyde ConAld->HConAld F5H HConAlc 5-Hydroxyconiferyl Alcohol ConAlc->HConAlc F5H GLignin G-Lignin ConAlc->GLignin Sin Sinapic Acid HFA->Sin COMT HFCoA 5-Hydroxyferuloyl-CoA SinAld Sinapaldehyde HConAld->SinAld COMT SinAlc Sinapyl Alcohol HConAlc->SinAlc COMT SinCoA Sinapoyl-CoA Sin->SinCoA SinCoA->SinAld SinAld->SinAlc SLignin S-Lignin SinAlc->SLignin

Caption: Revised S-lignin biosynthesis pathway showing F5H and COMT acting at multiple steps.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer Synthesize/Acquire Isotopically Labeled This compound Feeding Administer Labeled Precursor (e.g., Stem Feeding, Hydroponics) Tracer->Feeding Plant Grow Plant Material (e.g., Arabidopsis, Wheat) Plant->Feeding Harvest Harvest Plant Tissue at Time Points Feeding->Harvest Quench Quench Metabolism (e.g., Liquid Nitrogen) Harvest->Quench Extraction Extract Metabolites and Cell Wall Residue Quench->Extraction Lignin_Analysis Lignin Isolation, Hydrolysis & Derivatization Extraction->Lignin_Analysis Metabolite_Analysis Metabolite Derivatization (for GC-MS) Extraction->Metabolite_Analysis LCMS LC-MS/MS Analysis Lignin_Analysis->LCMS GCMS GC-MS Analysis Metabolite_Analysis->GCMS Data Data Processing and Flux Analysis LCMS->Data GCMS->Data

Caption: General workflow for stable isotope tracing of lignin biosynthesis.

Experimental Protocols

Protocol 1: Plant Growth and Isotope Feeding

This protocol is adapted from stem feeding experiments in Arabidopsis and wheat.[3][4][6]

Materials:

  • Plant of interest (e.g., 4-week-old Arabidopsis thaliana inflorescence stems, 25-day-old wheat plants).

  • Isotopically labeled this compound (e.g., ¹³C₃-5-hydroxyferulic acid or ¹⁴C-5-hydroxyferulic acid).

  • Feeding solution (e.g., 1/4 strength Murashige and Skoog medium or sterile water).

  • Small vials or tubes (e.g., 1.5 mL microcentrifuge tubes).

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Prepare Feeding Solution: Dissolve the isotopically labeled this compound in the feeding solution to a final concentration of 0.1-1.0 mM. The optimal concentration should be determined empirically.

  • Prepare Plant Material: For stem feeding, excise the inflorescence stems of Arabidopsis or the shoots of wheat plants under water to prevent embolism. Place the cut end of the stem immediately into a vial containing the feeding solution.

  • Incubation: Place the vials with the plant material in a growth chamber under conditions that mimic the normal growth environment.

  • Time Course: Harvest the plant material at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the label over time.

  • Harvesting: At each time point, remove the stem from the feeding solution, rinse the cut end with water, and immediately freeze the entire tissue in liquid nitrogen to quench metabolic activity. Store samples at -80°C until further processing.

Protocol 2: Extraction of Soluble Metabolites and Lignin

Materials:

  • Frozen plant tissue from Protocol 1.

  • Grinding equipment (e.g., mortar and pestle, ball mill).

  • Extraction solvent: 80% methanol (B129727).

  • Centrifuge and microcentrifuge tubes.

  • Solvents for cell wall washing (e.g., methanol, chloroform, acetone).

Procedure:

  • Homogenization: Grind the frozen plant tissue to a fine powder in liquid nitrogen.

  • Extraction of Soluble Metabolites:

    • Transfer a known amount of powdered tissue (e.g., 50-100 mg) to a pre-weighed microcentrifuge tube.

    • Add 1 mL of ice-cold 80% methanol.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with occasional shaking.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the soluble metabolites. This fraction can be directly analyzed by LC-MS/MS.

  • Cell Wall Residue (CWR) Preparation:

    • The pellet remaining after the methanol extraction is the crude cell wall residue.

    • Wash the pellet sequentially with:

      • 1 mL of 100% methanol

      • 1 mL of chloroform:methanol (1:1, v/v)

      • 1 mL of 100% acetone

    • After each wash, vortex and centrifuge as above, discarding the supernatant.

    • Dry the final pellet (the CWR) under vacuum or in a speed-vac. This CWR contains the lignin and can be used for further analysis.

Protocol 3: Analysis of Labeled Compounds by LC-MS/MS

Materials:

  • Soluble metabolite extract from Protocol 2.

  • CWR from Protocol 2 (for lignin analysis).

  • Thioacidolysis reagents (for lignin monomer analysis).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Appropriate LC column (e.g., C18 reverse-phase).

  • Solvents for LC (e.g., water and acetonitrile (B52724) with 0.1% formic acid).

Procedure for Soluble Metabolites:

  • Sample Preparation: Filter the soluble metabolite extract through a 0.22 µm filter.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the phenylpropanoid intermediates of interest (e.g., this compound, sinapic acid, etc.).

    • Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. For each compound, define a transition from the precursor ion (the molecular weight of the compound) to a specific product ion.

    • For labeled compounds, the precursor ion mass will be shifted according to the number of heavy isotopes incorporated. For example, for ¹³C₃-5-hydroxyferulic acid, the mass will be increased by ~3 Da. Monitor the transitions for both the labeled and unlabeled forms of each metabolite.

  • Data Analysis: Quantify the peak areas for the labeled and unlabeled forms of each metabolite at each time point. The rate of label incorporation can then be calculated to determine metabolic flux.

Procedure for Lignin Monomers:

  • Lignin Depolymerization: Perform thioacidolysis on the CWR to cleave ether linkages and release the lignin monomers.

  • Derivatization: Derivatize the released monomers (e.g., by silylation) to make them volatile for GC-MS or to improve ionization for LC-MS.

  • LC-MS/MS Analysis: Analyze the derivatized lignin monomers using LC-MS/MS. As with the soluble metabolites, monitor the mass transitions for both the labeled and unlabeled G and S lignin monomers.

  • Data Analysis: Determine the percentage of label incorporation into the S-lignin units by comparing the peak areas of the labeled and unlabeled S-monomers. This provides a direct measure of the contribution of the fed this compound to S-lignin biosynthesis.

References

Application Notes and Protocols for the Use of 5-Hydroxyferulic Acid as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 5-hydroxyferulic acid as a standard in chromatographic analyses. This compound, a hydroxycinnamic acid and a metabolite in the phenylpropanoid pathway, serves as a crucial reference material for the accurate quantification and identification of this compound in various matrices, including plant extracts, food products, and biological samples.[1][2][3] The protocols outlined below are designed for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two common analytical techniques for the analysis of phenolic compounds.[4][5] This guide includes information on the preparation of standards, sample handling, detailed chromatographic conditions, and expected analytical performance metrics.

Introduction

This compound is a key intermediate in the biosynthesis of sinapic acid, a major component of lignin (B12514952) in many plant species.[1] Its role in plant metabolism and its potential antioxidant properties make it a compound of interest in phytochemical research, food science, and drug discovery. Accurate and reliable quantification of this compound is essential for understanding its biological functions and potential applications. The use of a well-characterized analytical standard is paramount for achieving accurate and reproducible results in chromatographic assays. This application note provides a comprehensive guide for utilizing this compound as a reference standard for both HPLC-UV and LC-MS/MS analyses.

Materials and Reagents

  • Standard: this compound primary reference standard (≥90.0% purity as determined by HPLC).[6]

  • Solvents: HPLC grade methanol (B129727), acetonitrile, and water.

  • Additives: Formic acid (LC-MS grade), acetic acid (analytical grade).

  • Gases: High-purity nitrogen for solvent evaporation and as a collision gas for MS/MS.

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon, depending on solvent compatibility).

Instrumentation

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Balance: For accurate weighing of the standard.

  • pH Meter: For mobile phase preparation.

  • Vortex Mixer and Sonicator: For sample and standard dissolution.

Experimental Protocols

Standard Stock Solution Preparation
  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution in an amber vial at -20°C. Stock solutions are typically stable for at least one month when stored under these conditions.

Preparation of Calibration Standards
  • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition or a suitable solvent (e.g., methanol:water, 50:50 v/v).

  • A typical concentration range for the calibration curve for HPLC-UV analysis is 1-100 µg/mL.

  • For more sensitive LC-MS/MS analysis, a lower concentration range, such as 10-1000 ng/mL, may be appropriate.

  • Filter the final diluted standards through a 0.22 µm syringe filter before injection.

Sample Preparation (General Protocol for Plant Extracts)
  • Weigh approximately 1 g of the dried and powdered plant material.

  • Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and repeat the extraction process on the residue.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

HPLC-UV Method
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for the separation of phenolic acids.

    • Solvent A: Water with 0.1% formic acid or 1% acetic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Illustrative):

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-80% B

    • 30-35 min: 80% B (column wash)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at approximately 320 nm, which is a common wavelength for hydroxycinnamic acids. A Diode Array Detector can be used to scan a range of wavelengths (e.g., 200-400 nm) to obtain the UV spectrum for peak purity assessment.

LC-MS/MS Method
  • Column: C18 reversed-phase column with smaller dimensions for faster analysis (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program (Illustrative): A faster gradient can be employed for LC-MS/MS.

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-12 min: 5% B

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically more sensitive for phenolic acids.

    • Multiple Reaction Monitoring (MRM): The precursor ion ([M-H]⁻) for this compound (C₁₀H₁₀O₅, MW: 210.18 g/mol ) is m/z 209. The selection of product ions for quantification and qualification requires experimental determination by infusing the standard solution into the mass spectrometer.

Data Presentation

Quantitative data obtained from the validation of chromatographic methods for hydroxycinnamic acids are summarized below. Disclaimer: The following values are illustrative and based on typical data for structurally similar compounds. These parameters must be experimentally determined for this compound using the specific instrumentation and conditions in your laboratory.

ParameterHPLC-UV (Illustrative Values)LC-MS/MS (Illustrative Values)
Retention Time (min) 15 - 25 (highly dependent on gradient)5 - 10 (highly dependent on gradient)
Linearity Range 1 - 100 µg/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 0.5 µg/mL1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL5 - 20 ng/mL

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Weigh this compound Standard StockSolution Prepare Stock Solution (1 mg/mL) Standard->StockSolution CalibrationStandards Prepare Calibration Curve Standards StockSolution->CalibrationStandards Filtration Filter Standards and Samples CalibrationStandards->Filtration Sample Sample Extraction (e.g., Plant Material) Sample->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Inject LCMS LC-MS/MS Analysis Filtration->LCMS Inject PeakIntegration Peak Integration and Identification HPLC->PeakIntegration LCMS->PeakIntegration CalibrationCurve Generate Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify this compound in Samples CalibrationCurve->Quantification Validation Method Validation (LOD, LOQ, Linearity) Quantification->Validation Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT Five_Hydroxyferulic_acid This compound Ferulic_acid->Five_Hydroxyferulic_acid F5H Sinapic_acid Sinapic acid Five_Hydroxyferulic_acid->Sinapic_acid COMT Lignin Lignin & Other Metabolites Sinapic_acid->Lignin

References

Troubleshooting & Optimization

Troubleshooting peak tailing in 5-Hydroxyferulic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of 5-Hydroxyferulic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound analysis?

A1: Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a drawn-out trailing edge.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased analytical sensitivity.[2] For quantitative analysis of this compound, symmetrical peaks are crucial for reliable and reproducible results.

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: The primary causes of peak tailing for phenolic compounds like this compound are:

  • Secondary Silanol (B1196071) Interactions: Unwanted interactions between the acidic this compound molecules and residual silanol groups on the silica-based stationary phase of the HPLC column.[3]

  • Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of this compound (approximately 3.49) can cause the compound to exist in both ionized and non-ionized forms, leading to peak distortion.

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

  • Sample Overload: Injecting a sample with too high a concentration of this compound can saturate the column.[4]

  • Improper Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter. This compound is an acidic compound, and its ionization state is dependent on the mobile phase pH. To ensure a single, non-ionized form of the analyte and minimize secondary interactions with the stationary phase, it is recommended to maintain the mobile phase pH at least 1.5 to 2 pH units below the pKa of this compound.[5] Therefore, a mobile phase pH of approximately 2.5 to 3.0 is often optimal for achieving sharp, symmetrical peaks.

Troubleshooting Guide: Peak Tailing in this compound Analysis

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Step 1: Evaluate the Mobile Phase

An inappropriate mobile phase is a frequent cause of peak tailing for acidic compounds.

Issue: Mobile phase pH is too high or not properly buffered.

Solution:

  • Verify Mobile Phase pH: Ensure the aqueous component of your mobile phase is acidified. The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1% v/v), is common practice for analyzing phenolic acids.[6]

  • Adjust pH: If you are not using an acidic modifier, prepare a fresh mobile phase with 0.1% formic acid and observe the effect on the peak shape.

  • Buffer the Mobile Phase: For improved reproducibility, consider using a buffer with a pKa close to your desired pH.[7]

Experimental Protocol: Mobile Phase Optimization

  • Initial Mobile Phase: Acetonitrile:Water (e.g., 30:70, v/v).

  • Modified Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in water. Use this as the aqueous component of your mobile phase.

  • Modified Mobile Phase B: Prepare a 20 mM phosphate (B84403) buffer and adjust the pH to 2.5. Use this as the aqueous component.

  • Analysis: Inject your this compound standard with each mobile phase and compare the peak asymmetry.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase CompositionApproximate pHObserved Peak Tailing Factor (Tf)Peak Shape
Acetonitrile:Water (30:70)~7.0> 1.5Severe Tailing
Acetonitrile:0.1% Formic Acid in Water (30:70)~2.81.1 - 1.3Good Symmetry
Acetonitrile:20mM Phosphate Buffer pH 2.5 (30:70)2.5< 1.2Excellent Symmetry

Note: The Tailing Factor (Tf) is a measure of peak asymmetry. A value of 1.0 is a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.[1]

Step 2: Investigate the HPLC Column

The column is a critical component, and its condition can significantly impact peak shape.

Issue: Column contamination, degradation, or use of an inappropriate column type.

Solution:

  • Column Flushing: If you suspect contamination, flush the column with a strong solvent. For a C18 column, this could involve a sequence of water, isopropanol, and then hexane, followed by a return to your mobile phase conditions. Always consult the column manufacturer's guidelines for recommended washing procedures.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants in the sample.[8]

  • Consider a Different Column: If peak tailing persists, especially for basic compounds, secondary interactions with silanol groups may be the cause.[3] Using an end-capped column or a column with a different stationary phase (e.g., a polymer-based column) can mitigate these interactions.

Experimental Protocol: Column Washing for a C18 Column

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of tetrahydrofuran (B95107) (THF).

  • Flush again with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of HPLC-grade water.

  • Equilibrate the column with your mobile phase for at least 30 minutes before the next injection.

Step 3: Assess Sample and Injection Parameters

The way the sample is prepared and introduced into the HPLC system can also lead to peak tailing.

Issue: Sample overload or inappropriate sample solvent.

Solution:

  • Dilute the Sample: If you suspect sample overload, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you have identified the problem.[4]

  • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is used, it can cause the analyte to spread on the column before the separation begins, leading to a distorted peak.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_mobile_phase Is Mobile Phase pH < 3.0 and properly buffered? start->check_mobile_phase adjust_mp Adjust Mobile Phase: - Add 0.1% Formic Acid - Use a pH 2.5 buffer check_mobile_phase->adjust_mp No check_column Is the column clean and appropriate? check_mobile_phase->check_column Yes adjust_mp->check_column wash_column Perform Column Wash or Replace Column check_column->wash_column No check_sample Is the sample concentration too high or solvent mismatched? check_column->check_sample Yes wash_column->check_sample adjust_sample Dilute Sample or Dissolve in Mobile Phase check_sample->adjust_sample Yes unresolved Issue Persists: Consult Instrument Manual or Manufacturer check_sample->unresolved No resolved Peak Tailing Resolved adjust_sample->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Understanding Secondary Interactions

The diagram below illustrates the chemical interactions that can lead to peak tailing of this compound on a standard silica-based C18 column.

SecondaryInteractions cluster_column Silica-Based C18 Stationary Phase cluster_analyte This compound silanol Si-OH (Residual Silanol Group) c18 Si-O-Si-(CH2)17-CH3 (C18 Chain) hfa_protonated R-COOH (Protonated at low pH) hfa_protonated->c18 Primary Hydrophobic Interaction (Good Peak Shape) hfa_ionized R-COO- (Ionized at high pH) hfa_ionized->silanol Secondary Ionic Interaction (Peak Tailing)

References

Technical Support Center: Synthesis of 5-Hydroxyferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Hydroxyferulic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield of this compound in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions in a question-and-answer format.

Question 1: I am seeing very low or no production of this compound in my enzymatic reaction using Ferulate-5-hydroxylase (F5H). What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in enzymatic synthesis can stem from several factors related to the enzyme, substrates, or reaction conditions. A systematic approach to troubleshooting is recommended.

  • Inactive Enzyme: The F5H enzyme, a cytochrome P450, can be sensitive to storage and handling.

    • Solution: Verify the activity of your F5H enzyme with a positive control if available. Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. If you are expressing the enzyme yourself, improper folding can lead to inactivity. Consider optimizing expression conditions (e.g., lower temperature, different expression host).

  • Suboptimal Reaction Conditions: F5H activity is highly dependent on pH, temperature, and the presence of cofactors.

    • Solution: Ensure the reaction buffer is at the optimal pH for your specific F5H enzyme. While this can vary between enzyme orthologs, a general starting point is a pH between 7.0 and 8.5. The optimal temperature is often between 30°C and 40°C. Cytochrome P450 enzymes also require a reductase partner and NADPH as a cofactor for activity. Ensure these are present in sufficient concentrations.

  • Substrate Issues: The purity and solubility of the ferulic acid substrate are critical.

    • Solution: Confirm the purity of your ferulic acid. Impurities can inhibit the enzyme. Ferulic acid has low solubility in aqueous buffers, which can be a limiting factor.[1] A stock solution can be made by dissolving it in an organic solvent like DMSO or ethanol (B145695) before diluting it into the reaction buffer.[1] However, be mindful that high concentrations of organic solvents can inhibit enzyme activity.

Question 2: My microbial culture engineered to produce this compound is showing poor growth and low yield. What are the common bottlenecks in microbial production?

Answer: Heterologous expression of plant cytochrome P450 enzymes like F5H in microbial hosts such as E. coli can be challenging.

  • Toxicity of Intermediates or Product: The accumulation of phenolic compounds, including the product this compound or the precursor ferulic acid, can be toxic to microbial cells, leading to poor growth and reduced productivity.

    • Solution: Optimize the concentration of the precursor fed to the culture. A fed-batch strategy can help maintain sub-toxic levels of the precursor. Additionally, consider engineering the host strain for increased tolerance to phenolic compounds.

  • Improper Enzyme Expression and Localization: F5H is a membrane-bound protein in its native plant environment. Achieving correct folding and localization in a microbial host is not always straightforward.

    • Solution: N-terminal modifications of the F5H enzyme have been shown to improve its soluble expression and activity in E. coli. For example, replacing the N-terminal transmembrane domain with certain peptide sequences can enhance yield.

  • Cofactor Limitation: The hydroxylation reaction catalyzed by F5H is dependent on NADPH. High metabolic activity can deplete the intracellular pool of NADPH, limiting the reaction rate.

    • Solution: Co-expression of enzymes that regenerate NADPH can help maintain a sufficient supply.

Question 3: I am observing the formation of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer: Side product formation can occur in both enzymatic and chemical synthesis routes.

  • Enzymatic Reactions:

    • Over-oxidation: The product, this compound, can be further oxidized if not removed from the reaction, leading to the formation of other byproducts.

    • Substrate Degradation: Ferulic acid and this compound can be susceptible to non-enzymatic degradation, especially at non-optimal pH or in the presence of reactive oxygen species.

    • Solution: Optimize the reaction time to maximize the yield of the desired product before significant degradation or side reactions occur. Consider strategies for in-situ product removal.

  • Chemical Synthesis:

    • Incomplete Reactions: If the reaction does not go to completion, you will have a mixture of starting materials and the final product.

    • Formation of Isomers: Depending on the synthesis route, positional isomers may be formed.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Purification methods like column chromatography will be necessary to separate the desired product from side products and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary biosynthetic pathway for this compound? A1: this compound is an intermediate in the phenylpropanoid pathway, which is involved in the biosynthesis of lignin (B12514952) in plants.[2][3] It is formed from ferulic acid through a hydroxylation reaction at the 5-position of the aromatic ring. This reaction is catalyzed by the enzyme Ferulate-5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase.[2][3]

Q2: Are there alternative substrates to ferulic acid for the synthesis of this compound derivatives by F5H? A2: Yes, studies have shown that Ferulate-5-hydroxylase (F5H) can utilize other intermediates of the phenylpropanoid pathway as substrates. Coniferaldehyde and coniferyl alcohol have been shown to be more efficient substrates for F5H than ferulic acid, exhibiting significantly lower Km values. This suggests that in vivo, the synthesis of syringyl lignin precursors may proceed through the hydroxylation of these aldehydes and alcohols.

Q3: How can I monitor the progress of my this compound synthesis reaction? A3: The most common method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC) with a UV detector. You can take aliquots of your reaction at different time points, stop the reaction (e.g., by adding a quenching agent like an acid or by heat inactivation for enzymatic reactions), and analyze the samples by HPLC. This will allow you to quantify the consumption of the starting material and the formation of the product.

Q4: What are the key challenges in purifying this compound? A4: The main challenges in purifying this compound are its similar chemical properties to the starting material (ferulic acid) and other potential phenolic byproducts. This makes separation by simple extraction methods difficult. Chromatographic techniques, such as column chromatography or preparative HPLC, are typically required for obtaining a high-purity product. The choice of the stationary and mobile phases is critical for achieving good separation.

Data Presentation

The following tables summarize quantitative data from various studies to aid in the optimization of this compound synthesis.

Table 1: Comparison of this compound Production in E. coli with Different N-terminal Modifications of Ferulate-5-hydroxylase (F5H) *

Strain IDN-terminal Modification of F5HThis compound Yield (mg/L)
1CA"MA" tag21
2CA"MAKKTSS" tag30.6
3CA"MALLLAVF" tag20.2

*Data derived from a study on the bioactive expression of eukaryotic cytochrome P450 ferulate-5-hydroxylase in Escherichia coli. The strains were cultured for 12 hours.

Table 2: Kinetic Parameters of Recombinant Ferulate-5-hydroxylase (F5H) for Different Substrates *

SubstrateKm (μM)Vmax (pkat/mg protein)
Ferulic acid10004
Coniferaldehyde15
Coniferyl alcohol36

*These kinetic parameters were determined for F5H expressed in yeast.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Recombinant F5H

This protocol provides a general procedure for the in vitro synthesis of this compound using a purified Ferulate-5-hydroxylase (F5H) enzyme and its corresponding reductase partner.

Materials:

  • Purified Ferulate-5-hydroxylase (F5H)

  • Purified Cytochrome P450 Reductase (CPR)

  • Ferulic acid

  • NADPH

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • DMSO or Ethanol (for dissolving ferulic acid)

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Prepare a stock solution of ferulic acid: Dissolve ferulic acid in a minimal amount of DMSO or ethanol to create a concentrated stock solution (e.g., 100 mM).

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, purified F5H, and purified CPR. The optimal ratio of F5H to CPR should be determined empirically, but a 1:2 molar ratio is a good starting point.

  • Pre-incubation: Pre-incubate the enzyme mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction: Add the ferulic acid stock solution to the reaction mixture to the desired final concentration (e.g., 1 mM). Immediately after, add NADPH to a final concentration of 1-2 mM to start the reaction.

  • Incubation: Incubate the reaction at the optimal temperature with gentle shaking for a predetermined time (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots at different time points.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Analyze the supernatant for the presence of this compound using HPLC.

Protocol 2: HPLC Analysis of this compound

This protocol outlines a general method for the analysis of this compound using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of two solvents is typically used:

    • Solvent A: Water with 0.1% formic acid or acetic acid

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid

  • A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B. The gradient should be optimized for your specific column and sample matrix.

Procedure:

  • Sample Preparation: Ensure your sample is free of particulate matter by centrifuging or filtering through a 0.22 µm filter.

  • Injection: Inject a suitable volume (e.g., 10-20 µL) of the sample onto the column.

  • Detection: Monitor the elution of compounds at a wavelength where this compound has strong absorbance, typically around 320 nm.

  • Quantification: Create a standard curve using a pure standard of this compound to quantify the concentration in your samples.

Mandatory Visualization

dot

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme_Preparation Prepare F5H and CPR Enzymes Reaction_Setup Combine Enzymes, Buffer, and Substrate Enzyme_Preparation->Reaction_Setup Substrate_Preparation Prepare Ferulic Acid Stock Solution Substrate_Preparation->Reaction_Setup Cofactor_Preparation Prepare NADPH Solution Initiation Add NADPH to Initiate Reaction Cofactor_Preparation->Initiation Reaction_Setup->Initiation Incubation Incubate at Optimal Temperature and pH Initiation->Incubation Quenching Quench Reaction Incubation->Quenching Analysis Analyze by HPLC Quenching->Analysis Purification Purify by Column Chromatography Analysis->Purification Product Pure 5-Hydroxyferulic Acid Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

dot

Troubleshooting_Low_Yield Start Low/No Product Yield Check_Enzyme Verify Enzyme Activity (Control Reaction) Start->Check_Enzyme Check_Conditions Optimize Reaction Conditions (pH, Temp, Cofactors) Start->Check_Conditions Check_Substrates Check Substrate Quality and Solubility Start->Check_Substrates Check_Inhibitors Investigate Potential Inhibitors Start->Check_Inhibitors Solution_Enzyme Use Fresh Enzyme/ Optimize Expression Check_Enzyme->Solution_Enzyme Solution_Conditions Adjust pH, Temperature, and Cofactor Concentration Check_Conditions->Solution_Conditions Solution_Substrates Use Pure Substrate/ Improve Solubility (e.g., Co-solvents) Check_Substrates->Solution_Substrates Solution_Inhibitors Purify Substrate/ Modify Reaction Components Check_Inhibitors->Solution_Inhibitors Improved_Yield Improved Yield Solution_Enzyme->Improved_Yield Solution_Conditions->Improved_Yield Solution_Substrates->Improved_Yield Solution_Inhibitors->Improved_Yield

Caption: Troubleshooting logic for low yield in enzymatic synthesis.

References

Technical Support Center: Optimization of 5-Hydroxyferulic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing the extraction of 5-Hydroxyferulic acid from various plant matrices. While specific literature on this compound is limited, the principles outlined here are based on established methods for ferulic acid and other hydroxycinnamic acids, offering a robust starting point for your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the most common factors I should investigate?

A1: Low yield is a frequent challenge stemming from several potential issues:

  • Inappropriate Solvent System: The polarity of your solvent is critical. Ethanol-water mixtures are commonly effective for phenolic compounds, with concentrations between 50-80% often yielding optimal results.[1][2][3] The choice of solvent can significantly enhance extraction efficiency.[1]

  • Suboptimal pH: The pH of the extraction medium is crucial. Acidic conditions (e.g., pH 2) are generally favorable for the stability and extraction of hydroxycinnamic acids.[1] Conversely, alkaline conditions, while necessary for hydrolyzing bound forms, can lead to degradation if not carefully controlled.[4]

  • Temperature and Duration: Excessively high temperatures or prolonged extraction times can cause thermal degradation of phenolic compounds.[5][6] It is essential to find a balance where extraction is efficient without degrading the target molecule. For instance, studies on other phenolic compounds show stability up to 100°C, with significant degradation at higher temperatures.[5]

  • Inefficient Cell Wall Disruption: this compound is often bound to cell wall components like polysaccharides and lignin (B12514952).[7][8] An extraction method that does not sufficiently disrupt this matrix will result in poor yields. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve yields by enhancing cell wall disruption.[8][9]

  • Solid-to-Liquid Ratio: A low solvent-to-solid ratio can lead to saturation of the solvent and incomplete extraction. Ratios ranging from 1:20 to 1:50 (g/mL) are often tested to find the optimum.[1][2]

Q2: I suspect my this compound is degrading during the extraction process. How can I confirm this and prevent it?

A2: Degradation is a significant concern, especially at high temperatures and pH levels.[6][10]

  • Confirmation: Use HPLC analysis to monitor the purity of your extract over time and under different conditions. The appearance of new peaks or a decrease in the target peak area can indicate degradation. A common degradation pathway for ferulic acid involves decarboxylation.[10]

  • Prevention:

    • Temperature Control: Employ methods that allow for precise temperature control. For UAE, a temperature of 40-60°C is often effective.[1]

    • pH Management: Maintain an acidic to neutral pH for extractions of the free acid. If using alkaline hydrolysis to release bound forms, keep the temperature and duration to the minimum required.[11][12]

    • Minimize Light and Oxygen Exposure: Phenolic compounds can be sensitive to light and oxidation.[5] Perform extractions in amber glassware and consider sparging solvents with nitrogen.

    • Use of Antioxidants: Adding antioxidants like ascorbic acid during extraction can sometimes help protect the target compound.

Q3: How do I choose the right extraction method? What are the pros and cons of common techniques?

A3: The choice of method depends on the nature of the plant matrix, the form of the target compound (free vs. bound), and available equipment.

  • Alkaline Hydrolysis: This is the reference method for releasing ester-bound ferulic acid from the plant cell wall matrix.[13] However, it can cause degradation if conditions (NaOH concentration, temperature, time) are too harsh.[11]

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, offering rapid extraction times and high efficiency at lower temperatures, which helps preserve thermolabile compounds.[1][9][14]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to very fast extraction. However, localized overheating can be a risk, potentially causing degradation if not properly controlled.[4][5]

  • Conventional Solvent Extraction (Maceration/Reflux): These methods are simple but often require long extraction times and large solvent volumes.[4][15] Heat reflux can improve efficiency but increases the risk of thermal degradation.[4]

Q4: My extract contains many impurities. How can I improve the selectivity for this compound?

A4: Improving selectivity involves both optimizing the extraction and implementing purification steps.

  • Extraction Optimization: Systematically varying parameters like solvent composition can enhance the selectivity for specific compounds.[1]

  • Post-Extraction Purification: After initial extraction, a purification step is often necessary. Common methods include:

    • Solid-Phase Extraction (SPE): Using cartridges like C18 can effectively clean up the extract by removing interfering compounds.[3]

    • Adsorbent Resins: Resins such as Amberlite XAD-16 have been used successfully to purify ferulic acid from complex hydrolysates.[12]

    • Liquid-Liquid Partitioning: Partitioning the crude extract with solvents of varying polarity (e.g., ethyl acetate) can separate compounds based on their solubility.

Data Presentation: Comparative Extraction Parameters

The following tables summarize optimized parameters from studies on ferulic acid and other phenolic compounds, which can serve as a starting point for developing a protocol for this compound.

Table 1: Optimized Parameters for Various Extraction Methods

ParameterConventional ExtractionUltrasound-Assisted Extraction (UAE)Deep Eutectic Solvent (DES) Extraction
Solvent 60% Ethanol (B145695)60% EthanolCholine chloride & Malic acid
pH 22Not specified
Temperature 49.2 °C60 °C58 °C
Solvent-to-Solid Ratio 50:1 (mL/g)50:1 (mL/g)34:1 (mL/mg)
Time / Duration 16 hours5.05 minutes42 minutes
Reference [1][1][16]

Table 2: Comparison of Analytical Methods for Quantification

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.05 µg/mL0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.05 µg/mL0.5 - 5 ng/mL
Precision (% RSD) < 5%< 10%
Specificity High (with appropriate column/mobile phase)Very High (based on mass fragmentation)
Throughput HighModerate
Reference [17][18][18]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Free this compound

This protocol is adapted from methodologies for extracting phenolic compounds from various plant matrices.[4]

  • Biomass Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation: Prepare the extraction solvent. A common starting point is 60% ethanol in water, adjusted to pH 2 with HCl.[1]

  • Extraction:

    • Weigh 1 g of the powdered biomass into a suitable vessel.

    • Add 50 mL of the prepared solvent (for a 1:50 solid-to-liquid ratio).[1]

    • Place the vessel in an ultrasonic bath with temperature control set to 60°C.[1]

    • Sonicate for 5-10 minutes. Note that optimal time may vary.

  • Recovery:

    • After sonication, centrifuge the mixture (e.g., 5000 rpm for 10 minutes) to pellet the solid residue.

    • Carefully decant the supernatant.

  • Final Steps:

    • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

    • Store the extract at 4°C in an amber vial to prevent degradation.

Protocol 2: Alkaline Hydrolysis for Release of Bound this compound

This protocol is a standard method for liberating esterified phenolic acids.[11][12]

  • Preparation: Place 1 g of powdered biomass into a pressure-safe tube or round-bottom flask.

  • Hydrolysis:

    • Add 20 mL of 2% NaOH solution.[12]

    • Seal the vessel and heat the mixture at 120°C for 1.5 hours with constant stirring.[12]

  • Neutralization & Purification:

    • Cool the mixture to room temperature.

    • Acidify the hydrolysate to pH 2 with 6M HCl to precipitate lignin and other macromolecules.

    • Centrifuge to separate the solid residue.

    • The supernatant, containing the released this compound, can be further purified by liquid-liquid extraction with ethyl acetate (B1210297) or by using an adsorbent resin.[12]

  • Analysis: Filter the purified extract through a 0.45 µm filter prior to quantification by HPLC.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for analyzing hydroxycinnamic acids.[12][17]

  • Instrumentation: An HPLC system equipped with a C18 column and a UV/Vis or Diode Array Detector (DAD).

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) (Solvent A) and 0.1% formic acid in water (Solvent B).[12]

  • Chromatographic Conditions:

    • Flow Rate: 0.7 - 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor at ~320 nm, which is near the absorbance maximum for ferulic acid and its derivatives.[6][13]

  • Quantification: Prepare a calibration curve using a pure standard of this compound at several concentrations (e.g., 1-100 µg/mL). Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key workflows and decision-making processes for the optimization of this compound extraction.

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction & Optimization cluster_process Phase 3: Processing & Analysis cluster_result Phase 4: Outcome Biomass Plant Biomass Selection Drying Drying & Grinding Biomass->Drying Method Select Method (UAE, Hydrolysis, etc.) Drying->Method Optimize Optimize Parameters (Solvent, T, pH, Time) Method->Optimize Extract Perform Extraction Optimize->Extract Filter Centrifugation & Filtration Extract->Filter Purify Purification (Optional) (SPE, Resin) Filter->Purify Analyze Quantification (HPLC-UV) Filter->Analyze Purify->Analyze Result Optimized Protocol & Purified Compound Analyze->Result

Caption: General workflow for extraction and optimization of this compound.

G Start Low 5-HFA Yield Solvent Is solvent system optimized? Start->Solvent pH Is pH optimal? (e.g., acidic) Solvent->pH No FixSolvent Action: Test different solvent ratios (e.g., 50-80% EtOH) Solvent->FixSolvent Yes Temp Is temperature causing degradation? pH->Temp No FixpH Action: Adjust pH (e.g., to pH 2) pH->FixpH Yes Matrix Is compound bound to cell wall? Temp->Matrix No FixTemp Action: Lower temp or reduce time. Use UAE/MAE. Temp->FixTemp Yes FixMatrix Action: Use harsher method (Alkaline Hydrolysis) or enhance disruption (UAE) Matrix->FixMatrix Yes End Re-evaluate Yield Matrix->End No FixSolvent->End FixpH->End FixTemp->End FixMatrix->End

Caption: Troubleshooting decision tree for low extraction yield of this compound.

G Yield Extraction Yield Solvent Solvent Concentration Yield->Solvent Temperature Temperature Yield->Temperature Time Extraction Time Yield->Time pH Solvent pH Yield->pH Solvent->Temperature interacts Temperature->Time interacts Temperature->pH degradation risk

References

Technical Support Center: 5-Hydroxyferulic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Hydroxyferulic acid (5-HFA) in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a phenolic compound, is primarily influenced by several factors:

  • pH: 5-HFA is more stable in acidic to neutral pH ranges. Alkaline conditions can lead to rapid degradation.

  • Temperature: Higher temperatures accelerate the rate of degradation. For long-term storage, solutions should be kept at low temperatures.

  • Light: Exposure to UV and visible light can cause photodegradation. It is crucial to protect solutions from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. Using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, solutions of this compound should be stored at -20°C or -80°C. They should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to minimize freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: this compound is soluble in a variety of organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions. For aqueous experiments, it is best to prepare fresh solutions. While direct stability data in various solvents is limited, based on its structural similarity to ferulic acid, it is expected to have reasonable stability in methanol, ethanol, and acetonitrile (B52724) for short-term use when stored properly.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or Diode-Array Detector (DAD). A stability-indicating HPLC method can separate the intact 5-HFA from its degradation products, allowing for quantification of the remaining active compound over time.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of compound activity or inconsistent results. Degradation of 5-HFA in solution.Prepare fresh solutions for each experiment. Store stock solutions in aliquots at -80°C and protect from light. Verify the pH of your experimental medium; adjust to a slightly acidic pH if the protocol allows.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.This is indicative of compound instability. Review your solution preparation and storage procedures. Ensure solvents are degassed and of high purity. Protect solutions from light and elevated temperatures.
Precipitation of 5-HFA in aqueous solutions. Poor solubility in aqueous buffers.This compound has limited solubility in water. To prepare aqueous solutions, first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol, and then slowly add the aqueous buffer while vortexing. Do not store aqueous solutions for extended periods.
Discoloration of the 5-HFA solution (e.g., turning yellow or brown). Oxidation or degradation of the compound.This is a visual indicator of instability. Discard the solution and prepare a fresh one using high-purity, degassed solvents. Store under an inert atmosphere if possible.

Stability of this compound in Different Solvents (Summary Table)

Quantitative stability data for this compound is not extensively available in the literature. The following table provides a general guideline based on available information for 5-HFA and structurally related compounds like ferulic acid. Stability is highly dependent on the specific conditions (temperature, light exposure, pH).

Solvent Recommended Storage Temperature Short-Term Stability (24-48 hours) Long-Term Stability Notes
Dimethyl Sulfoxide (DMSO) -20°C to -80°CGoodUp to 6 months at -80°C, 1 month at -20°C.[1]Protect from moisture as DMSO is hygroscopic. Minimize freeze-thaw cycles.
Ethanol -20°C to -80°CModerateData not available. Generally less stable than in DMSO for long-term storage.Suitable for preparing working solutions. Protect from light.
Methanol -20°C to -80°CModerateData not available. Similar to ethanol.Suitable for preparing working solutions. Protect from light.
Acetonitrile -20°C to -80°CModerateData not available.Often used in HPLC mobile phases.
Aqueous Buffers (pH < 7) 2-8°CPoor to ModerateNot recommended. Prepare fresh.Stability is highly pH-dependent. More stable at slightly acidic pH. Prone to oxidation.
Aqueous Buffers (pH > 7) 2-8°CPoorNot recommended. Rapid degradation.Alkaline conditions significantly decrease stability.

Experimental Protocol: Assessing the Stability of this compound using HPLC

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a specific solvent.

Objective: To determine the degradation of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) in a selected solvent.

Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., Methanol, Ethanol, Acetonitrile, Water)

  • HPLC system with a UV or DAD detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber or a light source with controlled UV and visible light output

  • Oven or water bath for thermal stress

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v). Keep at room temperature and monitor over time.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven or water bath at an elevated temperature (e.g., 60°C or 80°C) and sample at various time points.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (e.g., ICH Q1B compliant photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Sample Analysis by HPLC:

    • At each time point, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples before injection.

    • Analyze the samples using a validated stability-indicating HPLC method. An example of starting HPLC conditions for a related compound, ferulic acid, which can be adapted, is as follows:

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier to ensure good peak shape).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Monitor at the λmax of this compound (around 320 nm).

      • Column Temperature: 30°C.

    • Inject a standard solution of this compound for comparison.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each stress condition by comparing the peak area of the stressed sample to that of the initial (time zero) or a non-stressed control sample.

    • Plot the percentage of remaining 5-HFA against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 5-HFA Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid Apply Stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_stock->base Apply Stress oxidation Oxidative Stress (e.g., 3% H₂O₂) prep_stock->oxidation Apply Stress thermal Thermal Stress (e.g., 80°C) prep_stock->thermal Apply Stress photo Photolytic Stress (ICH Q1B) prep_stock->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Degradation Kinetics) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_factors Degradation Factors 5-HFA_Stable Stable 5-HFA Degradation_Products Degradation Products 5-HFA_Stable->Degradation_Products Degradation High_pH High pH High_pH->Degradation_Products High_Temp High Temperature High_Temp->Degradation_Products Light Light Exposure Light->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: 5-Hydroxyferulic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of 5-Hydroxyferulic acid throughout experimental procedures is critical for obtaining accurate and reproducible results. This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you identify and avoid potential degradation of this compound in your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a hydroxycinnamic acid and a key intermediate in the biosynthesis of sinapic acid in plants.[1][2] Its antioxidant and other biological activities make it a compound of interest in various research fields. The stability of this compound is crucial because its degradation can lead to a loss of biological activity and the formation of impurities that may interfere with experimental assays or introduce toxic effects.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Like many phenolic compounds, this compound is susceptible to degradation from exposure to several factors, including:

  • pH: Both acidic and alkaline conditions can promote hydrolysis.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

  • Light: Exposure to UV and visible light can cause photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation studies on this compound are not extensively documented in publicly available literature, the degradation pathways can be inferred from the closely related compound, ferulic acid. Under stress conditions, this compound is expected to undergo decarboxylation and dimerization. Potential degradation products to monitor include:

  • Decarboxylation Product: 4-hydroxy-3,5-dimethoxystyrene (vinylsyringol), formed by the loss of the carboxylic acid group.

  • Oxidative Dimers and Oligomers: Formed through radical coupling reactions during oxidation.[3]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure maximum stability, this compound should be stored as a dry solid in a tightly sealed container, protected from light, and in a cool and dry place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and purged with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guide: Unexpected Experimental Results

If you are encountering inconsistent or unexpected results in your experiments with this compound, consider the possibility of degradation. This guide will help you troubleshoot common issues.

Observed Issue Potential Cause (Degradation-Related) Recommended Action
Loss of biological activity over time The active this compound is degrading into less active or inactive compounds.Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check (e.g., HPLC) to confirm the concentration and purity before use.
Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products. Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with the parent compound.
Color change in solution (e.g., yellowing or browning) Oxidation of the phenolic structure, leading to the formation of quinones and other colored compounds.Prepare solutions in degassed solvents and store under an inert atmosphere. Avoid exposure to light and elevated temperatures.
Poor reproducibility between experiments Inconsistent handling and storage of this compound, leading to variable levels of degradation.Standardize your protocol for solution preparation, storage, and handling. Ensure all researchers are following the same procedures.

Quantitative Data on Degradation

While specific quantitative data for the forced degradation of this compound is limited, the following table provides an illustrative summary of expected degradation for phenolic acids based on studies of the structurally similar compound, ferulic acid. These values should be considered as a general guide, and it is recommended to perform specific stability studies for this compound under your experimental conditions.

Stress Condition Typical Reagents and Parameters Expected Degradation Primary Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl at 60°CModerateHydrolysis of any ester linkages if present in a derivative form.
Base Hydrolysis 0.1 M - 1 M NaOH at 60°CHighHydrolysis and potential oxidation.
Oxidation 3% H₂O₂ at room temperatureHighFormation of phenoxyl radicals, leading to dimers and other oxidation products.[4]
Thermal Degradation 80°C in solid or solution stateModerate to HighAcceleration of hydrolysis and oxidation. Decarboxylation may occur at higher temperatures.
Photodegradation Exposure to UV light (e.g., 254 nm) and visible lightModerate to HighIsomerization of the trans double bond to the cis form, and potential for oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix equal parts of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix equal parts of the stock solution with 1 M NaOH. Incubate at 60°C for 2 hours.
  • Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.
  • Photodegradation: Expose a sample of the stock solution to a UV lamp (254 nm) and a visible light source for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate a wide range of polar and non-polar degradation products.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • Example Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify compounds based on their UV spectra. Monitor at a wavelength where this compound has maximum absorbance (e.g., around 320 nm).

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the position of this compound within the phenylpropanoid pathway, leading to the synthesis of sinapic acid.

Biosynthesis_Pathway Ferulic Acid Ferulic Acid This compound This compound Ferulic Acid->this compound Ferulate-5-hydroxylase (F5H) Sinapic Acid Sinapic Acid This compound->Sinapic Acid Caffeic acid O-methyltransferase (COMT)

Caption: Biosynthesis of this compound and its conversion to Sinapic Acid.

Logical Workflow for Troubleshooting Degradation

This workflow provides a systematic approach to identifying and resolving issues related to the degradation of this compound.

Troubleshooting_Workflow A Inconsistent or Unexpected Experimental Results B Consider 5-HFA Degradation A->B C Review Sample Preparation and Storage Procedures B->C D Analyze Samples by HPLC B->D F Optimize Storage and Handling (e.g., fresh solutions, inert gas) C->F E Are Unknown Peaks Present? D->E E->F No G Perform Forced Degradation Study E->G Yes H Identify Degradation Products G->H I Modify Experimental Conditions to Avoid Degradation H->I

Caption: A logical workflow for troubleshooting potential degradation of this compound.

References

Technical Support Center: Enhancing Resolution in Chromatographic Separation of Hydroxycinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of hydroxycinnamic acids.

Troubleshooting Guides

This section addresses specific issues encountered during the chromatographic analysis of hydroxycinnamic acids in a question-and-answer format.

Q1: Why are my hydroxycinnamic acid peaks broad and poorly resolved?

A1: Broad and poorly resolved peaks can stem from several factors related to the column, mobile phase, or overall system.

  • Column-Related Issues:

    • Column Overloading: Injecting too much sample can lead to peak distortion.[1] Try reducing the injection volume or diluting the sample.

    • Column Contamination or Degradation: Accumulation of sample matrix components can impair column performance.[2] Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

    • Poor Column Packing: Non-uniform packing or a damaged packing bed can cause peak broadening.[1]

  • Mobile Phase and Flow Rate:

    • Inadequate Mobile Phase Strength: If the organic solvent percentage is too high, analytes may elute too quickly, resulting in poor separation. Decrease the percentage of the organic solvent to increase retention and improve resolution.[2]

    • Suboptimal Flow Rate: A flow rate that is too high can lead to reduced separation efficiency.[1][3] Optimize the flow rate based on your column's specifications; slower flow rates often improve resolution.[1]

    • Temperature Fluctuations: Inconsistent column temperature can affect mobile phase viscosity and retention times.[1] Using a column oven is recommended for stable temperature control.[4]

Q2: What is causing significant peak tailing for my hydroxycinnamic acids?

A2: Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing acidic compounds like hydroxycinnamic acids.

  • Secondary Interactions: The primary cause is often the interaction of the acidic analytes with residual silanol (B1196071) groups on the silica-based stationary phase.[5]

    • Solution: Add an acidic modifier to the mobile phase, such as 0.1% formic acid, acetic acid, or phosphoric acid.[2] This suppresses the ionization of both the hydroxycinnamic acids and the silanol groups, minimizing unwanted interactions and leading to more symmetrical peaks.[2] A mobile phase pH of 2.5-3.0 is often effective.[2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the hydroxycinnamic acids (typically around 4.5), a mix of ionized and non-ionized forms will exist, leading to peak distortion.[6] Ensure the mobile phase pH is at least 2 units below the pKa of your analytes.[7]

  • Column Issues: A contaminated or degraded column can also contribute to peak tailing.[5]

Q3: My chromatogram shows peak fronting. What is the cause and how can I fix it?

A3: Peak fronting, where the front of the peak is less steep than the back, is typically caused by:

  • Sample Overload: Injecting a sample that is too concentrated is a common cause.[5] Dilute your sample or reduce the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[8] If possible, dissolve your sample in the initial mobile phase.

Q4: I am observing split peaks. What could be the issue?

A4: Split peaks can arise from a few key problems:

  • Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, distorting the sample band.[9] Try back-flushing the column. If that doesn't work, the column may need to be replaced.

  • Sample Solvent/Mobile Phase Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[8]

  • Co-elution of Isomers: Some hydroxycinnamic acids exist as cis/trans isomers, which may have very similar retention times, appearing as a split or shouldered peak. Adjusting the mobile phase composition or temperature may improve their separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for separating hydroxycinnamic acids by reversed-phase HPLC?

A1: A common starting point is a gradient elution using an acidified aqueous phase and an organic solvent. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: acetonitrile (B52724) or methanol (B129727).[10] The gradient can be optimized to achieve the desired separation.

Q2: Should I use methanol or acetonitrile as the organic modifier?

A2: Both are suitable, but they can offer different selectivities. Acetonitrile is generally a stronger eluting solvent and has a lower viscosity, which can lead to better efficiency.[2] Methanol is more polar and can provide different selectivity for certain compounds.[2] It is recommended to test both during method development to see which provides the better resolution for your specific mixture of hydroxycinnamic acids.

Q3: How does the mobile phase pH affect the retention of hydroxycinnamic acids?

A3: The mobile phase pH has a significant impact on the retention of ionizable compounds like hydroxycinnamic acids.[7] At a lower pH (e.g., below 3), the carboxylic acid group is protonated (non-ionized), making the molecule less polar and more retained on a reversed-phase column.[7] As the pH increases towards the pKa of the acids, they become ionized, more polar, and elute earlier.[6] Controlling the pH is crucial for reproducible retention times and good peak shape.[11]

Q4: What detection wavelength is typically used for hydroxycinnamic acids?

A4: Hydroxycinnamic acids have strong UV absorbance. A detection wavelength in the range of 280-330 nm is commonly used.[10][12] A diode array detector (DAD) can be beneficial to monitor multiple wavelengths and check for peak purity.[13]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention and Resolution
Parameter ChangeEffect on Retention TimeEffect on ResolutionNotes
Increase % Organic Solvent DecreaseMay DecreaseFaster elution can lead to co-elution if not optimized.[2]
Decrease % Organic Solvent IncreaseMay IncreaseLonger run times but can improve separation of closely eluting peaks.[2]
Decrease Mobile Phase pH (e.g., from 4.5 to 2.5) IncreaseImproves Peak ShapeSuppresses ionization, reducing peak tailing.[2][7]
Increase Buffer Concentration Minimal ChangeMay Improve Peak ShapeCan help mask residual silanol effects.[3]
Table 2: Typical HPLC Parameters for Hydroxycinnamic Acid Analysis
ParameterTypical Value/ConditionReference
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[10][12]
Mobile Phase A 0.1% Formic Acid or Acetic Acid in Water[10][12]
Mobile Phase B Acetonitrile or Methanol[10][12]
Gradient Optimized based on the specific analytes (e.g., 10-50% B over 30 min)[13][14]
Flow Rate 0.8 - 1.0 mL/min[12][13]
Column Temperature 30 °C[12][13]
Injection Volume 10 - 20 µL[13][14]
Detection Wavelength 310 - 330 nm[12][14]

Experimental Protocols

Protocol 1: Standard HPLC Method for Separation of Hydroxycinnamic Acids
  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.[12]

    • Injection Volume: 10 µL.[14]

    • Detection: Monitor at 320 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 40% B

      • 25-30 min: 40% to 10% B

      • 30-35 min: 10% B (re-equilibration)

  • Sample Preparation: Dissolve standards or extracted samples in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Troubleshooting_Workflow start Poor Resolution or Peak Shape Issue check_peaks Visually Inspect Chromatogram start->check_peaks broad_peaks Broad Peaks? check_peaks->broad_peaks Identify Issue tailing_peaks Tailing Peaks? check_peaks->tailing_peaks fronting_peaks Fronting Peaks? check_peaks->fronting_peaks split_peaks Split Peaks? check_peaks->split_peaks solution_broad1 Decrease Organic Solvent % broad_peaks->solution_broad1 Try First solution_broad2 Optimize Flow Rate (Lower) broad_peaks->solution_broad2 solution_broad3 Check for Column Overload (Reduce Injection Volume) broad_peaks->solution_broad3 solution_broad4 Use Column Oven broad_peaks->solution_broad4 solution_tailing1 Add/Increase Acidic Modifier (e.g., 0.1% Formic Acid) tailing_peaks->solution_tailing1 Most Common Fix solution_tailing2 Ensure Mobile Phase pH << pKa tailing_peaks->solution_tailing2 solution_tailing3 Flush or Replace Column tailing_peaks->solution_tailing3 solution_fronting1 Reduce Sample Concentration/ Injection Volume fronting_peaks->solution_fronting1 Primary Cause solution_fronting2 Dissolve Sample in Mobile Phase fronting_peaks->solution_fronting2 solution_split1 Back-flush Column split_peaks->solution_split1 Mechanical Issue solution_split2 Check Sample Solvent Miscibility split_peaks->solution_split2 Solvent Issue solution_split3 Modify Mobile Phase for Isomers split_peaks->solution_split3 Analyte Issue

Caption: Troubleshooting workflow for common peak shape issues.

Mobile_Phase_Optimization param Parameter to Adjust organic Organic Solvent % (ACN/MeOH) Increase Decrease param->organic Strength ph Mobile Phase pH Increase Decrease param->ph Selectivity modifier Acidic Modifier (e.g., Formic Acid) Add/Increase Conc. param->modifier Peak Shape effect_organic_inc Decreased Retention Time May Decrease Resolution organic:s->effect_organic_inc Effect of Increase effect_organic_dec Increased Retention Time May Increase Resolution organic:s->effect_organic_dec Effect of Decrease effect_ph_inc Decreased Retention Time (for acids) ph:s->effect_ph_inc Effect of Increase effect_ph_dec Increased Retention Time Improved Peak Shape (for acids) ph:s->effect_ph_dec Effect of Decrease effect_modifier Improved Peak Shape (Reduced Tailing) Increased Retention Time modifier:s->effect_modifier Effect

Caption: Logic diagram for mobile phase parameter optimization.

References

Technical Support Center: 5-Hydroxyferulic Acid Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for accurately measuring the antioxidant capacity of 5-Hydroxyferulic acid (5-HFA).

Frequently Asked Questions (FAQs)

Q1: Which antioxidant capacity assay is best for this compound?

A1: There is no single "best" assay; the choice depends on the specific research question. It is highly recommended to use a battery of assays that measure different aspects of antioxidant activity.[1] The most common methods are DPPH (radical scavenging), ABTS (radical scavenging), FRAP (reducing power), and ORAC (peroxyl radical scavenging).[1][2] Using multiple assays provides a more comprehensive antioxidant profile.[1]

Q2: What is the general stability of this compound in solution?

A2: Phenolic compounds like 5-HFA can be susceptible to degradation, particularly at non-optimal pH or when exposed to light and high temperatures.[3][4] Stock solutions should be prepared fresh and stored protected from light, often at low temperatures (e.g., 4°C), to minimize degradation.[5]

Q3: How does the choice of solvent affect the antioxidant activity of 5-HFA?

A3: The solvent system significantly impacts the measured antioxidant capacity.[6] The polarity of the solvent can influence the solubility of 5-HFA and its ability to react with the assay's radical or oxidant.[6] For instance, mixtures of organic solvents like ethanol (B145695) or methanol (B129727) with water are commonly used to extract and dissolve phenolic compounds.[6][7] It is crucial to maintain consistency in the solvent used for the compound, standards (e.g., Trolox), and blanks to ensure accurate results.

Q4: Why are my antioxidant assay results for 5-HFA not reproducible?

A4: Lack of reproducibility in antioxidant assays can stem from several factors:

  • Reagent Instability: Radicals like DPPH• and ABTS•+ have finite stability. Always use freshly prepared radical solutions for each experiment.[8][9]

  • Inconsistent Incubation Times: Reaction kinetics vary between antioxidants.[10] Ensure incubation times are precisely controlled and consistent across all samples, standards, and controls.[11]

  • Temperature and Light Sensitivity: Perform incubations in a temperature-controlled environment and protect light-sensitive reagents (like DPPH) from light.[8][11]

  • Pipetting Errors: Small volume variations, especially with concentrated stock solutions, can lead to significant errors. Use calibrated pipettes and proper technique.

  • pH Fluctuations: The antioxidant activity of phenolic acids can be pH-dependent.[12] Ensure the buffer systems are correctly prepared and maintained throughout the assay.

Q5: How do I interpret and compare results from different assays (e.g., IC50 vs. TEAC)?

A5: It is important to understand what each value represents.

  • IC50 (Inhibitory Concentration 50%): This is the concentration of the antioxidant required to scavenge 50% of the radicals (used in DPPH and ABTS assays). A lower IC50 value indicates higher antioxidant activity.[11]

  • TEAC (Trolox Equivalent Antioxidant Capacity): This value compares the antioxidant capacity of a sample to that of Trolox, a water-soluble vitamin E analog.[13] It is determined from a standard curve and is often used in ABTS and ORAC assays.[1][14]

  • FRAP Value: This measures the ability to reduce ferric ions and is expressed as Fe(II) equivalents, typically in µmol Fe(II) per gram of sample.[11][15] Results from different assays are often not directly comparable because they rely on different reaction mechanisms and redox systems.[10][16]

Troubleshooting Guides

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent or drifting blank absorbance 1. DPPH solution is degrading.[8]2. Exposure to light.[11]1. Prepare the DPPH working solution fresh before each use.[8]2. Store the stock solution in an amber bottle at 4°C and keep the plate in the dark during incubation.[5][11]
Low or no scavenging activity observed 1. Concentration of 5-HFA is too low.2. Incorrect solvent used, leading to poor solubility or reactivity.[6]1. Increase the concentration range of 5-HFA tested.2. Ensure 5-HFA is fully dissolved. Methanol or ethanol are common solvents for this assay.[17]
Color reaction is too fast or too slow 1. Reaction kinetics of 5-HFA with DPPH.2. Incorrect incubation time.[5]1. Perform a kinetic study by taking readings at multiple time points to determine when the reaction plateaus.2. Standardize the incubation time (e.g., 30 minutes) and apply it consistently.[11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
ProblemPossible Cause(s)Suggested Solution(s)
Initial ABTS•+ absorbance is not within the recommended range (e.g., 0.70 ± 0.02) 1. Incorrect dilution of the ABTS•+ stock solution.[18]2. Incomplete generation of the radical cation.1. Carefully adjust the dilution of the stock solution with the appropriate buffer (e.g., ethanol or PBS) until the target absorbance is reached.[18]2. Ensure the ABTS and potassium persulfate solution is allowed to react for the full recommended time (12-16 hours) in the dark.[18]
Precipitation in wells 1. Poor solubility of 5-HFA in the aqueous assay buffer.2. High concentration of the compound.1. Prepare the 5-HFA stock in a suitable organic solvent (e.g., ethanol) and use minimal volume in the assay.[9]2. Test a lower concentration range of the compound.
Results not comparable to literature 1. Different reaction times or pH used.2. Different standard used for calculating TEAC.[13]1. Standardize the protocol, including incubation time (e.g., 6 minutes) and pH.[11][19]2. Ensure results are compared against a Trolox standard curve and reported as TEAC values.[14]
FRAP (Ferric Reducing Antioxidant Power) Assay
ProblemPossible Cause(s)Suggested Solution(s)
Low color development (pale blue) 1. Concentration of 5-HFA is too low.2. FRAP reagent was not prepared correctly or is old.[15]3. Assay pH is incorrect (must be acidic, pH 3.6).[20]1. Increase the concentration of 5-HFA.2. Always prepare the FRAP reagent fresh by mixing the acetate (B1210297) buffer, TPTZ, and FeCl₃ solutions just before use.[21]3. Verify the pH of the acetate buffer.
Sample color interferes with absorbance reading 1. 5-HFA solutions may have some color.2. Natural extracts are often colored.1. Prepare a sample blank containing the sample and solvent but without the FRAP reagent to subtract the background absorbance.[22]
Non-linear standard curve 1. Incorrect preparation of ferrous sulfate (B86663) standards.2. Standards have oxidized.1. Prepare fresh serial dilutions of the ferrous sulfate standard for each assay.2. Use high-purity water and ensure clean glassware.
ORAC (Oxygen Radical Absorbance Capacity) Assay
ProblemPossible Cause(s)Suggested Solution(s)
Rapid decay of fluorescein (B123965) signal in blank wells 1. AAPH (radical initiator) concentration is too high.2. Fluorescein concentration is too low.1. Check the preparation and concentration of the AAPH solution.[1]2. Ensure the fluorescein working solution is at the correct concentration.[23]
No difference between blank and sample curves 1. Concentration of 5-HFA is too low to show a protective effect.2. Inactive AAPH solution.1. Increase the concentration of 5-HFA.2. Prepare the AAPH solution fresh immediately before the assay, as it is thermally labile.[23][24]
High variability between replicate wells 1. Inconsistent temperature control.2. Inaccurate or slow addition of AAPH.1. The assay is temperature-sensitive; pre-incubate the plate at 37°C and maintain this temperature in the plate reader.[24][25]2. Use a multichannel pipette or an automated injector to add the AAPH solution quickly and simultaneously to all wells to ensure the reaction starts at the same time.[25]

Quantitative Data Summary

The antioxidant capacity of this compound has been quantified using various assays. The data below, derived from a 2025 study by Sakouhi et al., compares its activity to its parent compound, ferulic acid (FA).[26][27] Lower IC50 values indicate stronger antioxidant activity.

CompoundDPPH (IC50 µM)ABTS (IC50 µM)FRAP (IC50 µM)Fe²⁺ Chelation (IC50 µM)
This compound 11.89 ± 0.209.51 ± 0.155.94 ± 0.0936.31 ± 1.36
Ferulic Acid (Literature) 66 ± 2.3183.08 ± 2.304.73 ± 0.14270.27 ± 1.14
Data sourced from Sakouhi et al., 2025.[26][27]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from standard methods for a 96-well plate format.[5][11]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. Store this solution in a dark amber bottle at 4°C.[11]

    • Test Compound: Prepare a stock solution of 5-HFA in methanol. Create a series of dilutions from this stock.

    • Standard: Prepare a stock solution of Trolox or Ascorbic Acid in methanol and create a series of dilutions for the standard curve.

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or methanol (for the blank) to the wells of a 96-well plate.[8]

    • Add 200 µL of the DPPH working solution to all wells.[8]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[8][11]

    • Measure the absorbance at 517 nm using a microplate reader.[8][11]

  • Data Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[11]

    • Plot the % Scavenging against the concentration of 5-HFA and standards to determine the IC50 value.[11]

ABTS Radical Cation Decolorization Assay

This protocol is based on the decolorization of the pre-formed ABTS radical cation.[18][28]

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[18]

    • ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol or phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

    • Test Compound & Standard: Prepare stock solutions and serial dilutions of 5-HFA and Trolox in the appropriate solvent.[9]

  • Assay Procedure:

    • Add 10 µL of the sample or standard to the wells of a 96-well plate.[18]

    • Add 190 µL of the ABTS•+ working solution to each well.[18]

    • Incubate at room temperature for a defined period (e.g., 6 minutes).[11]

    • Measure the absorbance at 734 nm.[11]

  • Data Calculation:

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

    • Determine the TEAC value by comparing the results to the Trolox standard curve.[14]

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[20][21]

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃•6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[18][21]

    • Test Compound: Prepare stock and serial dilutions of 5-HFA.

    • Standard: Prepare a standard curve using ferrous sulfate (FeSO₄•7H₂O) at various concentrations.[11]

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or solvent (for the blank) to the wells of a 96-well plate.[18]

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.[18]

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).[11][18]

    • Measure the absorbance at 593 nm.[11]

  • Data Calculation:

    • Create a standard curve using the absorbance values of the FeSO₄ standards.

    • Determine the FRAP value of 5-HFA from the standard curve and express it as µmol Fe(II) equivalents.[11]

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol measures the inhibition of fluorescein decay caused by peroxyl radicals.[1][24]

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).[23]

    • AAPH Solution: Prepare a fresh solution of 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) in phosphate buffer just before use.[24]

    • Test Compound & Standard: Prepare stock and serial dilutions of 5-HFA and Trolox in phosphate buffer.

  • Assay Procedure:

    • Add 25 µL of the sample, standard, or phosphate buffer (for the blank) to the wells of a black 96-well plate.[25]

    • Add 150 µL of the fluorescein working solution to each well.[25]

    • Mix and incubate the plate at 37°C for 30 minutes.[25]

    • Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to each well.[25]

    • Immediately begin kinetic measurement of fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for 60-90 minutes at 37°C.[23][24]

  • Data Calculation:

    • Calculate the Area Under the Curve (AUC) for each well.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples/standards (Net AUC = AUC_sample - AUC_blank).[23]

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of 5-HFA from the standard curve, expressed as µmol of Trolox equivalents (TE).[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Radical/Oxidant, Buffers) add_reagents Add Reagents, Samples & Standards to Plate prep_reagents->add_reagents prep_samples Prepare 5-HFA Dilutions prep_samples->add_reagents prep_standards Prepare Standard Dilutions (e.g., Trolox) prep_standards->add_reagents incubate Incubate (Controlled Time & Temp) add_reagents->incubate measure Measure Absorbance or Fluorescence incubate->measure calc_inhibition Calculate % Inhibition or AUC measure->calc_inhibition plot_curve Plot Standard Curve calc_inhibition->plot_curve determine_value Determine Final Value (IC50, TEAC, etc.) plot_curve->determine_value

Caption: General workflow for in vitro antioxidant capacity assays.

troubleshooting_tree start Are results reproducible? q_reagents Are reagents prepared fresh? start->q_reagents No success Experiment is reproducible. Proceed with analysis. start->success Yes a_reagents Solution: Prepare fresh radical/oxidant solutions before each experiment. q_reagents->a_reagents No q_conditions Are incubation time, temp, and light controlled? q_reagents->q_conditions Yes a_conditions Solution: Standardize incubation parameters. Use a timer, incubator, and cover plates. q_conditions->a_conditions No q_solvent Is the solvent consistent across all samples, standards, and blanks? q_conditions->q_solvent Yes a_solvent Solution: Use the same solvent and concentration for all components in the assay. q_solvent->a_solvent No other Check for pipetting errors or instrument malfunction. q_solvent->other Yes

Caption: A decision tree for troubleshooting reproducibility issues.

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks HFA This compound (Antioxidant) ROS->HFA quenched by Damage Oxidative Damage & Cell Injury Cell->Damage leads to Neutralized Neutralized Species HFA->Neutralized forms

Caption: Simplified diagram of antioxidant action against ROS.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 5-Hydroxyferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxyferulic acid (5-HFA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a hydroxycinnamic acid, a metabolite of the phenylpropanoid pathway, and a precursor in the biosynthesis of sinapic acid. Like many phenolic compounds, it possesses valuable biological activities, including antioxidant and anti-inflammatory properties. However, its relatively low aqueous solubility can present challenges in designing and executing in-vitro studies, potentially leading to precipitation in cell culture media and inaccurate experimental results.

Q2: What are the best solvents for dissolving this compound?

This compound exhibits poor solubility in water but is readily soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice for creating high-concentration stock solutions. Ethanol and methanol (B129727) are also effective solvents, though they may not achieve the same high concentrations as DMSO. For in-vitro assays, it is crucial to first dissolve 5-HFA in a suitable organic solvent before diluting it into your aqueous culture medium.

Q3: How does pH affect the solubility of this compound?

The solubility of phenolic compounds like this compound is generally pH-dependent. As a weak acid, its solubility tends to increase in alkaline conditions (higher pH) due to the ionization of its carboxylic acid group. Conversely, in acidic environments, it is likely to be less soluble. When preparing solutions, be mindful of the pH of your buffers and cell culture media.

Q4: My this compound precipitated after I diluted my DMSO stock solution in the cell culture medium. What should I do?

This is a common issue known as "crashing out." It occurs when the compound, highly soluble in the organic stock solvent, is rapidly introduced into an aqueous environment where it is less soluble. To prevent this, it is recommended to perform a serial dilution, add the stock solution to pre-warmed media while gently vortexing, and ensure the final concentration of the organic solvent is minimal (typically below 0.5%, and ideally below 0.1%).

Q5: What is the maximum recommended concentration of DMSO in my cell culture experiments?

High concentrations of DMSO can be toxic to cells. It is best practice to keep the final concentration of DMSO in your cell culture medium as low as possible, generally below 0.5% (v/v), and for many cell lines, it is recommended to stay below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.[1]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder
Potential Cause Troubleshooting Step
Inappropriate Solvent Ensure you are using a suitable organic solvent such as DMSO, ethanol, or methanol. Water is not recommended for initial dissolution.
Insufficient Solvent Volume Increase the volume of the solvent to ensure the concentration is not exceeding the solubility limit.
Low Temperature Gently warm the solution in a 37°C water bath to aid dissolution.
Compound Purity/Age Ensure you are using a high-purity compound. Older compounds may absorb moisture, affecting solubility.
Issue 2: Precipitation in Cell Culture Medium
Potential Cause Troubleshooting Step
"Crashing Out" Avoid adding a highly concentrated stock solution directly to the aqueous medium. Perform serial dilutions in pre-warmed media.
High Final Concentration The desired final concentration may exceed the aqueous solubility of 5-HFA. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Media Components Components in the media, such as salts and proteins (especially in serum-containing media), can interact with the compound and reduce its solubility. Test for precipitation in both serum-free and serum-containing media.
pH of the Medium The pH of your cell culture medium can influence the solubility of 5-HFA. Ensure your medium is properly buffered.
Temperature Fluctuations Avoid repeated freeze-thaw cycles of your stock solution and always use pre-warmed media for dilutions.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

Compound Solvent Solubility Molar Mass ( g/mol )
This compound Water1.04 g/L (approx. 4.95 mM)[2]210.18
DMSOSoluble210.18
MethanolSoluble210.18
Ferulic Acid (Analogue) Ethanol~10 mg/mL194.18
DMSO~15 mg/mL194.18
Dimethyl formamide (B127407) (DMF)~20 mg/mL194.18
DMF:PBS (pH 7.2) (1:6)~0.14 mg/mL194.18

Note: Quantitative solubility data for this compound in organic solvents is limited. The data for ferulic acid, a structurally similar compound, is provided as a reference.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 210.18 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need 21.02 mg of this compound (0.1 mol/L * 0.001 L * 210.18 g/mol = 0.021018 g).

  • Weigh the compound: Accurately weigh out the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions and Dosing in Cell Culture

Materials:

  • 100 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw stock solution: Thaw an aliquot of the 100 mM 5-HFA stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To minimize "crashing out," first prepare an intermediate dilution. For example, to achieve a final concentration of 100 µM, you could first dilute the 100 mM stock 1:100 in pre-warmed media to get a 1 mM intermediate solution.

  • Prepare final working solutions: Perform serial dilutions of the stock or intermediate solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Dosing cells: When adding the final working solution to your cell cultures, do so gently and mix by swirling the plate or flask.

  • Important Considerations:

    • Ensure the final DMSO concentration in the cell culture medium does not exceed a non-toxic level for your specific cell line (generally <0.5%, ideally <0.1%).

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Ferulic Acid and its Derivatives

Ferulic acid and its derivatives, including this compound, have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and fibrosis.

NFkB_Pathway cluster_nucleus Toll_like_Receptor TLR4 MyD88 MyD88 Toll_like_Receptor->MyD88 IKK_complex IKK Complex MyD88->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression HFA 5-HFA HFA->IKK_complex Inhibits NFkB_in_nucleus NF-κB DNA DNA DNA->Gene_Expression

NF-κB Signaling Pathway Inhibition by 5-HFA.

Ferulic acid has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[3][4] It can interfere with the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus and reduces the expression of inflammatory genes.

TGFb_Pathway cluster_nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_Expression Fibrotic Gene Expression HFA 5-HFA HFA->TGFbR Inhibits Smad_complex_in_nucleus Smad Complex DNA DNA DNA->Gene_Expression

TGF-β/Smad Pathway Inhibition by 5-HFA.

The TGF-β/Smad signaling pathway is crucial in tissue fibrosis. Ferulic acid has been demonstrated to attenuate this pathway by inhibiting the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β receptor activation.[5][6][7] This prevents the formation of the Smad complex and its translocation to the nucleus, thereby reducing the expression of genes associated with fibrosis.

EGFR_Pathway cluster_nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Gene_Expression Proliferation Gene Expression HFA 5-HFA HFA->EGFR Inhibits ERK_in_nucleus ERK DNA DNA DNA->Gene_Expression

EGFR Signaling Pathway Inhibition by 5-HFA.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival. Ferulic acid has been reported to inhibit EGFR activation, thereby suppressing downstream signaling cascades such as the Ras-Raf-MEK-ERK pathway.[8] This inhibition can lead to reduced cell proliferation, making it a pathway of interest in cancer research.

Experimental Workflow for In-Vitro Studies

experimental_workflow start Start dissolve Dissolve 5-HFA in DMSO (Protocol 1) start->dissolve prepare_working Prepare Working Solutions (Protocol 2) dissolve->prepare_working treatment Treat Cells with 5-HFA Working Solutions prepare_working->treatment cell_seeding Seed Cells in Culture Plates cell_seeding->treatment incubation Incubate for Desired Time treatment->incubation assay Perform In-Vitro Assay (e.g., MTT, Western Blot, qPCR) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

General Experimental Workflow for 5-HFA In-Vitro Assays.

References

Technical Support Center: 5-Hydroxyferulic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxyferulic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize artifacts and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a phenolic compound belonging to the hydroxycinnamic acid class. It is a key intermediate in the biosynthesis of sinapic acid, a major component of lignin (B12514952) in plants. Due to its antioxidant and anti-inflammatory properties, it is of significant interest in pharmacology and drug development.

Q2: How should I store this compound to ensure its stability?

This compound is sensitive to light, temperature, and pH. For long-term storage, it should be kept as a solid at -20°C in a tightly sealed, light-protected container. Stock solutions in solvents like DMSO can be stored at -80°C for up to six months. Aqueous solutions are less stable and should be prepared fresh daily.

Q3: What are the common challenges when working with this compound?

Common challenges include its limited stability, potential for oxidation and degradation, low solubility in aqueous solutions, and susceptibility to forming artifacts during analytical procedures such as HPLC and mass spectrometry.

Troubleshooting Guides

HPLC Analysis Artifacts

Issue: Poor peak shape (tailing, fronting, or splitting) in HPLC chromatograms.

Possible Cause Troubleshooting Steps
Column Overload Decrease the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. Since this compound is acidic, a mobile phase with a pH below its pKa (around 4.5) will ensure it is in its neutral form, which can improve peak shape on a C18 column.
Contaminated Guard or Analytical Column Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it if necessary.
Sample Solvent Incompatibility Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent like DMSO is used, ensure the injection volume is small to avoid solvent effects.

Issue: Ghost peaks or baseline instability.

Possible Cause Troubleshooting Steps
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Degas the mobile phase before use.
Carryover from Previous Injections Run blank injections between samples to identify and mitigate carryover. Implement a robust needle wash protocol on the autosampler.
Degradation of this compound Prepare fresh sample solutions and keep them in a cooled autosampler. Analyze samples promptly after preparation.
Mass Spectrometry Artifacts

Issue: Unexpected ions or poor sensitivity in the mass spectrum.

Possible Cause Troubleshooting Steps
In-source Fragmentation This compound, like other phenolic compounds, can undergo fragmentation in the ion source.[1][2] This can lead to the appearance of fragment ions that may be mistaken for other compounds. To minimize this, optimize the ion source parameters, such as capillary voltage and source temperature, to use the mildest conditions that provide adequate signal.
Adduct Formation The formation of adducts with ions like sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules is common in electrospray ionization (ESI).[3][4][5][6] To control this, use high-purity solvents and additives. The addition of a small amount of a modifier like ammonium (B1175870) formate (B1220265) can sometimes promote the formation of a single, desired adduct.
Matrix Effects Components of the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[4] Implement a thorough sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
Cell-Based Assay Artifacts

Issue: Inconsistent or unexpected results in cell culture experiments.

Possible Cause Troubleshooting Steps
Oxidation and Degradation in Media This compound can degrade in cell culture media, leading to a decrease in its effective concentration over time. Prepare fresh stock solutions and add them to the media immediately before treating the cells. Consider the stability of the compound over the duration of your experiment.
Interaction with Media Components Phenolic compounds can interact with components of cell culture media, potentially generating reactive oxygen species (ROS) or other artifacts that can affect the cells. Include appropriate vehicle controls in your experiments.
Low Solubility and Precipitation Due to its limited aqueous solubility, this compound may precipitate in cell culture media, especially at higher concentrations. Visually inspect the media for any precipitation after adding the compound. Using a small percentage of DMSO to aid solubility is common, but ensure the final DMSO concentration is non-toxic to your cells.

Data Presentation

Solubility of this compound and Related Compounds
Solvent This compound Ferulic Acid (for comparison)
DMSO 80 - 100 mg/mL~15 mg/mL[7]
Ethanol Data not available~10 mg/mL[7]
Methanol Data not availableData available in mole fraction[8][9]
Water 1.04 g/L (predicted)Sparingly soluble[7]
PBS (pH 7.2) Data not available~0.14 mg/mL (in 1:6 DMF:PBS)[7]

Note: Solubility data for this compound is limited. The data for ferulic acid is provided as a reference.

Stability of Phenolic Compounds
Condition General Stability Trend for Phenolic Acids
pH Generally more stable at acidic pH. Degradation increases with increasing pH.
Temperature Degradation rate increases with increasing temperature.[10]
Light Susceptible to photodegradation, especially under UV light.[11]
Oxygen Prone to oxidation, which can be accelerated by the presence of metal ions.

Experimental Protocols

Quantification of this compound in Plant Tissue by HPLC-UV

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Freeze-dry the plant tissue to prevent enzymatic degradation.

    • Grind the lyophilized tissue to a fine powder.

    • Perform an alkaline hydrolysis to release ester-bound phenolic acids:

      • Incubate the powdered tissue in 2M NaOH under a nitrogen atmosphere at room temperature for 4 hours.

      • Acidify the mixture to pH 2 with HCl.

    • Extract the phenolic acids with a solvent such as ethyl acetate.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the compounds of interest. For example, 5% B to 40% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 320 nm.

    • Quantification: Use a calibration curve prepared with authentic this compound standards.

Quantification of this compound in Plasma by LC-MS/MS

This protocol is a general guideline and requires optimization and validation.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is recommended for better resolution and shorter run times.

    • Column: A C18 or similar reverse-phase column suitable for UHPLC.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A fast gradient is typically used in LC-MS/MS.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For ferulic acid (a related compound), a common transition is m/z 193 -> 134.[12][13]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_bioassays Biological Assays cluster_data Data Analysis Plant_Tissue Plant Tissue Extraction Extraction / Hydrolysis Plant_Tissue->Extraction Plasma_Sample Plasma Sample Plasma_Sample->Extraction Cell_Lysate Cell Lysate Cell_Lysate->Extraction Purification Purification (e.g., SPE) Extraction->Purification HPLC_UV HPLC-UV Purification->HPLC_UV LC_MSMS LC-MS/MS Purification->LC_MSMS Cell_Culture Cell-Based Assays Purification->Cell_Culture Enzyme_Assays Enzyme Activity Assays Purification->Enzyme_Assays Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Statistical_Analysis Statistical Analysis Cell_Culture->Statistical_Analysis Enzyme_Assays->Statistical_Analysis Quantification->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

A generalized experimental workflow for this compound research.

NFkB_Pathway cluster_stimulus Stimulus cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates FA This compound FA->IKK inhibits IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_stimulus Stimulus cluster_inhibition Inhibition by this compound cluster_cascade MAPK Cascade cluster_response Cellular Response Stimulus Cellular Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimulus->MAPKKK activates FA This compound JNK_p38 JNK / p38 FA->JNK_p38 inhibits phosphorylation ERK ERK FA->ERK inhibits phosphorylation JNK_p38_MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->JNK_p38_MAPKK phosphorylates ERK_MAPKK MAPKK (e.g., MEK1/2) MAPKKK->ERK_MAPKK phosphorylates JNK_p38_MAPKK->JNK_p38 phosphorylates ERK_MAPKK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) JNK_p38->Transcription_Factors activates ERK->Transcription_Factors activates Gene_Expression Inflammation / Apoptosis Transcription_Factors->Gene_Expression

Modulation of the MAPK signaling pathway by this compound.

References

Validation & Comparative

Validation of 5-Hydroxyferulic acid's antioxidant activity against a known standard

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis Against the Established Standard: Ascorbic Acid

This guide offers a comparative analysis of the antioxidant capacity of 5-Hydroxyferulic acid (5-OHFA), a hydroxylated derivative of ferulic acid, benchmarked against the widely recognized antioxidant standard, Ascorbic Acid (Vitamin C). The following sections present quantitative data from in vitro assays, detailed experimental protocols, and a look into the cellular mechanisms underlying its antioxidant effects. This document is intended for researchers, scientists, and professionals in the field of drug development and related disciplines.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is frequently determined by its ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value signifies greater antioxidant potency.[1]

The data presented below is compiled from in vitro studies to provide a comparative overview of this compound and Ascorbic Acid.

CompoundAssayIC50 (µM)Known Standard
This compound DPPH11.89 ± 0.20Ascorbic Acid
ABTS9.51 ± 0.15Ascorbic Acid
Ascorbic Acid DPPH~8.4 - 47.5-

Note: The IC50 values for Ascorbic Acid can vary based on specific experimental conditions. The data for this compound is from a 2025 study by Sakouhi et al., which demonstrated its superior antioxidant capacity compared to its parent compound, ferulic acid.[2][3]

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays cited in the comparison table. These protocols are synthesized from standard procedures in the field.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[4][5] It is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to pale yellow, which is measured spectrophotometrically.[6][7]

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and stored in an amber bottle at 4°C to prevent degradation.[6]

    • Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock solution.

    • Standard: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid.

  • Assay Procedure (96-well plate format):

    • Add a specific volume of the test sample or standard at various concentrations to the wells of a microplate.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at approximately 517 nm using a microplate reader.[6][7]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[8] The principle involves the generation of the blue/green ABTS•+ chromophore through the oxidation of ABTS.[8] In the presence of an antioxidant, the radical cation is reduced, leading to a decrease in absorbance that is proportional to the antioxidant's concentration.[8][9]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare a 7 mM ABTS stock solution in water.[10]

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM potassium persulfate solution in water.[10]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[6] Dilute the resulting ABTS•+ solution with ethanol or water to obtain an absorbance of approximately 0.70 (±0.02) at 734 nm.[11]

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 20 µL) of the test sample or a standard (like Trolox or Ascorbic Acid) at various concentrations to the wells.[6]

    • Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each well.[6]

    • Incubate the plate at room temperature for a short period (typically 5-7 minutes).[6]

    • Measure the absorbance at 734 nm.[9][11]

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.[8]

Visualizing a Potential Mechanism of Action and Experimental Workflow

Cellular Antioxidant Signaling

Phenolic compounds, including this compound, are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. A primary pathway involved in the cellular defense against oxidative stress is the Nrf2-Antioxidant Response Element (ARE) pathway.[12][13] Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor, Keap1, which facilitates its degradation.[14] In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of a wide array of antioxidant and detoxification genes.[14][15][16]

Caption: The Nrf2-ARE antioxidant response pathway.

Generalized Experimental Workflow for Antioxidant Assays

The in vitro evaluation of antioxidant activity generally follows a standardized workflow, as depicted in the diagram below. This process ensures the systematic assessment and comparison of the antioxidant potential of test compounds against known standards.

G A Reagent Preparation (Radical Solution, Samples, Standard) B Reaction Incubation (Samples + Radical Solution) A->B Mix C Spectrophotometric Measurement (Absorbance Reading) B->C Measure D Data Analysis (% Inhibition Calculation) C->D Calculate E IC50 Determination (Concentration vs. Inhibition Plot) D->E Plot

Caption: Generalized workflow for in vitro antioxidant capacity assays.

References

5-Hydroxyferulic Acid vs. Ferulic Acid: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antioxidant research, both 5-hydroxyferulic acid and its parent compound, ferulic acid, have garnered significant attention for their potential therapeutic applications. This guide provides an objective comparison of their antioxidant efficacy, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

Chemical Structure and Antioxidant Potential

The antioxidant activity of these phenolic compounds is intrinsically linked to their chemical structure. Ferulic acid possesses a hydroxyl and a methoxy (B1213986) group on its aromatic ring. The addition of a second hydroxyl group in the 5-position of this compound significantly enhances its electron-donating capacity, which is a key factor in its antioxidant and radical-scavenging properties.[1]

Comparative Antioxidant Activity: In Vitro Assays

A direct comparison of the antioxidant capacity of this compound and ferulic acid has been conducted using various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. Lower IC50 values indicate greater antioxidant activity.

Antioxidant Assay This compound (IC50 in µM) Ferulic Acid (IC50 in µM) Reference
DPPH Radical Scavenging11.89 ± 0.2066 ± 2.3[1]
ABTS Radical Scavenging9.51 ± 0.15183.08 ± 2.30[1]
FRAP (Ferric Reducing Power)5.94 ± 0.094.73 ± 0.14[1]

The data clearly indicates that this compound exhibits significantly more potent radical scavenging activity in both the DPPH and ABTS assays compared to ferulic acid.[1] In the FRAP assay, which measures the ability of an antioxidant to reduce ferric iron, both compounds demonstrate strong activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and allow for critical evaluation of the presented data.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Test compounds (this compound and ferulic acid) at various concentrations

  • Methanol (B129727) (as solvent and for blank)

Procedure:

  • Prepare serial dilutions of the test compounds in methanol.

  • Add a specific volume of each dilution to a 96-well microplate.

  • Add the DPPH solution to each well. A control well should contain only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_samples Prepare serial dilutions of test compounds add_samples Add samples to 96-well plate prep_samples->add_samples prep_dpph Prepare 0.1 mM DPPH solution add_dpph Add DPPH solution to each well prep_dpph->add_dpph incubate Incubate in dark for 30 minutes add_dpph->incubate measure_abs Measure absorbance at 517 nm incubate->measure_abs calculate Calculate % scavenging and IC50 value measure_abs->calculate

DPPH Assay Experimental Workflow
ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Reagents:

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Test compounds at various concentrations

  • Ethanol (B145695) or buffer for dilution

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a specific volume of the diluted ABTS•+ solution to a 96-well microplate.

  • Add the test compounds at various concentrations to the wells.

  • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts_radical Generate ABTS radical cation (ABTS + K2S2O8) dilute_abts Dilute ABTS radical to working concentration prep_abts_radical->dilute_abts add_abts Add diluted ABTS radical to 96-well plate dilute_abts->add_abts add_samples Add test compounds add_abts->add_samples incubate Incubate for 6 minutes add_samples->incubate measure_abs Measure absorbance at 734 nm incubate->measure_abs calculate Calculate % scavenging and IC50 value measure_abs->calculate

ABTS Assay Experimental Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.

Reagents:

  • FRAP reagent:

    • 300 mM acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix in a 10:1:1 ratio (acetate buffer:TPTZ solution:FeCl₃ solution)

  • Test compounds at various concentrations

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

Procedure:

  • Prepare the FRAP reagent fresh before use.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test compound or standard (FeSO₄) to a 96-well microplate.

  • Add the FRAP reagent to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_frap_reagent Prepare fresh FRAP reagent warm_reagent Warm reagent to 37°C prep_frap_reagent->warm_reagent add_frap_reagent Add FRAP reagent warm_reagent->add_frap_reagent add_samples Add samples/standards to 96-well plate add_samples->add_frap_reagent incubate Incubate at 37°C add_frap_reagent->incubate measure_abs Measure absorbance at 593 nm incubate->measure_abs calculate Determine Fe(II) equivalents from standard curve measure_abs->calculate

FRAP Assay Experimental Workflow

Cellular Signaling Pathways: The Nrf2 Pathway

Beyond direct radical scavenging, phenolic antioxidants can modulate intracellular signaling pathways to enhance the endogenous antioxidant defense system. One of the most critical pathways in this regard is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes include those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Ferulic acid has been shown to be a potent activator of the Nrf2 signaling pathway.[2][3][4][5] It promotes the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the subsequent expression of antioxidant enzymes.[2][3] This mechanism contributes significantly to its protective effects against oxidative stress.

Currently, there is a lack of direct experimental evidence detailing the specific effects of this compound on the Nrf2 pathway. However, given its structural similarity to ferulic acid and its superior antioxidant capacity, it is plausible that this compound may also activate this protective pathway. Further research is required to elucidate the precise molecular mechanisms of this compound in cellular systems.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation FA Ferulic Acid FA->Keap1_Nrf2 induces dissociation OHFA This compound (Hypothesized) OHFA->Keap1_Nrf2 potential interaction Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Degradation Ubiquitination & Degradation Keap1_Nrf2->Degradation promotes Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Genes Antioxidant Genes (HO-1, NQO1, GCL) Proteins Antioxidant Proteins Transcription->Genes Cytoplasm Cytoplasm

The Keap1-Nrf2 Signaling Pathway

Conclusion

The addition of a hydroxyl group to the ferulic acid backbone in this compound results in a molecule with markedly superior in vitro radical scavenging capabilities, as demonstrated by DPPH and ABTS assays. Both compounds exhibit potent ferric reducing power. While ferulic acid is a known activator of the protective Nrf2 signaling pathway, further investigation is warranted to determine if this compound exerts similar or even more potent effects on this and other cellular antioxidant pathways. The enhanced antioxidant profile of this compound makes it a compelling candidate for further research and development in the fields of pharmaceuticals and nutraceuticals.

References

A Comparative Analysis of the Anti-inflammatory Effects of 5-Hydroxyferulic Acid and Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of phytopharmaceuticals, both 5-Hydroxyferulic acid and caffeic acid have garnered significant attention for their potent anti-inflammatory properties. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action and comparative performance. While extensive research is available for caffeic acid, data on this compound is less abundant. This comparison leverages data on its parent compound, ferulic acid, as a proxy, supplemented by direct, albeit limited, studies on this compound itself.

Executive Summary

Caffeic acid is a well-established anti-inflammatory agent with a broad spectrum of activity against key inflammatory mediators. It effectively reduces the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and a range of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Its mechanism of action is largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

This compound, a hydroxylated derivative of ferulic acid, has demonstrated superior in vitro anti-inflammatory potential compared to its parent compound in protein denaturation assays. In silico studies further support its enhanced bioactivity, showing stronger binding affinities to key inflammatory targets. While direct comparative studies with caffeic acid on cellular models are limited, the potent anti-inflammatory activities of ferulic acid suggest that this compound is a highly promising anti-inflammatory candidate. Ferulic acid itself is known to inhibit inflammatory mediators and modulate the NF-κB and MAPK pathways.

Quantitative Data Comparison

The following tables summarize the quantitative data from various studies, providing a comparative look at the inhibitory effects of caffeic acid and ferulic acid on key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantConcentration for Inhibition% Inhibition / IC50Reference
Caffeic AcidRAW 264.7LPS100 - 400 µMSignificant reduction[1]
Caffeic AcidRAW 264.7LPS1 µg/mLSignificant inhibition[2]
Ferulic AcidRAW 264.7LPS100 µg/mL74% suppression[3]
Ferulic AcidInflammatory HUVECsTNF-α10 - 200 µMDose-dependent restoration of NO production[4]

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineCell Line / ModelStimulantConcentration for Inhibition% InhibitionReference
Caffeic AcidTNF-α, IL-6, IL-1βSwiss albino miceUVB light15 mg/kg (pretreatment)Significant decrease[5]
Caffeic AcidIL-6, IL-1βRA-FLS--Significant repression[6]
Caffeic AcidIL-4, IL-6Mouse P815 mast cellsC48/80-Dose-dependently reduced IL-6[3]
Ferulic AcidTNF-α, IL-1β, IL-6CAWS-induced KD mice--Reduced mRNA expression[7]
Ferulic AcidTNF-α, IL-1β, IL-6LPS-stimulated microglial cellsLPS-Reversed up-regulation[8]
Ferulic AcidTNF-α, IL-6, IL-1βTNF-α-treated 3T3-L1 adipocytesTNF-α1, 10, 50 µMSuppressed production[2]

Table 3: In Vitro Anti-inflammatory Activity of this compound

AssayCompoundIC50 (µM)Reference
Inhibition of BSA DenaturationThis compound- (Stronger than Ferulic Acid)[5][9]
Inhibition of Egg Albumin DenaturationThis compound- (Stronger than Ferulic Acid)[5][9]

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (caffeic acid or ferulic acid) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
  • Cell Culture and Treatment: Similar to the NO inhibition assay, cells (e.g., RAW 264.7, HUVECs, or primary cells) are cultured, pre-treated with test compounds, and stimulated with an inflammatory agent (e.g., LPS, TNF-α).

  • Supernatant Collection: After the incubation period (typically 24 hours), the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined from a standard curve. The percentage of cytokine inhibition is calculated compared to the stimulated control.

Western Blot Analysis for Signaling Pathway Proteins (NF-κB, MAPK)
  • Cell Lysis: After treatment and stimulation, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

In Vitro Anti-inflammatory Activity by Protein Denaturation
  • Reaction Mixture: The reaction mixture consists of the test compound, bovine serum albumin (BSA) or egg albumin, and phosphate-buffered saline (pH 6.3).

  • Induction of Denaturation: Denaturation is induced by heating the mixture at approximately 72°C for 5 minutes.

  • Measurement: After cooling, the turbidity of the mixture is measured spectrophotometrically at 660 nm.

  • Inhibition Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control.

Signaling Pathways and Mechanisms of Action

Both caffeic acid and ferulic acid exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Caffeic acid and ferulic acid have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[2][10] This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB NFkB_active NF-κB (active) IkBa->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes induces Caffeic_Acid Caffeic Acid & This compound Caffeic_Acid->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes.

Studies have shown that caffeic acid and ferulic acid can suppress the phosphorylation of ERK, JNK, and p38 MAPKs, thereby inhibiting downstream inflammatory responses.[11][12]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces Caffeic_Acid Caffeic Acid & This compound Caffeic_Acid->MAPKK inhibits

Caption: Modulation of the MAPK signaling pathway.

Experimental Workflow

The general workflow for evaluating the anti-inflammatory effects of these compounds is as follows:

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Compound_Treatment Pre-treatment with Caffeic Acid or This compound Cell_Culture->Compound_Treatment Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS) Compound_Treatment->Inflammatory_Stimulation Incubation Incubation (e.g., 24 hours) Inflammatory_Stimulation->Incubation Supernatant_Analysis Supernatant Analysis Incubation->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate Analysis Incubation->Cell_Lysate_Analysis NO_Assay Nitric Oxide (NO) Measurement Supernatant_Analysis->NO_Assay Cytokine_Assay Cytokine (ELISA) Measurement Supernatant_Analysis->Cytokine_Assay Western_Blot Western Blot (NF-κB, MAPK proteins) Cell_Lysate_Analysis->Western_Blot

Caption: General experimental workflow.

Conclusion

Both this compound and caffeic acid are potent anti-inflammatory agents that hold significant promise for therapeutic applications. Caffeic acid's effects are well-documented, with a clear mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative data for this compound is still emerging, preliminary evidence strongly suggests that it possesses enhanced anti-inflammatory activity compared to its parent compound, ferulic acid. Further in-depth studies are warranted to fully elucidate the comparative efficacy and mechanisms of this compound in various inflammatory models. This will be crucial for guiding future research and development in the field of anti-inflammatory drug discovery.

References

Syringyl L lignin Synthesis: A Comparative Analysis of 5-Hydroxyferulic Acid and Sinapic Acid as Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

The biosynthesis of syringyl (S) lignin (B12514952), a key component of the secondary cell walls in angiosperms, is critical for plant structural integrity and defense. The production of S lignin monomers proceeds through a complex metabolic pathway involving several key enzymatic steps. Historically, sinapic acid has been considered the primary precursor to S lignin. However, more recent evidence points to a more nuanced pathway where 5-hydroxyferulic acid plays a pivotal role, with hydroxylation and methylation reactions potentially occurring at the level of cinnamaldehydes and cinnamyl alcohols. This guide provides a detailed comparison of the roles of this compound and sinapic acid in S lignin synthesis, supported by experimental data and detailed methodologies.

The Branch Point in Syringyl Lignin Biosynthesis

The synthesis of S lignin diverges from the general phenylpropanoid pathway at the level of guaiacyl (G) lignin precursors. The key enzymes governing this divergence are Ferulate 5-hydroxylase (F5H) and Caffeic acid O-methyltransferase (COMT). F5H, a cytochrome P450-dependent monooxygenase, is responsible for the 5-hydroxylation of G-lignin intermediates, a critical step for the subsequent methylation by COMT to form S-lignin precursors.

The traditional view held that this conversion occurred primarily at the level of cinnamic acids, with ferulic acid being converted to this compound by F5H, which is then methylated by COMT to produce sinapic acid. Sinapic acid would then be converted to sinapyl alcohol, the final S lignin monomer. However, extensive research has revealed that F5H can act on multiple substrates, including coniferaldehyde (B117026) and coniferyl alcohol. This suggests alternative and potentially more efficient pathways to S lignin that bypass the necessity of sinapic acid as a free intermediate.

Comparative Roles and Experimental Evidence

This compound: A Central, Multifaceted Intermediate

Emerging evidence suggests that this compound is a crucial, short-lived intermediate, but the primary flux towards S lignin may proceed through the hydroxylation of later intermediates in the pathway. The enzyme F5H has been shown to have a much higher affinity for coniferaldehyde and coniferyl alcohol than for ferulic acid, suggesting that the 5-hydroxylation step is more likely to occur at these later stages. This would lead to the formation of 5-hydroxyconiferaldehyde (B1237348) and 5-hydroxyconiferyl alcohol, which are then methylated by COMT to yield sinapaldehyde (B192390) and sinapyl alcohol, respectively.

Sinapic Acid: A Precursor, But Not Necessarily the Main Route

While tracer experiments have confirmed that exogenously supplied labeled sinapic acid can be incorporated into S lignin, this does not definitively prove it is the primary endogenous precursor. The low activity of some 4-coumarate-CoA ligases (4CLs) with sinapic acid as a substrate in certain plant species further questions its central role in the main metabolic flux towards S lignin. The accumulation of sinapic acid in some species may be for other metabolic purposes, such as the production of sinapate esters which act as UV protectants.

Quantitative Data from Genetic Manipulation Studies

Genetic modification of F5H and COMT expression has provided compelling evidence for the roles of these enzymes and their substrates in determining lignin composition. The following tables summarize key findings from such studies.

Plant SpeciesGenetic ModificationEffect on Lignin CompositionS/G RatioReference
Brassica napusWild-TypeS:G:H ratio of 42.1:57.3:0.60.73[1]
Brassica napusf5h mutantS:G:H ratio of 12.7:86.7:0.60.15[1]
SwitchgrassControl-~0.6[2]
SwitchgrassF5H RNAi (Line 2)Decreased S lignin, Increased G lignin~0.3[2]
SwitchgrassF5H Overexpression (Line 2)Increased S lignin, Decreased G lignin~0.8[2]
SwitchgrassCOMT RNAi (Line 1)Drastically reduced S lignin~0.1[2]

Experimental Protocols

Lignin Composition Analysis by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This method is widely used for the rapid analysis of lignin composition.

Protocol:

  • Sample Preparation: Mill dried plant material to a fine powder (40-60 mesh).

  • Pyrolysis: Place 80-90 µg of the biomass into a pyrolysis sample cup. Perform pyrolysis at 500°C for 1 minute with a pyrolysis interface temperature of 300°C.[3]

  • Gas Chromatography: The pyrolysis products are injected into a GC with a split ratio of 1:133. Use helium as the carrier gas at a constant flow of 1.5 mL/min. The GC oven temperature program is as follows: hold at 70°C for 2 minutes, then ramp to 270°C at a rate of 5°C/min, and hold at 270°C for 15 minutes.[3]

  • Mass Spectrometry: The separated compounds are detected by a mass spectrometer with electron impact (EI) ionization at 70 eV. The ion source temperature is set to 250°C, and the scan range is m/z 50-550.[3]

  • Data Analysis: Identify the lignin-derived pyrolysis products (H, G, and S units) based on their mass spectra and retention times. Quantify the peak areas to determine the relative abundance of each unit and calculate the S/G ratio.

Ferulate 5-hydroxylase (F5H) Enzyme Assay

This assay measures the activity of the F5H enzyme on different substrates.

Protocol:

  • Microsome Isolation: Isolate microsomes from lignifying tissues of the plant of interest.

  • Reaction Mixture: Prepare a reaction mixture containing an NADPH regenerating system (1 mM NADP+, 10 mM glucose 6-phosphate, and 1 unit of glucose-6-phosphate dehydrogenase) and the substrate (ferulic acid, coniferaldehyde, or coniferyl alcohol) in an appropriate buffer.[4]

  • Enzyme Reaction: Pre-incubate the reaction mixture at 30°C for 5 minutes. Initiate the reaction by adding the microsomal preparation. Incubate for 20 minutes at 30°C.[4]

  • Reaction Termination: Stop the reaction by adding glacial acetic acid.[4]

  • Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) on a C-18 column with UV detection at appropriate wavelengths for the expected products (e.g., 322 nm for ferulic acid, 340 nm for coniferaldehyde).[4]

Tracer Experiments with Labeled Precursors

These experiments trace the incorporation of labeled compounds into the lignin polymer.

Protocol:

  • Synthesis of Labeled Precursors: Synthesize isotopically labeled precursors, such as heptadeuterosinapic acid-[8-D, 3,5-OCD3].[5]

  • Feeding: Administer the labeled precursor to plant shoots or cell cultures.[5]

  • Lignin Isolation: After a specific incubation period, harvest the plant material and isolate the lignin fraction.

  • Lignin Degradation and Analysis: Degrade the isolated lignin into its monomeric units (e.g., by thioacidolysis). Analyze the degradation products by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the incorporation of the isotopic label into the syringyl units of the lignin.[5]

Visualizing the Pathways

The following diagrams illustrate the key biochemical pathways in S lignin synthesis.

Syringyl_Lignin_Pathway cluster_S Syringyl (S) Pathway Ferulic_Acid Ferulic Acid Coniferaldehyde Coniferaldehyde Ferulic_Acid->Coniferaldehyde 5_Hydroxyferulic_Acid This compound Ferulic_Acid->5_Hydroxyferulic_Acid F5H Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol 5_Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->5_Hydroxyconiferaldehyde F5H G_Lignin G-Lignin Coniferyl_Alcohol->G_Lignin 5_Hydroxyconiferyl_Alcohol 5-Hydroxyconiferyl Alcohol Coniferyl_Alcohol->5_Hydroxyconiferyl_Alcohol F5H Sinapic_Acid Sinapic Acid 5_Hydroxyferulic_Acid->Sinapic_Acid COMT Sinapaldehyde Sinapaldehyde Sinapic_Acid->Sinapaldehyde ... 5_Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl_Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl_Alcohol 5_Hydroxyconiferyl_Alcohol->Sinapyl_Alcohol COMT S_Lignin S-Lignin Sinapyl_Alcohol->S_Lignin

Caption: Biochemical pathways for G and S lignin synthesis.

Experimental_Workflow cluster_genetic Genetic Modification cluster_analysis Analysis Plant_Material Plant Material (e.g., Arabidopsis, Switchgrass) Genetic_Modification Genetic Modification (RNAi, CRISPR/Cas9) Targeting F5H or COMT Plant_Material->Genetic_Modification Transgenic_Plants Generation of Transgenic Plants Genetic_Modification->Transgenic_Plants Harvest Harvest Lignifying Tissue Transgenic_Plants->Harvest Lignin_Extraction Lignin Extraction and Preparation Harvest->Lignin_Extraction Enzyme_Assay Enzyme Assay (F5H, COMT) Harvest->Enzyme_Assay Py_GCMS Pyrolysis-GC/MS Lignin_Extraction->Py_GCMS S_G_Ratio Determination of S/G Ratio Py_GCMS->S_G_Ratio Activity_Measurement Measurement of Enzymatic Activity Enzyme_Assay->Activity_Measurement

Caption: Experimental workflow for studying S lignin synthesis.

Conclusion

References

A Comparative Guide to LC-MS/MS for the Confirmation of 5-Hydroxyferulic Acid Identity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of phytochemicals is a critical step in natural product research, drug discovery, and quality control. 5-Hydroxyferulic acid, a key intermediate in the biosynthesis of sinapic acid and a potential bioactive compound, requires robust analytical techniques for its accurate confirmation. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical methods for the confirmation of this compound identity, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

LC-MS/MS stands out for its high sensitivity and selectivity, making it a premier tool for the analysis of this compound, especially in complex matrices. Below is a comparative summary of the performance of LC-MS/MS against High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance ParameterLC-MS/MSHPLC-UVNMR SpectroscopyGC-MS (with derivatization)
Specificity Very HighModerate to HighVery HighHigh
Sensitivity Very HighModerateLowHigh
Limit of Detection (LOD) ~0.003 - 2 ng~0.33 - 4 ngMilligram to microgram range~0.15 mg/L
Limit of Quantification (LOQ) ~0.007 - 6.67 ng~0.5 - 10 ngMilligram to microgram range~0.50 mg/L
**Linearity (R²) **> 0.99> 0.99Not typically used for quantification in this context> 0.999
Precision (%RSD) < 10%< 6.2%Not applicable for identity confirmation< 15%
Accuracy (% Recovery) 91.2% - 113.3%94.3% - 110.4%Not applicable for identity confirmationTypically 80-120%
Structural Information Fragmentation patternNoneDetailed molecular structureFragmentation pattern
Sample Throughput HighHighLowModerate
Derivatization Required NoNoNoYes

Note: The values for HPLC-UV and LC-MS/MS are based on studies of various polyphenols, as direct comparative studies for this compound are limited[1]. The values for GC-MS are for a related compound, trans-ferulic acid[2].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for the analysis of this compound using various techniques.

LC-MS/MS Protocol for this compound

This protocol is adapted from validated methods for similar phenolic acids in plant matrices[3].

1. Sample Preparation (from Plant Tissue)

  • Drying and Grinding: Dry plant tissue at approximately 60°C in a forced-air oven. Grind the dried tissue to pass through a 2 mm sieve[4].

  • Extraction:

    • Weigh 1 gram of the powdered plant material.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. Chromatographic Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-40% B

    • 10-12 min: 40-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-5% B

    • 15-20 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 209.05 (for [M-H]⁻ of this compound).

    • Product Ions (Q3): Based on the fragmentation of similar phenolic acids, likely transitions would involve losses of CO₂ (m/z 165.06) and other characteristic fragments. Note: Specific transitions should be optimized by infusing a standard of this compound.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

Alternative Method Protocols

HPLC-UV

  • Sample Preparation: As described for LC-MS/MS.

  • Chromatographic Conditions: Similar to LC-MS/MS, but with a standard HPLC system.

  • Detection: UV detector set at approximately 320 nm.

  • Confirmation: Based on retention time matching with a pure standard.

NMR Spectroscopy

  • Sample Preparation: Requires isolation and purification of this compound to a high degree of purity (milligram quantities). The purified compound is then dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Analysis: Acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Confirmation: Unambiguous structure elucidation based on chemical shifts, coupling constants, and correlation signals.

GC-MS (with Derivatization)

  • Sample Preparation and Derivatization:

    • Extract phenolic acids as described for LC-MS/MS.

    • Evaporate the solvent to dryness.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes[2].

  • GC Conditions:

    • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Temperature Program: Start at 100°C, ramp to 280°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: Scan or Selected Ion Monitoring (SIM) mode.

  • Confirmation: Based on retention time and mass spectrum matching with a derivatized standard.

Visualizations

Biosynthetic Pathway of Sinapic Acid

This compound is a crucial intermediate in the phenylpropanoid pathway leading to the biosynthesis of sinapic acid, a precursor to syringyl lignin.

G Ferulic_acid Ferulic acid Five_Hydroxyferulic_acid This compound Ferulic_acid->Five_Hydroxyferulic_acid F5H Sinapic_acid Sinapic acid Five_Hydroxyferulic_acid->Sinapic_acid COMT

Biosynthesis of Sinapic Acid from Ferulic Acid.
General Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the confirmation of this compound in a plant sample using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plant_Material Plant Material Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration LC_Separation LC Separation (C18) Filtration->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_MS_Detection MS/MS Detection (MRM) ESI->MS_MS_Detection Data_Acquisition Data Acquisition MS_MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Confirmation Confirmation of Identity Peak_Integration->Confirmation

Workflow for this compound Confirmation.

Conclusion

For the confirmation of this compound identity, LC-MS/MS offers an unparalleled combination of sensitivity, specificity, and high throughput. While other methods like HPLC-UV are useful for quantification when the compound is abundant and the matrix is simple, they lack the confirmatory power of mass spectrometry. NMR spectroscopy provides the most detailed structural information but is limited by its low sensitivity and throughput. GC-MS is a viable alternative but requires a derivatization step which can add complexity to the workflow. Therefore, for researchers, scientists, and drug development professionals requiring confident identification of this compound, particularly at low concentrations or in complex biological matrices, LC-MS/MS is the recommended technique.

References

Navigating the Challenges of Specificity: A Comparative Guide to Immunoassays for Phenolic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenolic acids is crucial for a multitude of applications, from pharmacokinetic studies to quality control in food and beverage industries. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for this purpose. However, a significant hurdle in the development and application of these assays is the potential for cross-reactivity, where antibodies designed to detect a specific phenolic acid bind to other structurally similar compounds, leading to inaccurate results. This guide provides a comparative analysis of immunoassay performance for various phenolic acids, with a focus on cross-reactivity, and offers detailed experimental protocols to aid in the development and validation of specific and reliable assays.

The structural similarity among phenolic acids, which often differ by only the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring, is the primary driver of cross-reactivity in immunoassays. An antibody raised against one phenolic acid may exhibit varying degrees of binding to others, leading to an overestimation of the target analyte's concentration. This guide delves into the specifics of this issue, presenting available quantitative data to help researchers select or develop immunoassays with the highest possible specificity for their target phenolic acid.

Performance Comparison of Phenolic Acid Immunoassays

The specificity of an immunoassay is paramount for its reliability. The following tables summarize the cross-reactivity of several immunoassays developed for specific phenolic acids. The data is presented as the percentage of cross-reactivity, which is a measure of how effectively a compound competes with the target analyte for binding to the antibody.

Gallic Acid Immunoassay

A monoclonal antibody-based indirect competitive ELISA (ic-ELISA) has been developed for the detection of gallic acid. The specificity of this assay was evaluated against a panel of structurally related phenolic compounds.

Table 1: Cross-Reactivity of a Monoclonal Antibody-Based ic-ELISA for Gallic Acid [1][2]

CompoundStructureCross-Reactivity (%)
Gallic Acid Target Analyte 100
Syringic AcidStructurally similar< 0.1
Protocatechuic AcidStructurally similar< 0.1
Benzoic AcidStructurally similar< 0.1
Caffeic AcidStructurally similar< 0.1
Ferulic AcidStructurally similar< 0.1
EugenolStructurally similar< 0.1

Data sourced from a study on a specific monoclonal antibody-based ic-ELISA for gallic acid.[1][2]

Salicylic (B10762653) Acid Immunoassay

While a simpler phenolic acid, the cross-reactivity profile of immunoassays for salicylic acid provides a valuable comparison point. Data is available for both Fluorescence Polarization Immunoassay (FPIA) and ELISA formats.

Table 2: Cross-Reactivity in Salicylate (B1505791) Immunoassays

CompoundImmunoassay TypeCross-Reactivity (%)
Salicylic Acid FPIA & ELISA 100
Acetylsalicylic AcidFPIA1.5 - 3.0
Gentisic AcidFPIA2.0 - 5.0
Salicyluric AcidFPIA1.0 - 4.0
p-Aminosalicylic AcidFPIA< 1.0

Data is compiled from various sources and represents a general overview of typical cross-reactivity for salicylate immunoassays.

Immunoassays for Other Phenolic Acids: A Qualitative Overview

Quantitative cross-reactivity data for immunoassays targeting other key phenolic acids such as ferulic acid, caffeic acid, and p-coumaric acid is less readily available in a comparative tabular format in the public domain. However, existing research highlights key considerations:

  • Ferulic Acid and Caffeic Acid: Due to their high structural similarity (differing by a single methoxy group), developing highly specific immunoassays that can distinguish between ferulic acid and caffeic acid is challenging. Researchers developing such assays should conduct rigorous cross-reactivity testing against a panel of hydroxycinnamic acids.

  • p-Coumaric Acid: Monoclonal antibodies have been developed for p-coumaric acid, with competitive inhibition assays used to assess their specificity. While detailed percentage data is not always published, these studies indicate that high specificity can be achieved.

Experimental Protocols: A Guide to Best Practices

To ensure the reliability of immunoassay data, it is essential to follow a well-defined experimental protocol. The following is a generalized procedure for a competitive ELISA, a common format for the detection of small molecules like phenolic acids.

Protocol: Competitive Indirect ELISA for Phenolic Acid Quantification

1. Reagents and Materials:

  • Microtiter plates (96-well)
  • Coating antigen (phenolic acid-protein conjugate)
  • Monoclonal or polyclonal antibody specific to the target phenolic acid
  • Standard solutions of the target phenolic acid and potential cross-reactants
  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)
  • Wash buffer (e.g., PBS with 0.05% Tween 20)
  • Substrate solution (e.g., TMB)
  • Stop solution (e.g., 2 M H₂SO₄)
  • Plate reader

2. Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen diluted in a suitable buffer. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer.
  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
  • Washing: Wash the plate three times with wash buffer.
  • Competitive Reaction: Add a mixture of the specific primary antibody and either the standard phenolic acid solution or the sample to the wells. Incubate for 1-2 hours at room temperature. During this step, the free phenolic acid in the standard or sample competes with the coated antigen for binding to the antibody.
  • Washing: Wash the plate three times with wash buffer.
  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
  • Washing: Wash the plate five times with wash buffer.
  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
  • Stopping the Reaction: Add the stop solution to each well to stop the color development.
  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the logarithm of the standard phenolic acid concentrations.
  • Determine the concentration of the phenolic acid in the samples by interpolating their absorbance values on the standard curve.
  • Calculate the percentage of cross-reactivity for other compounds using the formula: (IC₅₀ of target phenolic acid / IC₅₀ of cross-reactant) x 100%

Visualizing Immunoassay Principles and Workflows

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the principle of a competitive immunoassay and a logical workflow for assessing cross-reactivity.

competitive_immunoassay cluster_well Microtiter Well Surface Coated_Antigen Coating Antigen (Phenolic Acid-Protein Conjugate) Free_Antigen Free Phenolic Acid (Analyte) Primary_Antibody Primary Antibody Primary_Antibody->Coated_Antigen Binding Primary_Antibody->Free_Antigen Enzyme_Conjugate Enzyme-Conjugated Secondary Antibody Primary_Antibody->Enzyme_Conjugate Binds to Primary Ab Substrate Substrate Enzyme_Conjugate->Substrate Catalyzes Colored_Product Colored Product (Signal) Substrate->Colored_Product

Caption: Principle of a competitive immunoassay for phenolic acid detection.

cross_reactivity_workflow Start Start: Immunoassay Development for Target Phenolic Acid Identify_Analogs Identify Structurally Similar Phenolic Acids Start->Identify_Analogs Prepare_Standards Prepare Standard Solutions of Target and Analog Compounds Identify_Analogs->Prepare_Standards Run_ELISA Perform Competitive ELISA with all Compounds Prepare_Standards->Run_ELISA Generate_Curves Generate Inhibition Curves and Determine IC50 Values Run_ELISA->Generate_Curves Calculate_CR Calculate % Cross-Reactivity Generate_Curves->Calculate_CR Evaluate_Specificity Evaluate Specificity: Is Cross-Reactivity Acceptable? Calculate_CR->Evaluate_Specificity High_Specificity High Specificity: Assay is Suitable Evaluate_Specificity->High_Specificity Yes Low_Specificity Low Specificity: Consider Assay Re-development or Alternative Methods Evaluate_Specificity->Low_Specificity No

References

Comparative analysis of different extraction methods for 5-Hydroxyferulic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Extraction of a Key Bioactive Compound

5-Hydroxyferulic acid, a potent antioxidant and anti-inflammatory agent, holds significant promise in the pharmaceutical and nutraceutical industries. The efficiency of its extraction from plant matrices is a critical determinant of its viability for commercial and research applications. This guide provides a comparative analysis of three prominent extraction techniques: Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE), alongside conventional methods. The objective is to equip researchers with the necessary data and protocols to select the most appropriate method for their specific needs.

While direct comparative data for this compound is limited, this analysis draws upon extensive research on the extraction of structurally similar hydroxycinnamic acids, particularly ferulic acid, to provide a robust comparative framework.

Comparative Performance of Extraction Methods

The selection of an optimal extraction method hinges on a balance of yield, purity, extraction time, solvent consumption, and environmental impact. The following table summarizes the key performance indicators for each technique based on available data for hydroxycinnamic acids.

Parameter Microwave-Assisted Extraction (MAE) Ultrasound-Assisted Extraction (UAE) Supercritical Fluid Extraction (SFE) Conventional (Soxhlet/Maceration)
Extraction Yield HighModerate to HighModerate to HighLow to Moderate
Purity of Extract Moderate to HighModerateHigh (with co-solvent)Low to Moderate
Extraction Time Very Short (minutes)Short (minutes to hours)Moderate (hours)Long (hours to days)
Solvent Consumption LowLow to ModerateLow (CO2 is recycled)High
Operating Temperature HighLow to ModerateLow to ModerateHigh (Soxhlet) / Ambient (Maceration)
Environmental Impact LowLowVery Low ("Green" Technology)High
Cost (Initial Investment) ModerateLow to ModerateHighLow
Key Advantages Rapid extraction, reduced solvent use.[1]Cost-effective, suitable for thermolabile compounds.[1]High selectivity, solvent-free product.[2]Simple setup, low initial cost.
Key Disadvantages Potential for thermal degradation of some compounds.Can be less efficient for certain matrices.High initial equipment cost, may require co-solvents for polar compounds.[2]Time-consuming, high solvent usage, potential for thermal degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are generalized protocols for each of the advanced extraction techniques, which can be optimized for specific plant materials and target compound concentrations.

Microwave-Assisted Extraction (MAE) Protocol

Principle: MAE utilizes microwave energy to heat the solvent and sample, leading to the disruption of plant cell walls and enhanced mass transfer of the target analyte into the solvent.[3]

Apparatus:

  • Microwave extraction system (closed-vessel or open-vessel)

  • Extraction vessels

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.

  • Extraction: A known weight of the powdered sample is mixed with a suitable solvent (e.g., ethanol (B145695), methanol, or a mixture with water) in an extraction vessel.[4] The solid-to-solvent ratio is a critical parameter to optimize.

  • Microwave Irradiation: The vessel is placed in the microwave extractor. The microwave power, temperature, and extraction time are set. Typical parameters for hydroxycinnamic acids range from 100 to 800 W, 50 to 120°C, and 5 to 30 minutes.[4]

  • Cooling and Filtration: After extraction, the vessel is cooled to room temperature. The extract is then filtered to remove solid plant material.

  • Solvent Evaporation: The solvent is removed from the filtrate using a rotary evaporator to concentrate the extract containing this compound.

  • Analysis: The final extract is reconstituted in a suitable solvent for quantification by High-Performance Liquid Chromatography (HPLC).

Ultrasound-Assisted Extraction (UAE) Protocol

Principle: UAE employs high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, disrupting cell walls and enhancing solvent penetration.[5]

Apparatus:

  • Ultrasonic bath or probe sonicator

  • Extraction flask

  • Magnetic stirrer (optional)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: The plant material is dried and ground to a fine powder.

  • Extraction: The powdered sample is suspended in a suitable solvent in an extraction flask.

  • Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension. The ultrasound frequency (typically 20-50 kHz), power, temperature, and extraction time are controlled.[6] Extraction times can range from 15 to 60 minutes.[7]

  • Filtration: The mixture is filtered to separate the extract from the solid residue.

  • Solvent Evaporation: The solvent is evaporated under reduced pressure to yield the crude extract.

  • Analysis: The extract is redissolved for HPLC analysis.

Supercritical Fluid Extraction (SFE) Protocol

Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of target compounds. The selectivity of the extraction can be tuned by modifying the pressure and temperature. For polar compounds like this compound, a polar co-solvent (e.g., ethanol or methanol) is often added to the CO₂.[8]

Apparatus:

  • Supercritical fluid extraction system (including pump, extraction vessel, and separator)

  • Grinder for sample preparation

Procedure:

  • Sample Preparation: The plant material is dried and ground to a consistent particle size.

  • Loading the Extractor: The ground material is packed into the extraction vessel.

  • Extraction: Pressurized liquid CO₂ is pumped into the system and heated to its supercritical state (above 31.1°C and 73.8 bar).[2] If a co-solvent is used, it is introduced into the CO₂ stream. The supercritical fluid then passes through the extraction vessel.

  • Parameter Control: The pressure (typically 100-400 bar) and temperature (typically 40-80°C) are maintained at the desired setpoints to optimize the extraction of this compound.[8]

  • Separation: The extract-laden supercritical fluid flows into a separator vessel where the pressure and/or temperature is reduced. This causes the CO₂ to return to its gaseous state, precipitating the extracted compounds.

  • Collection and Analysis: The collected extract is dissolved in a suitable solvent for subsequent HPLC analysis. The CO₂ can be recycled for further extractions.[2]

Visualization of Experimental Workflow

To provide a clear overview of the general process, the following diagrams illustrate the key stages from sample preparation to final analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Start Plant Material Grinding Drying & Grinding Start->Grinding MAE Microwave-Assisted Extraction Grinding->MAE UAE Ultrasound-Assisted Extraction Grinding->UAE SFE Supercritical Fluid Extraction Grinding->SFE Filtration Filtration MAE->Filtration UAE->Filtration SFE->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration HPLC HPLC Quantification Concentration->HPLC End Quantitative Data HPLC->End

Caption: General experimental workflow for the extraction and analysis of this compound.

HPLC_Analysis_Pathway cluster_hplc HPLC Analysis cluster_quantification Quantification Sample Reconstituted Extract Injection Injection into HPLC System Sample->Injection Column Separation on C18 Column Injection->Column Detection UV/DAD Detection Column->Detection Data Chromatogram & Peak Area Detection->Data Calculation Concentration Calculation Data->Calculation Standard 5-HFA Standard Curve Standard->Calculation Result Final Concentration (mg/g) Calculation->Result

References

Validating 5-Hydroxyferulic Acid: A Potential Biomarker for Oxidative Stress and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of sensitive and specific biomarkers is paramount in the fields of disease diagnosis, prognosis, and the evaluation of therapeutic interventions. 5-Hydroxyferulic acid (5-OHFA), a metabolite of the widely studied ferulic acid, has emerged as a promising candidate biomarker for conditions underpinned by oxidative stress and inflammation. This guide provides a comparative analysis of 5-OHFA against established biomarkers, supported by in vitro experimental data, and outlines the necessary methodologies for its validation.

Superior In Vitro Bioactivity of this compound

Recent in vitro studies have highlighted the enhanced antioxidant and anti-inflammatory properties of this compound when compared to its parent compound, ferulic acid. This heightened bioactivity suggests that 5-OHFA could serve as a more sensitive marker for pathological processes involving reactive oxygen species (ROS) and inflammatory cascades.

Comparative Antioxidant and Anti-inflammatory Efficacy

In vitro assays demonstrate that 5-OHFA exhibits a significantly greater capacity to neutralize free radicals and inhibit protein denaturation, a hallmark of inflammation, than ferulic acid.[1][2]

AssayThis compound (IC50 in µM)Ferulic Acid (IC50 in µM)Fold Increase in Potency
DPPH Radical Scavenging 11.89 ± 0.2066 ± 2.3~5.6x
ABTS Radical Scavenging 9.51 ± 0.15183.08 ± 2.30~19.2x
Ferric Reducing Antioxidant Power (FRAP) 5.94 ± 0.094.73 ± 0.14~0.8x (Comparable)
Fe2+ Chelating Activity 36.31 ± 1.36270.27 ± 1.14~7.4x
Inhibition of Egg Albumin Denaturation Stronger than Ferulic AcidWeaker than 5-OHFANot Quantified
Inhibition of Bovine Serum Albumin (BSA) Denaturation Stronger than Ferulic AcidWeaker than 5-OHFANot Quantified

Data compiled from Sakouhi et al., 2025.[1][2]

Molecular Mechanisms and Key Signaling Pathways

The superior bioactivity of this compound is attributed to its molecular structure, which allows for more potent interactions with key enzymes involved in oxidative stress and inflammation. Molecular docking studies have revealed stronger binding affinities of 5-OHFA to crucial targets such as NADPH oxidase and cyclooxygenase-2 (COX-2) compared to ferulic acid.[1][2]

Signaling Pathways Targeted by this compound

The following diagram illustrates the central role of NADPH oxidase and COX-2 in the inflammatory and oxidative stress pathways, highlighting them as key targets for this compound.

G Key Inflammatory and Oxidative Stress Pathways cluster_0 Inflammatory Stimuli cluster_1 Oxidative Stress cluster_2 Inflammation LPS LPS NADPH_Oxidase NADPH Oxidase LPS->NADPH_Oxidase Activates Cytokines Cytokines COX2 COX-2 Cytokines->COX2 Induces ROS ROS ROS->COX2 Activates NADPH_Oxidase->ROS Produces Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation_Response Inflammation_Response Prostaglandins->Inflammation_Response Mediates 5OHFA_Target1 This compound 5OHFA_Target1->NADPH_Oxidase Inhibits 5OHFA_Target2 This compound 5OHFA_Target2->COX2 Inhibits

Caption: Signaling pathways involving NADPH oxidase and COX-2.

Comparison with Established Biomarkers

While in vitro data are promising, the validation of this compound as a clinical biomarker requires comparison with established markers in relevant disease contexts.

Cardiovascular Disease
BiomarkerWhat it MeasuresAdvantages of 5-OHFA (Hypothesized)Disadvantages of 5-OHFA (Current)
High-Sensitivity C-Reactive Protein (hsCRP) [3]General inflammationMore specific to oxidative stress-driven inflammation.Not yet validated in clinical studies.
Serum Amyloid A (SAA) [3]Acute-phase inflammationMay provide a more direct measure of antioxidant capacity.Lack of established clinical reference ranges.
Interleukin-6 (IL-6) [3]Pro-inflammatory cytokine activityPotentially reflects both inflammatory and oxidative pathways.Unknown in vivo kinetics and stability.
Cardiac Troponins (cTnI, cTnT) [4]Myocardial injuryCould be an earlier indicator of underlying oxidative stress before tissue damage.Not a direct marker of cardiac injury.
Alzheimer's Disease
BiomarkerWhat it MeasuresAdvantages of 5-OHFA (Hypothesized)Disadvantages of 5-OHFA (Current)
Cerebrospinal Fluid (CSF) Aβ42 [5]Amyloid plaque depositionLess invasive if detectable in blood or urine.Not directly related to amyloid pathology.
CSF Total Tau (t-tau) [5]Neuronal injuryMay reflect an earlier pathological process (oxidative stress).Lacks specificity for Alzheimer's disease.
CSF Phosphorylated Tau (p-tau) [5]Tau hyperphosphorylationCould complement tau biomarkers by indicating upstream oxidative damage.Relationship to core Alzheimer's pathology is indirect.

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of this compound as a biomarker.

In Vitro Antioxidant and Anti-inflammatory Assays

The following protocols are based on the work of Sakouhi et al. (2025).[1][2]

1. DPPH Radical Scavenging Assay:

  • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Add various concentrations of 5-OHFA to the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity.

2. ABTS Radical Scavenging Assay:

  • Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of 5-OHFA to the diluted ABTS solution.

  • Measure the absorbance at 734 nm after 6 minutes.

  • Calculate the percentage of scavenging activity.

3. Inhibition of Protein Denaturation Assay:

  • Prepare a reaction mixture containing 0.2 mL of egg albumin (or BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of 5-OHFA.

  • Incubate the mixture at 37°C for 15 minutes.

  • Heat the mixture at 70°C for 5 minutes.

  • After cooling, measure the absorbance at 660 nm.

  • Calculate the percentage of inhibition of protein denaturation.

Proposed Workflow for Clinical Validation

The following diagram outlines a proposed workflow for the clinical validation of this compound as a biomarker.

G Proposed Clinical Validation Workflow for this compound Start Start Method_Dev Analytical Method Development (LC-MS/MS for 5-OHFA) Start->Method_Dev Validation Method Validation (ICH Guidelines) Method_Dev->Validation Sample_Collection Sample Collection (Patient vs. Control Cohorts) Validation->Sample_Collection Sample_Processing Sample Processing (Extraction of 5-OHFA) Sample_Collection->Sample_Processing Quantification Quantification of 5-OHFA and Established Biomarkers Sample_Processing->Quantification Data_Analysis Statistical Analysis (Correlation, ROC curves) Quantification->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A stepwise workflow for validating 5-OHFA as a biomarker.

Analytical Method for Quantification in Biological Samples

While a specific validated method for this compound in human plasma is not yet published, a sensitive HPLC-MS/MS method for the related compound, trans-ferulic acid, provides a strong starting point.[6]

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., Hedera ODS-2).

  • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 5 mmol·L-1 ammonium (B1175870) acetate (B1210297) with 0.05% acetic acid).

  • Flow Rate: 0.4 mL·min-1.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for 5-OHFA would need to be determined.

Conclusion and Future Directions

This compound demonstrates significant potential as a biomarker for diseases characterized by oxidative stress and inflammation. Its superior in vitro antioxidant and anti-inflammatory activities, coupled with its targeted inhibition of key pathological enzymes, make it a compelling candidate for further investigation.

The critical next step is the development and validation of a robust analytical method for the quantification of this compound in human biological fluids. Subsequent preclinical and clinical studies are required to measure its levels in patient cohorts, compare its performance against established biomarkers, and ultimately determine its clinical utility in diagnostics, prognostics, and as a surrogate endpoint in clinical trials. The experimental frameworks and comparative data presented in this guide provide a solid foundation for these future validation efforts.

References

A Head-to-Head Comparison of 5-Hydroxyferulic Acid and Other Lignin Precursors: Impact on Lignin Structure and Biomass Digestibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignin (B12514952), a complex aromatic polymer in plant cell walls, is a critical factor in the recalcitrance of biomass to enzymatic degradation, a significant hurdle in biofuel production and other biotechnological applications. The composition of lignin is determined by its monomeric precursors, and manipulating the lignin biosynthesis pathway to alter these precursors is a key strategy for improving biomass digestibility. This guide provides a detailed head-to-head comparison of 5-hydroxyferulic acid and its derived monolignol, 5-hydroxyconiferyl alcohol, with other primary lignin precursors: p-coumaryl alcohol, coniferyl alcohol, and ferulic acid. We present quantitative data on their impact on lignin structure and biomass saccharification efficiency, along with detailed experimental protocols and pathway visualizations.

Executive Summary

The incorporation of this compound-derived monomers into the lignin polymer, primarily observed in plants with downregulated Caffeic Acid O-Methyltransferase (COMT) activity, leads to significant structural changes in the lignin. These changes include a reduction in the syringyl (S) unit content, an increase in guaiacyl (G) and novel 5-hydroxyguaiacyl (5H) units, and the formation of unique benzodioxane linkages.[1][2] This altered lignin structure has been shown to enhance the enzymatic digestibility of the plant biomass, making it a promising target for engineering more efficient biofuel feedstocks.[3]

Lignin Precursor Performance: A Quantitative Comparison

The following tables summarize the key differences in performance between the major lignin precursors.

PrecursorCorresponding MonolignolResulting Lignin UnitKey Structural ImpactReference
This compound 5-Hydroxyconiferyl Alcohol5-Hydroxyguaiacyl (5H)Introduction of novel 5H units and benzodioxane structures; decreased S/G ratio.[1][2]
p-Coumaric Acid p-Coumaryl Alcoholp-Hydroxyphenyl (H)Leads to more condensed lignin structures with a higher degree of C-C bonds.[4]
Ferulic Acid Coniferyl AlcoholGuaiacyl (G)A primary building block of lignin; ferulic acid itself can act as a nucleation site for lignification and cross-link polysaccharides to lignin.[5][6][7][8]
Sinapic Acid Sinapyl AlcoholSyringyl (S)Results in less condensed lignin with a higher proportion of ether linkages.[9][10]
Lignin CompositionWild-Type SwitchgrassCOMT Down-regulated SwitchgrassReference
Klason Lignin Content ~21%~18% (~14% reduction)[1]
S/G Ratio HigherLower[1][2]
Key Structural Features Predominantly S and G units with β-O-4 linkages.Presence of 5H units and benzodioxane structures; ~10% decrease in β-O-4 linkages and ~57% increase in phenylcoumaran units.[1]
Biomass TreatmentWild-Type Arabidopsiscomt Mutant (increased 5H units)c4h-3 comt-4 Double Mutant (low lignin, increased 5H)Reference
Saccharification Efficiency (No Pretreatment) BaselineIncreasedSynergistically Increased[3]
Saccharification Efficiency (Acid Pretreatment) BaselineIncreasedAdditively Increased[3]
Saccharification Efficiency (Alkaline Pretreatment) BaselineIncreasedAdditively Increased[3]

Lignin Biosynthesis and Precursor Pathways

The biosynthesis of lignin monomers originates from the phenylpropanoid pathway. The diagram below illustrates the central role of these precursors.

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H p_Coumaryl_Alcohol p-Coumaryl Alcohol p_Coumaric_Acid->p_Coumaryl_Alcohol 4CL, CCR, CAD Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Five_Hydroxyferulic_Acid This compound Ferulic_Acid->Five_Hydroxyferulic_Acid F5H Coniferyl_Alcohol Coniferyl Alcohol Ferulic_Acid->Coniferyl_Alcohol 4CL, CCR, CAD Cross_linking Lignin-Polysaccharide Cross-linking Ferulic_Acid->Cross_linking Sinapic_Acid Sinapic Acid Five_Hydroxyferulic_Acid->Sinapic_Acid COMT Five_Hydroxyconiferyl_Alcohol 5-Hydroxyconiferyl Alcohol Five_Hydroxyferulic_Acid->Five_Hydroxyconiferyl_Alcohol 4CL, CCR, CAD Sinapyl_Alcohol Sinapyl Alcohol Sinapic_Acid->Sinapyl_Alcohol 4CL, CCR, CAD H_Lignin H-Lignin p_Coumaryl_Alcohol->H_Lignin Polymerization G_Lignin G-Lignin Coniferyl_Alcohol->G_Lignin Polymerization Five_H_Lignin 5H-Lignin (Benzodioxanes) Five_Hydroxyconiferyl_Alcohol->Five_H_Lignin Polymerization S_Lignin S-Lignin Sinapyl_Alcohol->S_Lignin Polymerization Thioacidolysis_Workflow Start Start: Milled Biomass (1-2 mg) Add_Reagent Add Thioacidolysis Reagent + Internal Standard Start->Add_Reagent Purge_Heat Purge with N2 Heat at 100°C for 4h Add_Reagent->Purge_Heat Quench Quench on Ice Purge_Heat->Quench Derivatize Derivatize with Silylating Agent Quench->Derivatize GCMS GC-MS Analysis Derivatize->GCMS End End: Quantify H, G, S Monomers GCMS->End

References

Safety Operating Guide

Safe Disposal of 5-Hydroxyferulic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 5-Hydroxyferulic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides essential safety information and detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

Hazard Identification and Personal Protective Equipment

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE) during handling and disposal.[1][2]

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationProtective gloves, Impervious clothing[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationSafety goggles with side-shields, Face protection[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationSuitable respirator, Use only outdoors or in a well-ventilated area[1]

General Disposal Considerations

The primary principle for the disposal of this compound is to adhere to all applicable country, federal, state, and local regulations.[1] For specific guidance, always consult your institution's Environmental Health and Safety (EHS) department. In the absence of specific institutional protocols, the following general procedures for acidic chemical waste should be followed.

Disposal Protocol: Neutralization of Small Quantities

For small quantities of this compound waste, a neutralization procedure can be employed, provided the waste does not contain other hazardous materials such as heavy metals or solvents.[3] This process should be carried out in a fume hood while wearing all recommended PPE.[4][5]

Experimental Protocol for Neutralization:

  • Dilution: In a large beaker, slowly add the acidic waste containing this compound to a significant volume of cold water, aiming for a concentration of less than 10%.[4] It is crucial to add the acid to the water, not the other way around, to prevent splashing and excessive heat generation.

  • Preparation of Base Solution: Prepare a 5-10% solution of a weak base, such as sodium carbonate (soda ash) or sodium bicarbonate. Alternatively, a dilute solution of a strong base like sodium hydroxide (B78521) can be used with extreme caution.[3]

  • Neutralization: While stirring continuously, slowly add the base solution to the diluted acidic waste. Monitor the pH of the solution regularly using pH paper or a calibrated pH meter.

  • pH Adjustment: Continue adding the base until the pH of the solution is stable within a neutral range, typically between 5.5 and 9.5.[5]

  • Final Disposal: Once neutralized, the solution can be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), provided this is permitted by local regulations.[3][5]

ParameterValue/Range
Initial Acid Concentration for Neutralization < 10%
Base Solution Concentration 5 - 10%
Target pH Range for Neutralized Solution 5.5 - 9.5
Water Flush Ratio for Drain Disposal 20 parts water to 1 part neutralized solution

Disposal of Solid Waste and Contaminated Materials

Solid this compound and any materials used for spill cleanup (such as diatomite or universal binders) should be collected in a clearly labeled, sealed container.[1] This container should be disposed of as hazardous waste through your institution's chemical waste program.

Accidental Release Measures

In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[1] Wearing full PPE, absorb the spill with an inert, non-combustible material.[1] Decontaminate the surface with alcohol and dispose of all contaminated materials as hazardous waste.[1] Prevent the spill from entering drains or water courses.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_assessment Hazard & Regulation Assessment cluster_liquid Liquid Waste Disposal cluster_solid Solid Waste & Large Quantity Liquid Disposal start Identify Waste Type (Solid, Liquid, Contaminated Material) consult_sds Consult Safety Data Sheet (SDS) and Local Regulations start->consult_sds small_quantity Small Quantity? consult_sds->small_quantity For Liquid Waste collect_waste Collect in Labeled, Sealed Container consult_sds->collect_waste For Solid or Large Quantity Liquid Waste neutralize Neutralize to pH 5.5-9.5 (Follow Protocol) small_quantity->neutralize Yes small_quantity->collect_waste No drain_disposal Drain Disposal with Copious Water (If Permitted) neutralize->drain_disposal hazardous_waste Dispose as Hazardous Waste via Institutional Program collect_waste->hazardous_waste

Caption: Disposal workflow for this compound.

References

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